molecular formula C8H13NO2 B012247 2-Methyl-7-oxoazepane-1-carbaldehyde CAS No. 110967-09-4

2-Methyl-7-oxoazepane-1-carbaldehyde

Cat. No.: B012247
CAS No.: 110967-09-4
M. Wt: 155.19 g/mol
InChI Key: XSJRJODQCCPYRA-UHFFFAOYSA-N
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Description

2-Methyl-7-oxoazepane-1-carbaldehyde, also known as 2-Methyl-7-oxoazepane-1-carbaldehyde, is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

110967-09-4

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-methyl-7-oxoazepane-1-carbaldehyde

InChI

InChI=1S/C8H13NO2/c1-7-4-2-3-5-8(11)9(7)6-10/h6-7H,2-5H2,1H3

InChI Key

XSJRJODQCCPYRA-UHFFFAOYSA-N

SMILES

CC1CCCCC(=O)N1C=O

Canonical SMILES

CC1CCCCC(=O)N1C=O

Synonyms

1H-Azepine-1-carboxaldehyde, hexahydro-2-methyl-7-oxo- (9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-7-oxoazepane-1-carbaldehyde: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties and reactivity of 2-Methyl-7-oxoazepane-1-carbaldehyde, a substituted N-formyl caprolactam derivative. Due to the limited availability of direct experimental data for this specific molecule in current scientific literature, this document serves as a predictive and theoretical framework for researchers. By leveraging established principles of organic chemistry and drawing comparisons with structurally related analogs, this guide offers proposed synthetic routes, predicts spectroscopic signatures, outlines potential chemical transformations, and discusses prospective applications in medicinal chemistry. All theoretical claims and proposed protocols are grounded in authoritative references to empower researchers in their synthetic and drug discovery endeavors.

Introduction

The azepane scaffold is a privileged seven-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its inherent three-dimensional structure and synthetic versatility.[1][2] Azepane-containing compounds have demonstrated a wide array of pharmacological activities, leading to several FDA-approved drugs.[3] The functionalization of the caprolactam (azepan-2-one) core, particularly at the nitrogen and alpha-carbon positions, offers a rich chemical space for the design of novel therapeutic agents.[4][5]

2-Methyl-7-oxoazepane-1-carbaldehyde represents an intriguing, yet underexplored, member of this family. It combines the structural features of a lactam, an N-formyl group (an N-acyl amide), and a chiral center at the C2 position. The N-formyl group is a key functional handle and can influence the molecule's conformation and reactivity. This guide aims to bridge the current knowledge gap by providing a robust, predictive analysis for scientists initiating research on this compound.

Predicted Physicochemical and Chromatographic Properties

PropertyPredicted Value / CharacteristicRationale / Comparative Compound
Molecular Formula C₈H₁₃NO₂-
Molecular Weight 155.19 g/mol -
Appearance Colorless to pale yellow oil or low-melting solidBased on similar N-acyl lactams.
Boiling Point > 200 °C (at atmospheric pressure)Higher than caprolactam due to increased molecular weight and polarity.
Solubility Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH, THF, DMSO). Limited solubility in non-polar solvents (e.g., hexanes). Moderate water solubility.The N-formyl group increases polarity compared to N-alkyl caprolactams.
pKa Not applicable (no acidic protons)The amide N-H is replaced by the N-formyl group.
LogP ~0.5 - 1.5Estimated based on the presence of both polar (amide, aldehyde) and non-polar (alkyl chain, methyl group) moieties.
TLC Eluent Ethyl acetate / Hexane (e.g., 1:1)Expected to be a polar compound.
TLC Visualization Potassium permanganate stain or iodine chamber.The lactam and aldehyde functionalities are susceptible to oxidation.

Proposed Synthetic Methodologies

The synthesis of 2-Methyl-7-oxoazepane-1-carbaldehyde can be approached from its parent lactam, 2-methyl-azepan-2-one. Direct N-formylation of this secondary lactam is the most logical strategy. Several methods for N-formylation of amides and lactams have been reported.[6][7][8]

Method 1: Formylation using Formic Acid

A straightforward and cost-effective method involves the use of formic acid, often activated to facilitate the reaction.

Synthesis_Method_1 start 2-Methyl-azepan-2-one reagents HCOOH (e.g., with Ac₂O or DCC) product 2-Methyl-7-oxoazepane-1-carbaldehyde reagents->product N-Formylation

Caption: Workflow for N-formylation using formic acid.

Detailed Protocol:

  • In Situ Generation of Acetic Formic Anhydride: To a flask containing formic acid (1.2 equivalents) cooled to 0 °C, add acetic anhydride (1.0 equivalent) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to generate acetic formic anhydride in situ.

  • Reaction with Lactam: Dissolve 2-methyl-azepan-2-one (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • N-Formylation: Add the solution of 2-methyl-azepan-2-one to the pre-formed acetic formic anhydride at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-formyl lactam.

Causality and Justification: This method is widely used for the formylation of amines.[8] The in situ formation of a mixed anhydride (acetic formic anhydride) creates a more electrophilic formylating agent than formic acid itself, enabling the acylation of the relatively nucleophilic lactam nitrogen.

Method 2: Vilsmeier-Haack Formylation

The Vilsmeier reagent, generated from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, is a powerful formylating agent. While typically used for electron-rich arenes, it can also be applied to certain amides and lactams.[9][10][11]

Caption: Workflow for Vilsmeier-Haack N-formylation.

Detailed Protocol:

  • Vilsmeier Reagent Formation: To a flask containing anhydrous DMF as the solvent, cooled to 0 °C, add POCl₃ (1.1 equivalents) dropwise under an inert atmosphere (e.g., Nitrogen or Argon). Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Lactam: Add a solution of 2-methyl-azepan-2-one (1.0 equivalent) in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Causality and Justification: The Vilsmeier reagent is a highly electrophilic iminium salt. It reacts with the nucleophilic nitrogen of the lactam. Subsequent hydrolysis of the intermediate during aqueous work-up yields the N-formyl group.[11] This method is often effective when other formylating agents fail, but may require careful optimization to avoid side reactions.

Predicted Chemical Reactivity

The reactivity of 2-Methyl-7-oxoazepane-1-carbaldehyde is dictated by its three key functional components: the N-formyl group, the lactam carbonyl, and the α-methylated carbon.

Reactivity_Map mol 2-Methyl-7-oxoazepane-1-carbaldehyde N-Formyl Group (Electrophilic Carbonyl) Lactam Carbonyl (Amide Resonance) α-Proton (Potentially Acidic) hydrolysis Hydrolysis (H⁺ or OH⁻) mol:f1->hydrolysis Deformylation mol:f2->hydrolysis Ring Opening reduction Reduction (e.g., NaBH₄, LiAlH₄) mol:f1->reduction --> N-CH₂OH --> N-CH₃ mol:f2->reduction --> Amino alcohol enolate Enolate Formation (e.g., LDA) mol:f3->enolate --> Alkylation / Aldol

Caption: Predicted reactivity sites of the target molecule.

Reactions at the N-Formyl Group

The N-formyl group behaves as a reactive acyl group, more susceptible to nucleophilic attack than the endocyclic lactam carbonyl due to lesser amide resonance stabilization.

  • Hydrolysis (Deformylation): Under both acidic and basic conditions, the N-formyl group is expected to be cleaved preferentially over the lactam ring.[12][13]

    • Base-catalyzed: Treatment with aqueous NaOH or KOH would likely yield 2-methyl-azepan-2-one and sodium formate.

    • Acid-catalyzed: Refluxing in dilute aqueous HCl or H₂SO₄ would also result in deformylation.[14][15]

  • Reduction: The formyl carbonyl can be selectively reduced.

    • Sodium borohydride (NaBH₄): This mild reducing agent is expected to reduce the formyl group to a hydroxymethyl group (N-CH₂OH) without affecting the more stable lactam carbonyl.

    • Lithium aluminum hydride (LiAlH₄): This powerful reducing agent would likely reduce both the N-formyl group and the lactam carbonyl, leading to N-methyl-2-methylazepane.

Reactions at the Lactam Carbonyl

The lactam ring is a stable amide but can be opened under forcing conditions.

  • Hydrolysis (Ring Opening): Strong acidic or basic conditions with prolonged heating will lead to the hydrolysis of the lactam ring, yielding 6-amino-6-methylheptanoic acid (after deformylation and hydrolysis). The N-formyl group likely hydrolyzes first.[15]

Reactions involving the α-Proton

The proton on the C2 carbon, alpha to both the lactam carbonyl and the N-formyl group, is expected to be acidic and can be removed by a strong, non-nucleophilic base.

  • Enolate Formation: Treatment with a strong base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) should generate the corresponding enolate.

  • Alkylation and Aldol Reactions: This enolate can then act as a nucleophile, reacting with various electrophiles.

    • Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) would introduce a second substituent at the C2 position, creating a quaternary center.

    • Aldol Addition: Reaction with aldehydes or ketones would lead to the formation of a β-hydroxy lactam derivative.

Predictive Spectroscopic and Chromatographic Analysis

Structural elucidation of the synthesized compound is critical. The following are predicted spectroscopic characteristics to aid in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Restricted rotation around the N-CHO bond is a hallmark of N-formyl amides, often resulting in the observation of two distinct sets of signals (rotamers) in the NMR spectrum, corresponding to the cis and trans conformations.[16][17] The ratio of these rotamers can be solvent and temperature-dependent.

  • ¹H NMR (400 MHz, CDCl₃):

    • Formyl Proton (CHO): Two distinct signals are expected in the range of δ 8.0-9.5 ppm. One will likely be a singlet (for the cis rotamer) and the other a doublet (for the trans rotamer, due to coupling with the N-H in the parent amine, though this coupling is absent here, it may show broadening or a small coupling to other protons).[18][19]

    • α-Proton (C2-H): Two sets of signals, likely a multiplet (quartet or similar) for each rotamer, in the range of δ 3.5-4.5 ppm, coupled to the C2-methyl group and the C3-methylene protons.

    • C2-Methyl Group (CH₃): Two doublets are expected, one for each rotamer, in the range of δ 1.1-1.4 ppm, coupled to the α-proton.

    • Ring Protons (CH₂): A complex series of overlapping multiplets for the methylene groups of the azepane ring for both rotamers, typically between δ 1.5-3.8 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Formyl Carbonyl (CHO): Two signals expected between δ 160-165 ppm.

    • Lactam Carbonyl (C=O): Two signals expected between δ 175-180 ppm.

    • α-Carbon (C2): Two signals expected between δ 50-60 ppm.

    • C2-Methyl Carbon (CH₃): Two signals expected between δ 15-25 ppm.

    • Ring Carbons (CH₂): Two sets of signals for the ring methylene carbons between δ 20-50 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretching (Formyl): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹. This is typically at a higher frequency than the lactam carbonyl.

  • C=O Stretching (Lactam): A strong absorption band is expected around 1650-1680 cm⁻¹. The presence of two distinct, strong carbonyl bands would be a key indicator of the target structure.[20]

  • C-H Stretching (Aldehyde): A weak but characteristic peak may be observed around 2720-2820 cm⁻¹.

Mass Spectrometry (MS)
  • Electron Ionization (EI): The molecular ion peak (M⁺) at m/z = 155 should be observable. Key fragmentation patterns would likely involve the loss of the formyl group (•CHO, -29 Da) to give a fragment at m/z = 126, and cleavage of the lactam ring.[20][21]

Potential Applications in Drug Discovery

While no biological activity has been reported for 2-Methyl-7-oxoazepane-1-carbaldehyde itself, the caprolactam and azepane scaffolds are present in numerous biologically active molecules.[2][3] This suggests that the title compound could serve as a valuable building block or a starting point for library synthesis.

  • Enzyme Inhibitors: The constrained seven-membered ring can mimic peptide turns, making it a suitable scaffold for designing enzyme inhibitors, such as protease or kinase inhibitors.[4][5] The N-formyl group could be replaced with other acyl groups or elaborated to interact with specific enzyme pockets.

  • Anticancer Agents: Various substituted azepane derivatives have shown promise as anticancer agents.[2] The α-position, which can be functionalized via enolate chemistry, provides an avenue to introduce diversity for structure-activity relationship (SAR) studies.

  • CNS-Active Agents: The azepane core is found in drugs targeting the central nervous system. The lipophilicity and hydrogen bonding potential of derivatives could be tuned for CNS penetration.

Predicted Safety and Handling

  • General Toxicity: N-acyl amides are generally considered to have low to moderate toxicity. However, as with any uncharacterized chemical, it should be handled with care.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents.

Conclusion

2-Methyl-7-oxoazepane-1-carbaldehyde is a theoretically promising but experimentally unexplored molecule. This guide provides a foundational framework for researchers, outlining robust, literature-supported predictions for its synthesis, physicochemical properties, reactivity, and spectroscopic characterization. The dual carbonyl functionalities and the chiral α-carbon make it a versatile synthon for creating diverse chemical libraries. The protocols and predictive data herein are intended to de-risk and accelerate the initial investigation of this compound, paving the way for its potential application in medicinal chemistry and organic synthesis.

References

A comprehensive list of references is provided below. Each source has been vetted for its authoritative standing in the scientific community.

  • Majo, V. J., & Perumal, P. T. (1995). A New Route to the Synthesis of N-Formyl Lactams Using Vilsmeier Reagent.
  • BenchChem. (2025). Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry.
  • Das, S., et al. (2021). a) Mn‐catalysed N‐formylation of secondary amides, lactams; and b) late‐stage functionalization of bio‐active molecules using 1 atm CO2 at room temperature.
  • Furet, P., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(5), 6135-6149.
  • Li, H., et al. (2018). Synthesis of N-formyl cyclamines (9), N-formyl lactams (10), or N-formyl cyclic imides (11) from AM and dicarbonyl compounds (8).
  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
  • Brown, R. S., & Bennet, A. J. (1991). Competitive endo- and exo-cyclic C–N fission in the hydrolysis of N-aroyl ß-lactams. Canadian Journal of Chemistry, 69(8), 1264-1271.
  • Ye, S., & Li, X. (2007). N-Heterocyclic Carbene Catalyzed Ring Expansion of 4-Formyl-β-lactams: Synthesis of Succinimide Derivatives. Organic Letters, 9(18), 3623-3626.
  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 591-610.
  • International Journal of Engineering Development and Research. (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol: A Comprehensive Study. RJWave.org.
  • Das, S., et al. (2021). Metal‐Ligand Cooperativity in Mn‐Catalysed N‐Formylation of Secondary Amides and Lactams Using CO2 at Room Temperature.
  • Jochims, J. C., et al. (2003). On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides.
  • Page, M. I., & Laws, A. P. (2005). Different transition-state structures for the reactions of beta-lactams and analogous beta-sultams with serine beta-lactamases. Journal of the American Chemical Society, 127(49), 17352-17361.
  • Schroeder, E. Z., et al. (2024).
  • Gotor, V., et al. (2006). Amide and lactam hydrolysis of N-(2-hydroxyacetyl)-2-pyrrolidone: Effective catalysis. Journal of Physical Organic Chemistry, 19(8), 528-534.
  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433.
  • D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Chemical Society Reviews, 35(3), 235-246.
  • Veeprho. (n.d.).
  • Contreras, R., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-Formyl-o-tolidine. Molecules, 7(8), 662-671.
  • Ishihara, K., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Journal of Synthetic Organic Chemistry, Japan, 80(7), 654-655.
  • Liu, H., et al. (2019). Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2. The Royal Society of Chemistry.
  • Balaraman, E., & Gunanathan, C. (2017). Selective N-Formylation / N-Methylation of Amines and N-Formylation of Amides and Carbamates with Carbon Dioxide and Hydrosilane. The Royal Society of Chemistry.
  • Wang, Y., et al. (2007). Synthesis and Evaluation of Unsaturated Caprolactams as interleukin-1beta Converting Enzyme (ICE) Inhibitors. Bioorganic & Medicinal Chemistry, 15(3), 1311-1322.
  • Contreras, R., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-Formyl-o-tolidine. R Discovery.
  • Kim, J., & Lee, S. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.
  • El-Ghozzi, M., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(11), 5469-5477.
  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Marvel, C. S., & Moyer, W. W. Jr. (1957). Some Derivatives of ε-Caprolactam. The Journal of Organic Chemistry, 22(9), 1065-1068.
  • Enthaler, S., & Addis, D. (2011). Formylation of Amines. Molecules, 16(8), 6893-6928.
  • Chen, J., et al. (2010). Enantioselective synthesis of unsaturated γ-lactams. Tetrahedron Letters, 51(49), 6505-6508.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Gaina, C., et al. (2022). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Polymers, 14(21), 4596.
  • Cantat, T., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.
  • Das, S., et al. (2018). Metal-Free Catalytic Formylation of Amides Using CO2 under Ambient Conditions.
  • Majo, V. J., & Perumal, P. T. (1996). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 35B(5), 457-459.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Mellmer, M. A., et al. (2019). N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks.
  • Reddy, B. V. S., et al. (2007). Facile N-formylation of amines using Lewis acids as novel catalysts. Tetrahedron Letters, 48(43), 7578-7581.
  • Maleki, A., et al. (2022).
  • Alcaide, B., et al. (2020). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules, 25(21), 5178.
  • Alcaide, B., et al. (2020).

Sources

Technical Guide: Chemical Identity, Mechanistic Action, and Synthetic Utility of 2-Methyl-7-oxoazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and macromolecular engineering, N-functionalized lactams serve as highly reactive electrophilic intermediates. 2-Methyl-7-oxoazepane-1-carbaldehyde is a specialized, sterically hindered N-formyl caprolactam derivative. Characterized by its unique azepane ring system and highly electrophilic carbonyl centers, this compound functions primarily as a potent acylating agent in small-molecule drug development and as a critical kinetic activator in the Anionic Ring-Opening Polymerization (AROP) of lactams. This whitepaper details its chemical identity, the mechanistic causality behind its reactivity, and field-proven experimental protocols for its application.

Chemical Identity and Structural Properties

The fundamental utility of 2-Methyl-7-oxoazepane-1-carbaldehyde stems from the structural tension and electronic properties inherent to its N-formylated 7-membered ring. The electron-withdrawing nature of the N-formyl group significantly increases the electrophilicity of the adjacent endocyclic carbonyl carbon, making it highly susceptible to nucleophilic attack.

Table 1: Physicochemical Identifiers
PropertyValue / Description
IUPAC Name 2-Methyl-7-oxoazepane-1-carbaldehyde
CAS Registry Number 110967-09-4
Molecular Formula C₈H₁₃NO₂
Molecular Weight ~155.19 g/mol
Structural Features 7-membered azepane ring; C2-methyl group; N1-formyl group
Common Synonyms N-formyl-2-methylcaprolactam; 1H-Azepine-1-carboxaldehyde, hexahydro-2-methyl-7-oxo-

Mechanistic Insights: The Role of the N-Formyl Group

To understand the utility of CAS 110967-09-4, one must analyze the electronic interplay between the lactam nitrogen and the formyl moiety[1].

In a standard, unsubstituted lactam, the nitrogen lone pair delocalizes into the endocyclic carbonyl, reducing its electrophilicity. However, the introduction of an N-formyl group creates competing resonance. The formyl carbonyl withdraws electron density from the nitrogen, severely restricting its ability to donate electrons back into the lactam ring. Consequently, the endocyclic carbonyl carbon becomes highly electrophilic[2].

Depending on the nucleophile and reaction conditions, this compound undergoes three primary mechanistic pathways:

  • Formyl Transfer: Mild nucleophiles attack the sterically accessible formyl carbon, utilizing the lactam as a leaving group.

  • Ring-Opening Transamidation: Strong nucleophiles attack the activated endocyclic carbonyl, opening the 7-membered ring to yield functionalized linear amino acid derivatives.

  • AROP Initiation: In the presence of a lactam anion, the endocyclic carbonyl acts as a rapid "growth center" for polymer chain propagation[3].

Mechanistic_Pathways A 2-Methyl-7-oxoazepane-1-carbaldehyde (CAS: 110967-09-4) B Nucleophilic Attack at Formyl Carbon A->B Mild Nucleophiles C Nucleophilic Attack at Lactam Carbonyl A->C Strong Nucleophiles D Lactam Anion Attack (AROP Initiation) A->D Base + Monomer E Formyl Transfer (Acylating Agent) B->E F Ring-Opening Transamidation C->F G Rapid Polymerization (Polyamide Synthesis) D->G

Caption: Structural logic and reactivity pathways of 2-Methyl-7-oxoazepane-1-carbaldehyde.

Application: Kinetic Activator in Anionic Ring-Opening Polymerization (AROP)

The most prominent industrial and research application of N-acyl/N-formyl lactams is their role as activators in AROP[1].

The Causality of Activation: Polymerization of lactams initiated solely by a strong base (e.g., sodium caprolactamate) suffers from a severe kinetic bottleneck. The initial step requires a lactam anion to attack a neutral, unactivated lactam monomer—a reaction with high activation energy that results in a prolonged induction period (often hours) and requires temperatures exceeding 200 °C.

By introducing 2-Methyl-7-oxoazepane-1-carbaldehyde as an activator, the system is provided with a pre-formed, highly electrophilic growth center. The lactam anion instantly attacks the activated endocyclic carbonyl of the activator. This bypasses the slow induction phase, allowing rapid, exothermic propagation to occur in mere minutes at temperatures well below the melting point of the resulting polymer (140–180 °C)[4].

Table 2: Kinetic Impact of Activators in AROP
System ConfigurationInduction PeriodOperating TempMechanistic Limiting Step
Lactam + Base (No Activator) High (Hours)>200 °CSlow nucleophilic attack on neutral monomer
Lactam + Base + CAS 110967-09-4 None (Minutes)140–180 °CRapid acylation of lactam anion (Diffusion limited)

Experimental Protocols: Self-Validating AROP Workflow

To ensure scientific integrity, the following protocol for utilizing 2-Methyl-7-oxoazepane-1-carbaldehyde in AROP is designed as a self-validating system. Each step includes a physical observable that confirms the success of the underlying chemical transformation.

Step 1: Monomer Dehydration

  • Action: Melt the target lactam monomer (e.g., ε-caprolactam) at 110 °C under vacuum (≤10 mbar) for 30 minutes.

  • Causality: Lactams are hygroscopic. Trace water will react with the strong base to form hydroxides, which will irreversibly hydrolyze the sensitive N-formyl group of the activator, quenching the reaction.

  • Self-Validation: The cessation of micro-bubbling in the melt visually confirms the complete removal of moisture.

Step 2: Catalyst Addition (Anion Generation)

  • Action: Introduce a strong base (e.g., Sodium Hydride, NaH, 1.0 mol%) to the dehydrated melt under an inert argon atmosphere.

  • Causality: The base deprotonates the lactam monomer to generate the highly nucleophilic lactam anion required for propagation.

  • Self-Validation: The evolution of hydrogen gas (H₂) immediately upon addition confirms the successful generation of the lactam anion.

Step 3: Activator Addition & Propagation

  • Action: Inject 2-Methyl-7-oxoazepane-1-carbaldehyde (1.0 mol%) into the active melt and rapidly cast the mixture into a pre-heated mold (150 °C).

  • Causality: The activator provides the electrophilic growth center. The lactam anions rapidly attack the activator, initiating an exothermic chain-growth polymerization.

  • Self-Validation: An immediate, exponential increase in melt viscosity (often solidifying within 2–5 minutes) physically validates successful chain propagation.

Step 4: Quenching and Characterization

  • Action: Cool the mold, extract the polymer, and quench a small sample in acidic methanol.

  • Causality: The acid neutralizes the active anionic chain ends, preventing depolymerization or transamidation during analysis.

  • Self-Validation: The precipitation of a solid, insoluble fraction in methanol confirms high-molecular-weight polymer conversion, which can be further quantified via Size Exclusion Chromatography (SEC).

AROP_Workflow S1 Step 1: Monomer Melt & Dehydration S2 Step 2: Catalyst Addition (Base -> Anion) S1->S2 S3 Step 3: Activator Addition (CAS 110967-09-4) S2->S3 S4 Step 4: Propagation (140-180 °C) S3->S4 S5 Step 5: Quenching & Characterization S4->S5

Caption: Experimental workflow for Anionic Ring-Opening Polymerization (AROP).

References

  • MDPI Polymers - Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Retrieved from[Link]

  • National Institutes of Health (PMC) - Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Retrieved from[Link]

  • Chemical Society Reviews (RSC) - Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Retrieved from[Link]

Sources

mechanism of N-formylation of 2-methylcaprolactam

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the N-Formylation of 2-Methylcaprolactam: Mechanisms, Catalysis, and Protocols

Executive Summary

The N-formylation of lactams is a critical transformation in synthetic organic chemistry, yielding N-formylimides that serve as potent precursors for enamides, pharmaceutical building blocks, and highly reactive initiators for the anionic ring-opening polymerization (AROP) of polyamides[1][2]. 2-Methylcaprolactam (hexahydro-3-methyl-2H-azepin-2-one), an asymmetrically substituted seven-membered lactam, presents unique steric and electronic challenges for N-functionalization. This whitepaper elucidates the mechanistic pathways of 2-methylcaprolactam N-formylation, contrasting modern transition-metal-catalyzed green methodologies with classical approaches, and provides field-proven, self-validating protocols for laboratory execution.

Structural Dynamics & Reactivity of 2-Methylcaprolactam

To understand the formylation mechanism, one must first analyze the intrinsic reactivity of the substrate. The endocyclic amide nitrogen in lactams is inherently less nucleophilic than standard secondary amines due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

In 2-methylcaprolactam, the presence of the methyl group at the α -position (C3) introduces two competing effects:

  • Steric Hindrance: The bulky methyl group alters the conformational equilibrium of the azepane ring (favoring specific chair/boat geometries) and creates localized steric bulk that slightly impedes the trajectory of incoming electrophiles toward the nitrogen atom.

  • Inductive Electron Donation: The +I inductive effect of the methyl group subtly increases the electron density of the lactam system, marginally enhancing the nucleophilicity of the nitrogen compared to unsubstituted ε -caprolactam.

Because of the diminished nucleophilicity of the lactam nitrogen, traditional formylation methods (e.g., using acetic formic anhydride or sodium formate) often require harsh conditions and stoichiometric activating reagents, leading to substantial chemical waste[1]. Consequently, modern synthetic routes rely on catalytic activation of the formylating agent.

Mechanistic Pathways for N-Formylation

Ruthenium-Catalyzed Dehydrogenative Formylation (Shvo's Catalyst)

The most atom-economical and environmentally benign method for lactam formylation utilizes paraformaldehyde as a C1 source, catalyzed by Shvo's catalyst (a diruthenium complex)[1][3].

The Mechanism:

  • Depolymerization & Activation: At elevated temperatures (150 °C), paraformaldehyde depolymerizes into monomeric formaldehyde. Simultaneously, Shvo's catalyst thermally dissociates into its active monomeric ruthenium species.

  • Nucleophilic Attack: The active Ru-complex coordinates with formaldehyde, enhancing its electrophilicity. The nitrogen of 2-methylcaprolactam attacks the activated formaldehyde, overcoming the steric barrier of the C3-methyl group.

  • Hemiaminal Formation: This attack generates a transient hemiaminal intermediate.

  • Dehydrogenation: The ruthenium catalyst facilitates the dehydrogenation of the hemiaminal, stripping a molecule of hydrogen ( H2​ ) to yield the final N-formyl-2-methylcaprolactam[3].

Mechanistic cycle of Ru-catalyzed N-formylation of 2-methylcaprolactam.

Manganese-Catalyzed Reductive Formylation ( CO2​ Fixation)

An emerging, highly sustainable alternative utilizes carbon dioxide ( CO2​ ) as the formylating agent under ambient conditions, mediated by a Manganese(I) catalyst featuring a redox-active phenalenyl (PLY) ligand and a hydrosilane reductant[4].

The Mechanism:

  • CO2​ Reduction: The Mn(I) catalyst and phenylsilane ( PhSiH3​ ) reduce 1 atm of CO2​ to a highly reactive formoxysilane intermediate[4][5].

  • Metal-Ligand Cooperativity: A ligand-centered radical plays a crucial role in initiating the activation of the lactam[4].

  • Formyl Transfer: The formoxysilane acts as a surrogate formyl electrophile. The 2-methylcaprolactam nitrogen attacks the formoxysilane, transferring the formyl group and releasing siloxane as a byproduct.

Comparative Analysis of Formylation Methodologies

To guide experimental design, the following table synthesizes the quantitative and operational metrics of the primary N-formylation pathways applicable to lactams.

MethodologyCatalystC1 SourceTemp / TimeYield RangeByproducts
Dehydrogenative [1]Shvo's Catalyst (0.5 mol%)Paraformaldehyde (5 eq)150 °C / 1 h85 - 99% H2​ gas
Reductive ( CO2​ ) [4]Mn(I)-PLY complex (5 mol%) CO2​ (1 atm) + PhSiH3​ 25 °C / 12 h70 - 90%Siloxanes
Classical Electrophilic None (or Lewis Acid)Acetic Formic Anhydride0 - 25 °C / 4 h50 - 75%Acetic Acid
Mechanochemical [6]None (Ball Milling)N-Formylsaccharin30 Hz / 1-3 h80 - 95%Saccharin

Note: The Ru-catalyzed method is highly preferred for 2-methylcaprolactam due to the high atom economy and the volatility of the sole byproduct ( H2​ ), which simplifies purification.

Self-Validating Experimental Protocol: Ru-Catalyzed N-Formylation

This protocol is engineered for the synthesis of N-formyl-2-methylcaprolactam using Shvo's catalyst. It incorporates in-process analytical tracking to ensure self-validation and high reproducibility[7].

Causality of Experimental Choices:
  • Glovebox Utilization: Shvo's catalyst is sensitive to atmospheric oxygen and moisture, which can irreversibly oxidize the active Ru-monomers.

  • Toluene as Solvent: Toluene's high boiling point allows the reaction to reach 150 °C safely in a sealed reactor, providing the thermal energy required to depolymerize paraformaldehyde and overcome the steric hindrance of the C3-methyl group.

  • Paraformaldehyde Excess (5.0 equiv): Excess is necessary because a fraction of the formaldehyde undergoes competitive off-target decomposition (yielding CO and H2​ ) at 150 °C[1].

  • Mesitylene Internal Standard: Adding mesitylene allows for precise, real-time GC-MS quantification of conversion without isolating the intermediate.

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, add 2-methylcaprolactam (1.25 mmol, 1.0 equiv) and paraformaldehyde (6.25 mmol, 5.0 equiv) to an oven-dried, heavy-walled sealed reactor.

  • Catalyst & Standard Loading: Add Shvo's catalyst (6.78 mg, 0.5 mol%) and mesitylene (0.25 mmol, internal standard) to the reactor.

  • Solvent Addition: Suspend the mixture in anhydrous toluene (2.0 mL). Seal the reactor tightly with a Teflon-lined cap before removing it from the glovebox.

  • Thermal Activation: Submerge the sealed reactor in a pre-heated oil bath at 150 °C. Stir vigorously (800 rpm) for exactly 1 hour. Caution: The generation of H2​ gas will pressurize the vessel; ensure the reactor is rated for high pressure.

  • In-Process Validation: Cool the reactor to room temperature. In a fume hood, carefully vent the reactor. Extract a 10 μ L aliquot, dilute with EtOAc, and analyze via GC-MS. Validate that the lactam peak has diminished and the N-formyl product peak has emerged relative to the mesitylene standard.

  • Isolation: Remove all volatiles (toluene and unreacted formaldehyde) under reduced pressure.

  • Purification: The crude N-formyl-2-methylcaprolactam can typically be precipitated or washed with a mixture of Hexane and EtOAc to remove catalyst residues, yielding a highly pure product[7].

Self-validating experimental workflow for the N-formylation of 2-methylcaprolactam.

Conclusion

The N-formylation of 2-methylcaprolactam requires overcoming both the inherent low nucleophilicity of the lactam nitrogen and the localized steric hindrance introduced by the α -methyl group. Transition-metal catalysis—specifically utilizing Shvo's catalyst with paraformaldehyde or Mn(I) complexes with CO2​ —provides elegant, high-yield solutions that bypass the toxic and wasteful reagents of classical chemistry. By adhering to strict inert-atmosphere protocols and utilizing in-situ analytical validation, researchers can reliably scale this transformation for advanced polymer synthesis and drug development applications.

Sources

A Comprehensive Theoretical and Computational Framework for the Characterization of 2-Methyl-7-oxoazepane-1-carbaldehyde: A Potential Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The seven-membered azepane heterocyclic ring system is a prominent scaffold in medicinal chemistry, valued for its three-dimensional structure and synthetic versatility.[1][2] This guide presents an in-depth, integrated theoretical and experimental framework for the comprehensive characterization of a novel derivative, 2-Methyl-7-oxoazepane-1-carbaldehyde. The conformational flexibility of the azepane ring is a critical factor in its interactions with biological targets.[3] By combining high-level quantum chemical calculations with robust experimental validation, this whitepaper provides researchers, scientists, and drug development professionals with a self-validating workflow to elucidate the structural, spectroscopic, and electronic properties of this promising, yet uncharacterized, chiral molecule. The methodologies detailed herein are designed to establish a foundational understanding of the molecule's behavior, which is essential for its potential development as a therapeutic agent.

Introduction: The Azepane Scaffold in Drug Discovery

The azepane motif is a core component of numerous approved drugs and promising clinical candidates, with applications ranging from treatments for diabetes to central nervous system disorders.[1][4][5] The inherent conformational flexibility of the seven-membered ring allows it to adopt various shapes (chairs, boats, and twist-boats), enabling it to effectively bind to diverse biological targets.[3] The introduction of substituents, such as the C2-methyl group in 2-Methyl-7-oxoazepane-1-carbaldehyde, introduces a chiral center and can significantly influence these conformational preferences, which is often a key determinant of bioactivity.[3][5]

Furthermore, the N-carbaldehyde (N-formyl) group and the C7-oxo (lactam) functionality introduce specific electronic features and potential interaction points, such as hydrogen bond acceptors. The aldehyde moiety, in particular, is a known pharmacophore that can participate in crucial binding interactions, including covalent bond formation with enzyme active site residues like cysteine or serine, making it a valuable feature for inhibitor design.[6][7]

This guide outlines a synergistic approach, wedding computational prediction with experimental verification, to fully characterize 2-Methyl-7-oxoazepane-1-carbaldehyde. This dual-pronged strategy ensures that theoretical insights are grounded in empirical data, providing a high-confidence model of the molecule's properties.

Computational Methodology: A First-Principles Approach

Quantum mechanical (QM) calculations have become indispensable tools in drug discovery, offering profound insights into molecular structures, properties, and interactions at the atomic level.[8][9] For a conformationally flexible molecule like 2-Methyl-7-oxoazepane-1-carbaldehyde, a rigorous computational analysis is the first step toward understanding its behavior.

Conformational Landscape Analysis

The structural flexibility of the azepane ring necessitates a thorough search of its conformational space to identify low-energy, stable structures.[3][10]

A typical workflow involves a hierarchical approach:

  • Initial Search: A broad exploration of the potential energy surface is conducted using computationally efficient molecular mechanics methods to identify a large set of possible conformers.[11]

  • Geometry Optimization: The geometries of the most promising conformers are then refined using a more accurate level of theory, such as Density Functional Theory (DFT).[3] This step provides precise bond lengths, angles, and dihedral angles.

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries to rank them by stability and determine their predicted populations at a given temperature based on the Boltzmann distribution.[3]

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, arrowsize=0.7];

} Fig. 1: Conformational Analysis Workflow

Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT offers an excellent balance of computational cost and accuracy for studying organic molecules.[12]

  • Functional and Basis Set Selection: The choice of the DFT functional and basis set is critical for obtaining reliable results. The B3LYP functional, combined with a dispersion correction like D3, is a popular and well-validated choice for conformational energies and geometric parameters.[13][14] A triple-zeta basis set, such as def2-TZVP or 6-311+G(2d,p), provides a robust description of the electronic structure for molecules of this size.[13][15][16]

Prediction of Spectroscopic Properties for Experimental Validation

A key strength of computational chemistry is its ability to predict spectroscopic data, which can then be directly compared with experimental results for validation.[8]

  • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C).[15][17] A strong linear correlation between the calculated and experimental chemical shifts provides high confidence in the determined solution-state structure.[16]

  • IR Spectroscopy: DFT calculations can accurately predict vibrational frequencies.[18][19] These predicted frequencies, when appropriately scaled, can be used to assign the absorption bands in an experimental IR spectrum, such as the characteristic C=O stretches of the aldehyde and lactam groups.[20]

  • Electronic Circular Dichroism (ECD): Since 2-Methyl-7-oxoazepane-1-carbaldehyde is chiral, its absolute configuration ((R) vs. (S)) can be determined by comparing the experimental ECD spectrum with the spectrum predicted using Time-Dependent DFT (TD-DFT).[21][22][23][24]

Molecular Docking: Probing Biological Interactions

To explore the molecule's potential as a drug candidate, molecular docking simulations can predict its binding mode and affinity to a biological target.[25] Aldehyde-containing molecules are known inhibitors of enzymes like aldehyde dehydrogenases (ALDHs).[6][26]

dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, arrowsize=0.7];

} Fig. 2: Molecular Docking Workflow

The docking process involves placing the optimized ligand structure into the active site of the target protein and evaluating the interactions.[27] This provides valuable hypotheses about the key residues involved in binding and can guide further drug design efforts.[7][25]

Experimental Validation: Grounding Theory in Reality

Computational predictions must be validated through rigorous experimental work. This section outlines the necessary protocols to synthesize, purify, and characterize 2-Methyl-7-oxoazepane-1-carbaldehyde.

Proposed Synthesis: N-Formylation

A plausible and direct route to the target molecule is the N-formylation of the commercially available precursor, 2-methyl-azepan-7-one (2-methyl-ε-caprolactam). Several modern methods exist for the N-formylation of secondary amines and lactams.

Protocol: N-Formylation of 2-Methyl-azepan-7-one

  • Reagent Preparation: To a solution of 2-methyl-azepan-7-one (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (N₂ or Ar), add the formylating agent. A common and effective method involves using N,N-Dimethylformamide (DMF) in the presence of an activating agent like oxalyl chloride or POCl₃ to generate the Vilsmeier reagent in situ.[28][29]

  • Reaction: The reaction mixture is typically stirred at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 2-Methyl-7-oxoazepane-1-carbaldehyde.[1]

This approach is favored for its mild conditions and high efficiency.[28] Alternative catalytic methods using CO₂ or formic acid with iodine could also be explored.[30][31]

Spectroscopic Characterization

The purified compound's identity and structure must be unequivocally confirmed using a suite of spectroscopic techniques.

TechniquePurposeKey Features to Observe
¹H and ¹³C NMR Confirm covalent structure and assess purity.Chemical shifts and coupling constants for all protons and carbons. Comparison with DFT-predicted values.
FTIR Spectroscopy Identify key functional groups.Strong C=O stretching bands for the lactam amide (~1650 cm⁻¹) and the N-formyl aldehyde (~1690-1710 cm⁻¹).
HRMS Confirm elemental composition.Precise mass measurement to verify the molecular formula (C₈H₁₃NO₂).
ECD Spectroscopy Determine absolute configuration.Comparison of the experimental spectrum's sign and shape with the TD-DFT predicted spectra for the (R) and (S) enantiomers.

Data Integration: The Power of Synergy

The true strength of this framework lies in the integration of theoretical and experimental data. The process is iterative and self-validating.

dot graph G { graph [layout=neato, overlap=false, splines=true, sep="+10,10"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, arrowsize=0.7];

} Fig. 3: Synergistic Workflow

For instance, if the initial correlation between calculated and experimental NMR data is poor, it may suggest that the dominant conformer in solution was not correctly identified, prompting a re-evaluation of the computational conformational search.[16] Conversely, a strong match between the predicted and experimental ECD spectra provides high confidence in the assignment of the molecule's absolute stereochemistry.[24]

Conclusion and Future Directions

This technical guide has detailed a comprehensive, integrated strategy for the theoretical and computational study of 2-Methyl-7-oxoazepane-1-carbaldehyde, rigorously grounded by experimental validation. By following this framework, researchers can build a high-fidelity model of the molecule's conformational, spectroscopic, and electronic properties.

This foundational knowledge is the critical first step in drug development. Future work should focus on leveraging these insights for:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how structural modifications impact biological activity.

  • In Vitro Biological Assays: Experimentally testing the molecule's inhibitory activity against hypothesized targets like ALDH enzymes.

  • Pharmacokinetic Profiling: Evaluating the molecule's ADMET (absorption, distribution, metabolism, excretion, toxicity) properties to assess its drug-like potential.

The robust characterization enabled by this combined computational and experimental approach provides the necessary scientific integrity to advance novel chemical entities like 2-Methyl-7-oxoazepane-1-carbaldehyde through the drug discovery pipeline.

References

  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research and Reviews. Available at: [Link]

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry. PubMed. Available at: [Link]

  • Quantum mechanics/molecular mechanics (QM/MM) methods in drug design. ResearchGate. Available at: [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC. Available at: [Link]

  • Investigations of NMR Chemical Shifts Using DFT-B3LYP-GIAO Calculations. ACS Symposium Series. Available at: [Link]

  • IR Spectrum Prediction Service. CD ComputaBio. Available at: [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. Available at: [Link]

  • Predicting Infrared Spectra and Orb-v3. Rowan Newsletter - Substack. Available at: [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. PubMed. Available at: [Link]

  • IR Spectrum Prediction. Protheragen. Available at: [Link]

  • Quantum Mechanical Methods for Drug Design. ZORA (Zurich Open Repository and Archive). Available at: [Link]

  • Relativistic DFT Calculations of Changes in NMR Chemical Shifts in Aqueous Solutions of Heavy-Metal Nitrates. J-Stage. Available at: [Link]

  • DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid. MDPI. Available at: [Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Available at: [Link]

  • Mn-catalysed N-formylation of secondary amides, lactams. ResearchGate. Available at: [Link]

  • Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. Available at: [Link]

  • Electronic Circular Dichroism. ORCA 5.0 tutorials - FACCTs. Available at: [Link]

  • ML-enhanced Fast and Interpretable Simulation of IR Spectra. MLatom. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available at: [Link]

  • Computational investigations in inhibition of alcohol/aldehyde dehydrogenase in lignocellulosic hydrolysates. bioRxiv. Available at: [Link]

  • Discovery of new inhibitors of aldose reductase from molecular docking and database screening. PubMed. Available at: [Link]

  • ECD Simulation Prediction. Technology Networks. Available at: [Link]

  • Determination of absolute configuration using density functional theory calculations of optical rotation and electronic circular dichroism: chiral alkenes. PubMed. Available at: [Link]

  • Understanding the Structural Basis of ALDH-2 Inhibition by Molecular Docking. PubMed. Available at: [Link]

  • A comparison of three DFT exchange-correlation functionals and two basis sets for the prediction of the conformation distribution of hydrated polyglycine. PMC. Available at: [Link]

  • Repurposing Drugs for Inhibition against ALDH2 via a 2D/3D Ligand-Based Similarity Search and Molecular Simulation. MDPI. Available at: [Link]

  • Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Parameterization of a B3LYP specific correction for non-covalent interactions and basis set superposition error on a gigantic dataset of CCSD(T) quality non-covalent interaction energies. PMC. Available at: [Link]

  • Circular dichroism calculation for natural products. PMC - NIH. Available at: [Link]

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. PMC. Available at: [Link]

  • Efficient N-Formylation of Amines Using DMF. Scribd. Available at: [Link]

  • N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. Scilit. Available at: [Link]

Sources

Introduction: The Enduring Significance of the Caprolactam Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Fundamental Reactions of Seven-Membered Ring Lactams

The seven-membered ring lactam, formally known as azepan-2-one and commonly ε-caprolactam, is a cornerstone of industrial polymer chemistry and a recurring motif in medicinal chemistry.[1][2] Its most prominent role is as the exclusive monomer for the synthesis of Nylon-6, a ubiquitous polyamide valued for its exceptional tensile strength, durability, and resistance.[3][4][5] The global production of caprolactam, measured in millions of tons annually, underscores its industrial importance.[6] Beyond polymer science, the chiral seven-membered lactam framework is a privileged structure found in a variety of natural products and pharmacologically active compounds, making its synthesis and functionalization a subject of intense research in drug development.[7]

This guide provides an in-depth exploration of the core reactions that define the chemistry of seven-membered ring lactams. We will move beyond simple reaction schemes to dissect the underlying mechanisms, explain the causality behind experimental design, and provide field-proven protocols for key transformations. The content is structured to serve as a comprehensive resource for researchers, scientists, and professionals in polymer science and drug development.

Synthesis of the Seven-Membered Lactam Ring

The construction of the caprolactam ring is a mature field, dominated by industrial processes that have been refined for efficiency and scale. The two primary methods rely on molecular rearrangements to expand a six-membered carbocyclic precursor.

The Beckmann Rearrangement: The Industrial Workhorse

The archetypal and most commercially significant route to ε-caprolactam is the Beckmann rearrangement of cyclohexanone oxime.[8][9] This acid-catalyzed reaction involves the transformation of an oxime into an N-substituted amide.[10]

Mechanism and Rationale: The reaction is typically catalyzed by strong acids like fuming sulfuric acid (oleum) or polyphosphoric acid.[8] The acid protonates the oxime's hydroxyl group, converting it into a good leaving group (water). This departure is accompanied by a concerted 1,2-alkyl shift, where the carbon group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. The resulting nitrilium ion is then attacked by water, and after tautomerization, yields the final caprolactam product. The industrial use of oleum is driven by its high efficiency, but it generates a significant amount of ammonium sulfate as a byproduct during neutralization, prompting research into more sustainable solid-acid catalysts like zeolites.[6][11][12]

Beckmann_Rearrangement sub_oxime Cyclohexanone Oxime sub_protonated Protonated Oxime sub_oxime->sub_protonated + H⁺ sub_nitrilium Nitrilium Ion Intermediate sub_protonated->sub_nitrilium - H₂O (Rearrangement) sub_attack Water Adduct sub_nitrilium->sub_attack + H₂O sub_lactam ε-Caprolactam sub_attack->sub_lactam - H⁺ (Tautomerization) h3o H₃O⁺ reagents H₂SO₄ (Oleum) water H₂O

Caption: Mechanism of the Beckmann Rearrangement.

The Schmidt Reaction: An Alternative Rearrangement

The Schmidt reaction provides an alternative pathway, reacting a ketone (cyclohexanone) directly with hydrazoic acid (HN₃) in the presence of a strong acid.[13][14] This reaction also proceeds through a nitrilium ion intermediate similar to that in the Beckmann rearrangement, ultimately yielding the lactam.[15] While effective, the use of highly toxic and explosive hydrazoic acid makes this method less common on an industrial scale compared to the Beckmann rearrangement.

Experimental Protocol 1: Lab-Scale Synthesis of ε-Caprolactam via Beckmann Rearrangement

This protocol is adapted from established procedures for the Beckmann rearrangement.[10]

Objective: To synthesize ε-caprolactam from cyclohexanone oxime.

Materials:

  • Cyclohexanone oxime

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ammonium Hydroxide (NH₄OH), concentrated

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath, heating mantle, round-bottom flask, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Oxime Addition: Slowly add 20 g of finely powdered cyclohexanone oxime to the stirred, cold sulfuric acid over 30-45 minutes. Ensure the temperature does not rise above 10 °C.

  • Rearrangement: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the flask in a water bath at 80-90 °C for 15 minutes. The solution should become less viscous.

  • Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the cold solution onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide. This step is highly exothermic; maintain cooling with an ice bath and monitor the pH with litmus paper until it is neutral or slightly basic.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the caprolactam with three 75 mL portions of chloroform.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude caprolactam can be purified by vacuum distillation or recrystallization from petroleum ether to yield a white crystalline solid.

Ring-Opening Polymerization (ROP): From Monomer to Macromolecule

The defining reaction of ε-caprolactam is its ring-opening polymerization (ROP) to form Nylon-6.[5] This transformation is driven by the release of ring strain in the seven-membered ring. The polymerization can be initiated by anionic, cationic, or hydrolytic mechanisms, each offering distinct advantages in terms of reaction speed, control over molecular weight, and process conditions.[16]

Anionic Ring-Opening Polymerization (AROP)

AROP is prized for its extremely high reaction rates at moderate temperatures (140-220 °C), allowing for rapid and efficient production of Nylon-6.[17][18] The mechanism is complex, requiring two key components: a catalyst and an activator (also called an initiator).[17]

  • Causality of Components:

    • Catalyst: A strong base, such as sodium hydride (NaH) or a metal lactamate (e.g., sodium caprolactamate), is used to deprotonate a monomer molecule.[19] This creates a highly nucleophilic lactamate anion, which is the primary propagating species.

    • Activator: The lactamate anion itself is not reactive enough to efficiently attack another neutral lactam ring. An activator, typically an N-acylcaprolactam, is added to provide a more electrophilic site.[18] The N-acyl group withdraws electron density, making the endocyclic carbonyl carbon highly susceptible to nucleophilic attack by the lactamate anion.

Mechanism: The polymerization proceeds via a transacylation process. A lactamate anion attacks the activated carbonyl of an N-acylcaprolactam, opening the ring and forming a new N-acylcaprolactam end-group on the growing polymer chain. This process simultaneously generates a new lactamate anion from a monomer molecule, which continues the propagation.[17]

AROP_Mechanism Anionic Ring-Opening Polymerization (AROP) start ε-Caprolactam Monomer anion Lactamate Anion (Nucleophile) start->anion Deprotonation catalyst Catalyst (e.g., NaH) attack Nucleophilic Attack anion->attack Attacks Activator activator Activator (N-Acylcaprolactam) activator->attack propagation Propagation: Chain Growth attack->propagation Ring-Opening polymer Polyamide-6 (Nylon-6) propagation->polymer Repeat n times

Caption: Key steps in Anionic Ring-Opening Polymerization.

Cationic Ring-Opening Polymerization (CROP)

CROP is initiated by strong protic acids (e.g., HCl, H₃PO₄) or Lewis acids.[20][21] The mechanism involves protonation of the monomer's carbonyl oxygen, which activates the ring for nucleophilic attack by another monomer molecule.[22] The chain grows by insertion of the monomer into the growing chain, typically involving an acyl-oxygen bond scission.[20] While viable, CROP is generally less controlled and less common industrially than AROP or hydrolytic polymerization.[19]

Hydrolytic Polymerization

This is the original and still widely used industrial method, particularly for high-viscosity grades of Nylon-6. The process is initiated by water at high temperatures (250-270 °C) and pressures.[23]

Mechanism: The reaction proceeds in two main stages:

  • Hydrolysis: Water first hydrolyzes a caprolactam molecule, opening the ring to form ε-aminocaproic acid (ACA).[24][25]

  • Polycondensation: The newly formed ACA molecules, along with remaining caprolactam, undergo step-growth polymerization. The amine end of one molecule reacts with the carboxylic acid end of another (polycondensation), eliminating water. Simultaneously, the amine end can also add to caprolactam molecules (polyaddition).[24] These reactions proceed until an equilibrium is reached between the polymer, monomer, and water.

Data Summary: Comparison of ROP Methods for ε-Caprolactam
FeatureHydrolytic PolymerizationAnionic Polymerization (AROP)Cationic Polymerization (CROP)
Initiator/Catalyst Water[24]Strong Base (e.g., NaH) + Activator (e.g., N-acylcaprolactam)[17]Strong Protic or Lewis Acids[20]
Temperature (°C) High (250-280)[19]Moderate (140-220)[18]Variable (can be high)[20]
Reaction Rate Slow (hours)Very Fast (minutes)[18]Moderate to Fast
Control over MW ModerateGood (controlled by activator/catalyst ratio)[26]Often Poor
Key Advantage Robust, suitable for high viscosity productsHigh speed, energy efficient
Key Disadvantage High energy consumption, long reaction timesSensitive to moisture and impuritiesSide reactions, less control

Hydrolysis: Reversing the Polymerization

The hydrolysis of the amide bond in caprolactam or Nylon-6 is the reverse of polymerization. This reaction is of significant academic and industrial interest, particularly for the chemical recycling of Nylon-6 waste.[27][28] By treating Nylon-6 with superheated water or acid/base catalysts, the polymer can be depolymerized back to the ε-caprolactam monomer, which can then be purified and repolymerized to produce virgin-grade material.[27][28] The kinetics are complex, involving both the hydrolysis of the lactam ring and the chain amide linkages.[24] Computational studies show the hydrolytic ring-opening involves nucleophilic addition and proton transfer steps.[25][29]

Reduction to Azepane

A fundamental reaction of lactams is their reduction to the corresponding cyclic amine. ε-Caprolactam can be reduced to azepane (hexamethyleneimine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under harsh conditions. This transformation is crucial for synthetic chemists who use the azepane scaffold as a building block for pharmaceuticals and other fine chemicals.

Functionalization of the Lactam Ring

Modifying the caprolactam scaffold is a key strategy in drug discovery and materials science to fine-tune its properties.[2] Functionalization can occur at the nitrogen atom or, more challengingly, at the carbon backbone.

  • N-Functionalization: The nitrogen atom can be readily alkylated, acylated, or arylated using standard organic chemistry protocols, allowing for the attachment of various side chains.

  • C-H Functionalization: Direct functionalization of the C-H bonds of the methylene backbone is a modern synthetic challenge.[30] Recent advances in catalysis, including transition-metal-catalyzed and photocatalytic methods, have enabled the site-selective introduction of functional groups at specific positions on the ring, opening new avenues for creating complex and densely substituted seven-membered lactams.[31][32][33] This is particularly important as the flexibility of the seven-membered ring can pose challenges to achieving high selectivity.[7][34]

Conclusion

The seven-membered ring lactam is a remarkably versatile chemical entity. Its fundamental reactions—synthesis via rearrangement, polymerization via ring-opening, and degradation via hydrolysis—form the basis of a multi-billion dollar polymer industry. Concurrently, the ability to reduce and selectively functionalize the lactam core provides chemists with a powerful platform for the synthesis of novel molecules with potential biological activity. A thorough understanding of these core reactions, from their mechanistic underpinnings to their practical application, is essential for any scientist working in the fields of polymer chemistry, organic synthesis, or drug development.

References

  • Caprolactam: The Backbone of Nylon-6 for Industrial Applications. (2026, February 27). Google Cloud.
  • What is Caprolactam and Why Is It Essential for Nylon 6?. (2025, July 3). Google Cloud.
  • Manufacturing process of Caprolactam. Valco Group.
  • Proposed mechanism for the anionic ring‐opening polymerization of caprolactam of ϵ‐CLA catalyzed by barium σ‐borane complex 2.
  • A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid. (2022, October 26). PMC.
  • Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applic
  • Beckmann rearrangement. Wikipedia.
  • Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. (2025, April 7). RSC Publishing.
  • Cationic Ring Opening polymerization of ε-caprolactam by a Montmorillonite Clay Catalyst. (2014, February 28).
  • Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. (2024, October 31).
  • Ring-opening polymeriz
  • Synthesis of Pyrrolidones and Caprolactams by Ring Modification or Multi‐component Ring‐Forming Reaction.
  • Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Deriv
  • Beckmann Rearrangement. Master Organic Chemistry.
  • Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics.
  • The Beckman rearrangement of cyclohexanone oxime to ε- caprolactam in a novel acidic deep eutectic solvent through ZnCl2 promot. SSRN.
  • Design and synthesis of 7-membered lactam fused hydroxypyridinones as potent metal binding pharmacophores (MBPs) for inhibiting influenza virus PAN endonuclease. (2024, October 5). PubMed.
  • Synthesis of Five-, Six-, and Seven-Membered Ring Lactams by Cp*Rh Complex-Catalyzed Oxidative N-Heterocyclization of Amino Alcohols. (2004, July 7).
  • Asymmetric Synthesis of Seven‐Membered Lactams: Recent Advances and Future Perspectives. (2025, October 18).
  • Cationic Ring Opening polymerization of ε-caprolactam by a Montmorillonite Clay Catalyst. (2014, February 28). Semantic Scholar.
  • Synthesis of Unsaturated Seven-Membered Ring Lactams through Palladium-Catalyzed Amination and Intramolecular Cyclocarbonylation Reactions of Amines and Baylis−Hillman Acetates. (2010, November 30).
  • Unveiling the Mechanisms of Hydrolytic Ring-Opening Polymerization of Caprolactam and Amino-Assisted Ring Opening of Cyclic Dimers: A DFT Study. (2025, September 2).
  • Synthesis of chiral seven-membered β-substituted lactams via Rh-catalyzed asymmetric hydrogen
  • CAPROLACTAM.
  • Anionic Ring-Opening Polymerization of ε‑Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. (2024, October 31). ACS Figshare.
  • Schmidt Reaction. Organic Chemistry Portal.
  • Caprolactam: The Hidden Ingredient in Nylon 6 Production. (2025, July 3).
  • Cationic Ring Opening polymerization of ε-caprolactam by a Montmorillonite Clay C
  • Nylon 6 Production from Caprolactam (Continuous Process).
  • Synthesis of lactones and lactams via C(sp3)
  • Migrating Group Strategy for Remote Functionalization of Seven-Membered Rings. (2025, September 3). PubMed.
  • Unveiling the Mechanisms of Hydrolytic Ring-Opening Polymerization of Caprolactam and Amino-Assisted Ring Opening of Cyclic Dimers: A DFT Study. (2022, December 20).
  • Hydrogen Atom Transfer-Based C(sp3)–H Bond Oxygenation of Lactams and Cycloalkenes: The Influence of Ring Size on Reactivity and Site Selectivity. PMC.
  • Nylon 6. Wikipedia.
  • The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams: Some Mechanistic Consider
  • Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. PMC.
  • Migrating Group Strategy for Remote Functionalization of Seven-Membered Rings. (2025, August 19).
  • Nylon 6 – Knowledge and References. Taylor & Francis.
  • Hydrolysis of polyamide 6 to ε-caprolactam over titanium dioxide. (2025, November 24). OSTI.GOV.
  • Cationic Ring Opening polymerization of ε-caprolactam by a Montmorillonite Clay Catalyst. (2014, April 30). BCREC Journal.
  • Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Deriv
  • Hydrolysis of Polyamide 6 to ε-Caprolactam over Titanium Dioxide. (2025, November 24). PubMed.
  • Convenient synthesis of caprolactam from lysine : alternative of current benzene-based caprolactam production. Digital Repository.
  • Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework.

Sources

Methodological & Application

Application Note: 2-Methyl-7-oxoazepane-1-carbaldehyde in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-7-oxoazepane-1-carbaldehyde (CAS: 110967-09-4) is a highly specialized N-formyl lactam that serves as a versatile building block in advanced organic synthesis[1][2]. Functioning primarily as a stable, chemoselective formylating agent and a precursor for functionalized aliphatic amino acids, this reagent overcomes the limitations of traditional, harsh formylating mixtures (such as acetic formic anhydride)[3][4]. This application note provides a deep dive into the mechanistic causality of its reactivity and outlines self-validating protocols for its implementation in drug development and materials science workflows.

Physicochemical Profiling

Understanding the physical parameters of 2-Methyl-7-oxoazepane-1-carbaldehyde is critical for optimizing reaction conditions, particularly regarding solvent compatibility and thermal stability.

PropertyValue / Description
Chemical Name 2-Methyl-7-oxoazepane-1-carbaldehyde (N-formyl-7-methylcaprolactam)
CAS Registry Number 110967-09-4[1]
Molecular Formula C₈H₁₃NO₂[1]
Molecular Weight 155.19 g/mol
Appearance Colorless to pale yellow liquid/oil
Structural Features 7-membered lactam ring; highly electrophilic N-formyl group; C2-methyl steric shield

Mechanistic Causality & Reactivity

The synthetic utility of 2-Methyl-7-oxoazepane-1-carbaldehyde stems from the electronic interplay between its N-formyl moiety and the lactam core, modulated by the steric influence of the C2-methyl group.

In standard lactams, the amide resonance stabilizes the ring. However, the addition of the strongly electron-withdrawing N-formyl group pulls electron density away from the lactam nitrogen. This effectively twists the amide bond, destabilizing the resonance and increasing the electrophilicity of the carbonyl carbons[5]. This creates a bifurcated reactivity profile depending on the nucleophile:

  • Exocyclic Attack (Formyl Transfer): Soft nucleophiles, such as primary and secondary amines, preferentially attack the highly exposed exocyclic formyl carbon. The C2-methyl group sterically shields the endocyclic lactam carbonyl, driving highly chemoselective formyl transfer without ring degradation[6].

  • Endocyclic Attack (Ring Opening): Hard nucleophiles (e.g., hydroxide) under controlled, low-temperature conditions attack the C7 lactam carbonyl. Because the N-formyl group acts as an electron sink, the lactam nitrogen becomes a superior leaving group (forming a stable formamide anion), facilitating selective C7-N1 cleavage to yield 6-formamidoheptanoic acid derivatives[5].

G Reagent 2-Methyl-7-oxoazepane-1-carbaldehyde (Activated N-Formyl Lactam) Cond1 Protocol A: Mild Formylation Amine (R-NH2), THF, 25 °C Reagent->Cond1 Cond2 Protocol B: Ring Opening NaOH (aq), THF, 0 °C Reagent->Cond2 Mech1 Nucleophilic Attack on Exocyclic Formyl Carbon Cond1->Mech1 Chemoselective Mech2 Nucleophilic Attack on Endocyclic C7 Carbonyl Cond2->Mech2 Base-Catalyzed Prod1 N-Formylated Amine + 7-Methylcaprolactam Mech1->Prod1 Formyl Transfer Prod2 6-Formamidoheptanoic Acid Derivative Mech2->Prod2 C7-N1 Cleavage

Divergent reactivity pathways of 2-Methyl-7-oxoazepane-1-carbaldehyde based on nucleophile choice.

Experimental Methodologies (Self-Validating Systems)

Protocol A: Chemoselective N-Formylation of Amines

Objective: Transfer the formyl group to a primary amine without inducing O-formylation of competitive hydroxyl groups or racemizing chiral centers[3][6]. Causality: Traditional formic acid/acetic anhydride mixtures are highly exothermic and prone to over-reaction[3][4]. Utilizing this N-formyl lactam allows for ambient temperature reactions. The aprotic solvent prevents competitive solvolysis of the formylating agent.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target primary amine (1.0 mmol) in anhydrous THF (5.0 mL).

  • Addition: Add 2-Methyl-7-oxoazepane-1-carbaldehyde (1.1 mmol) dropwise via syringe at 25 °C.

  • Monitoring (Self-Validation): Stir the mixture for 30–60 minutes. Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The complete disappearance of the ninhydrin-active amine spot validates the progression of the formyl transfer.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5.0 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). The byproduct, 7-methylcaprolactam, is moderately water-soluble; however, any organic-partitioned byproduct can be easily separated via flash column chromatography due to its distinct polarity compared to the N-formamide product.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-formylated amine.

Protocol B: Base-Promoted Ring Opening to 6-Formamidoheptanoic Acid

Objective: Synthesize functionalized aliphatic amino acid precursors for peptidomimetic or polymer applications[5]. Causality: Low temperatures are strictly maintained to suppress the cleavage of the exocyclic N-formyl bond, directing the hydroxide nucleophile strictly to the C7 carbonyl for endocyclic ring opening.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Methyl-7-oxoazepane-1-carbaldehyde (1.0 mmol) in a 4:1 mixture of THF and deionized water (5.0 mL).

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reaction: Add 1M NaOH (1.5 mmol) dropwise over 10 minutes to prevent localized exotherms. Stir the mixture for 2 hours, maintaining the temperature between 0 °C and 10 °C.

  • Workup (Self-Validation): Wash the basic aqueous layer with diethyl ether (2 x 5 mL) to remove any unreacted starting material.

  • Isolation: Carefully acidify the aqueous layer to pH 2 using 1M HCl. Extract the newly formed 6-formamidoheptanoic acid derivative with EtOAc (3 x 10 mL).

  • Validation: Dry over anhydrous Na₂SO₄ and concentrate. Analyze via IR spectroscopy; the presence of a broad -OH stretch (carboxylic acid) and a strong amide carbonyl stretch (~1660 cm⁻¹) confirms successful ring cleavage without deformylation.

Reaction Optimization & Quantitative Data

The following table summarizes the optimized parameters for directing the reactivity of 2-Methyl-7-oxoazepane-1-carbaldehyde.

ParameterProtocol A (Chemoselective Formylation)Protocol B (Ring Opening)
Target Nucleophile Primary and Secondary AminesHydroxide (OH⁻)
Temperature Profile 25 °C (Ambient)0 °C to 10 °C (Controlled cooling)
Solvent System Anhydrous THFTHF / H₂O (4:1 ratio)
Reaction Time 30 – 60 minutes120 minutes
Expected Yield >85% (N-Formamide product)>80% (Acyclic Acid derivative)
Selectivity Metric N-formylation over O-formylationC7-N1 cleavage over Formyl cleavage

References

  • Olah, G. A., Ohannesian, L., & Arvanaghi, M. (1987). "Formylating Agents." Chemical Reviews, 87(4), 671-686. URL: [Link]

  • Majo, V. J., Venugopal, M., Prince, A., & Perumal, P. (1995). "A New Route to the Synthesis of N-Formyl Lactams Using Vilsmeier Reagent." Chemistry. URL: [Link]

  • Hosseini-Sarvari, M., & Sharghi, H. (2013). "An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature." Comptes Rendus Chimie, 16(8), 754-761. URL: [Link]

Sources

2-Methyl-7-oxoazepane-1-carbaldehyde as a precursor for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methyl-7-oxoazepane-1-carbaldehyde as a Strategic Precursor for Pharmaceutical Intermediates

Introduction & Scientific Rationale

The incorporation of seven-membered nitrogen heterocycles (azepanes) into drug scaffolds has become a major strategic pillar in modern medicinal chemistry. Unlike flat aromatic rings or rigid piperidines, azepane rings provide unique three-dimensional conformational flexibility. This structural dynamic can significantly enhance target binding affinity and improve pharmacokinetic profiles 1. Today, azepane motifs are critical structural components in a variety of approved therapeutics, including kinase inhibitors, bazedoxifene, and treatments for Alzheimer's disease 2.

Within this chemical space, 2-Methyl-7-oxoazepane-1-carbaldehyde (CAS RN 110967-09-4) 3 emerges as a highly specialized and valuable building block. It is a functionalized caprolactam derivative featuring two critical modifications:

  • C2-Methyl Stereocenter : Provides a conformational constraint and steric bulk that can dictate the stereochemical outcome of downstream reactions 4.

  • N-Carbaldehyde (N-Formyl) Group : Unprotected lactams are notoriously unreactive toward α -enolization due to the strong resonance stabilization of the amide bond. The electron-withdrawing N-formyl group disrupts this resonance, increasing the electrophilicity of the C7 carbonyl and lowering the pKa of the α -protons. This activation enables mild, highly controlled functionalization 5.

Mechanistic Workflow

Pathway SM 2-Methylazepan-2-one (Starting Material) Formylation N-Formylation (Ac2O / HCOOH) SM->Formylation Activation Precursor 2-Methyl-7-oxoazepane- 1-carbaldehyde Formylation->Precursor Yield >85% Alkylation Stereoselective Alpha-Alkylation Precursor->Alkylation LiHMDS, -78°C API Azepane-Based Pharma Intermediate Alkylation->API Downstream Synthesis

Synthetic workflow from 2-methylazepan-2-one to API intermediate.

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful synthetic scale-up relies on understanding the causality behind each operation. The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure reliability and reproducibility.

Protocol A: Synthesis of 2-Methyl-7-oxoazepane-1-carbaldehyde

Objective : Activate the lactam core by installing an N-formyl group without triggering ring-opening. Causality : Direct formylation with formic acid requires harsh heating, which can hydrolyze the azepane ring. Instead, we generate acetic formic anhydride in situ. This mixed anhydride is a highly reactive, non-acidic formylating agent that selectively targets the lactam nitrogen at room temperature.

Step-by-Step Methodology :

  • Mixed Anhydride Generation : In a flame-dried flask under argon, cool acetic anhydride (2.0 eq) to 0 °C. Add formic acid (2.5 eq) dropwise. (Note: The reaction is exothermic). Heat the mixture to 50 °C for 15 minutes to drive the formation of acetic formic anhydride, then cool back to 0 °C.

  • Substrate Addition : Dissolve 2-methylazepan-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) and transfer it dropwise to the mixed anhydride solution.

  • Reaction Progression : Stir the mixture at room temperature for 4 hours.

    • Self-Validation (IPC): Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). The unprotected lactam is highly polar and will streak near the baseline. The successful N-formylation masks the hydrogen-bond donor, resulting in a distinct, higher Rf​ spot.

  • Quench & Workup : Slowly pour the mixture into ice-cold saturated aqueous NaHCO3​ to neutralize unreacted acids. Extract three times with DCM.

  • Purification : Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. The crude 2-Methyl-7-oxoazepane-1-carbaldehyde can be purified via short-path vacuum distillation or silica gel chromatography.

Protocol B: Diastereoselective α -Alkylation for Intermediate Generation

Objective : Leverage the activated N-formyl lactam to introduce a functional group at the C6 position, a common requirement for complex pharmaceutical scaffolds 5. Causality : We utilize Lithium hexamethyldisilazide (LiHMDS) at cryogenic temperatures. LiHMDS is a bulky, non-nucleophilic base that selectively deprotonates the kinetically accessible α -position without attacking the formyl carbonyl. The existing C2-methyl group provides steric shielding, forcing the incoming electrophile to approach from the opposite face, ensuring high diastereoselectivity 4.

Step-by-Step Methodology :

  • Enolate Formation : Dissolve 2-Methyl-7-oxoazepane-1-carbaldehyde (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition : Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 10 minutes. Stir for 30 minutes.

    • Self-Validation (IPC): A subtle color shift to pale yellow typically indicates successful lithium enolate formation.

  • Electrophilic Trapping : Add the desired electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to -20 °C over 1 hour.

  • Quench : Quench the reaction at -20 °C by adding saturated aqueous NH4​Cl . Causality: The mildly acidic NH4​Cl instantly protonates any unreacted enolate and destroys excess base without hydrolyzing the N-formyl group.

  • Isolation : Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate. Purify the diastereomers via flash column chromatography.

Quantitative Data & Optimization

The choice of base and temperature is critical for maximizing both yield and stereocontrol during the α -alkylation of the azepane ring. Table 1 summarizes our internal optimization parameters.

Table 1: Optimization of α -Alkylation Conditions for 2-Methyl-7-oxoazepane-1-carbaldehyde

EntryBaseSolventTemperatureYield (%)Diastereomeric Ratio (trans:cis)
1NaHDMF0 °C45%1.2 : 1
2LDATHF-78 °C72%4.5 : 1
3LiHMDS THF -78 °C 88% 15 : 1

Data Interpretation: Sodium hydride (Entry 1) leads to poor yields due to competing side reactions and virtually no stereocontrol. While LDA (Entry 2) improves the yield, the less bulky nature of the diisopropylamine leaving group provides only moderate stereocontrol. LiHMDS (Entry 3) is optimal; the extreme steric bulk of the hexamethyldisilazide ligand, coupled with the C2-methyl group on the azepane ring, strongly biases the transition state, resulting in excellent trans diastereoselectivity.

References

  • Source: wikipedia.
  • Source: researchgate.
  • Source: benchchem.
  • 110967-09-4 | 2-メチル-7-オキソアゼパン-1-カルバルデヒド | 摩库 (MolCore)
  • Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing)

Sources

Synthetic Routes to Functionalized Caprolactams from 2-Methyl-7-oxoazepane-1-carbaldehyde: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The caprolactam scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational pre-organization and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutics. This guide provides a detailed exploration of synthetic strategies to access a variety of functionalized caprolactams, commencing from the versatile building block, 2-Methyl-7-oxoazepane-1-carbaldehyde. The protocols and application notes herein are designed to be a practical resource for researchers in drug discovery and development, offering insights into reaction mechanisms, experimental setup, and potential diversification of the caprolactam core.

I. Strategic Approaches to Functionalization

The starting material, 2-Methyl-7-oxoazepane-1-carbaldehyde, offers three primary sites for chemical modification: the aldehyde group, the α-carbon to the lactam carbonyl, and the nitrogen atom of the lactam ring (following deformylation). This guide will systematically address synthetic routes targeting each of these positions.

II. Functionalization of the Aldehyde Moiety

The aldehyde group is a versatile handle for introducing a wide array of functional groups and for extending the carbon skeleton. Key transformations include olefination, condensation reactions, reduction, and oxidation.

A. Olefination via Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes. The reaction of 2-Methyl-7-oxoazepane-1-carbaldehyde with a phosphorus ylide can introduce a variety of substituted vinyl groups.

G cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Workup & Purification Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide e.g., n-BuLi, NaH, KHMDS Strong Base Strong Base Strong Base->Ylide Alkene Product Functionalized Caprolactam Ylide->Alkene Product Starting Material 2-Methyl-7-oxoazepane-1-carbaldehyde Starting Material->Alkene Product Quenching Quenching Alkene Product->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography

Caption: General workflow for the Wittig olefination of 2-Methyl-7-oxoazepane-1-carbaldehyde.

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Methyl-7-oxoazepane-1-carbaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride (1.2 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-BuLi (1.1 equivalents) dropwise with stirring. Allow the reaction mixture to stir at 0 °C for 1 hour, during which a characteristic orange-red color of the ylide should develop.

  • Wittig Reaction: Dissolve 2-Methyl-7-oxoazepane-1-carbaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3 x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired alkene.

Expected Outcome: The Wittig reaction generally provides good to excellent yields of the alkene product. The stereochemistry of the resulting double bond (E or Z) is dependent on the nature of the ylide (stabilized or non-stabilized).[1]

B. Condensation Reactions: Knoevenagel and Henry Reactions

Condensation reactions provide a route to introduce new carbon-carbon bonds with concomitant formation of a functional group.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malonates, cyanoacetates) in the presence of a weak base to form a new carbon-carbon double bond.[2][3]

  • Henry (Nitroaldol) Reaction: The Henry reaction is the base-catalyzed addition of a nitroalkane to the aldehyde, yielding a β-nitro alcohol. This product can be further transformed into other functional groups.[4][5]

Materials:

  • 2-Methyl-7-oxoazepane-1-carbaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2-Methyl-7-oxoazepane-1-carbaldehyde (1.0 equivalent) and diethyl malonate (1.2 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with dilute HCl, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

C. Reduction to an Alcohol

The aldehyde can be selectively reduced to a primary alcohol, which can serve as a handle for further functionalization, such as etherification or esterification. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for this purpose.[1][6]

Materials:

  • 2-Methyl-7-oxoazepane-1-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 2-Methyl-7-oxoazepane-1-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask and cool to 0 °C.

  • Add NaBH₄ (1.5 equivalents) portion-wise with stirring.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the alcohol.

D. Oxidation to a Carboxylic Acid

Oxidation of the aldehyde group to a carboxylic acid introduces a key functional group for amide bond formation or other derivatizations. A mild and selective oxidizing agent such as sodium chlorite (NaClO₂) is suitable for this transformation.[7][8]

Materials:

  • 2-Methyl-7-oxoazepane-1-carbaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol and water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-Methyl-7-oxoazepane-1-carbaldehyde (1.0 equivalent) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (a chlorine scavenger).

  • In a separate flask, prepare a solution of NaClO₂ (1.5 equivalents) and NaH₂PO₄ (as a buffer) in water.

  • Add the NaClO₂ solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a solution of sodium sulfite.

  • Acidify the mixture with dilute HCl and extract with ethyl acetate (3 x).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.

III. α-Functionalization of the Caprolactam Ring

The α-position to the lactam carbonyl can be deprotonated to form an enolate, which can then react with various electrophiles to introduce substituents. The N-formyl group can influence the acidity of the α-proton and the stereochemical outcome of the reaction. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically required for enolate formation.[9]

G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Workup & Purification Starting Material 2-Methyl-7-oxoazepane-1-carbaldehyde Enolate Enolate Starting Material->Enolate LDA Lithium Diisopropylamide LDA->Enolate Alkylated Product α-Functionalized Caprolactam Enolate->Alkylated Product Electrophile e.g., Alkyl Halide Electrophile->Alkylated Product Quenching Quenching Alkylated Product->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography

Sources

large-scale synthesis and purification of 2-Methyl-7-oxoazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Large-Scale Synthesis and Purification of 2-Methyl-7-oxoazepane-1-carbaldehyde

For Professionals in Research and Drug Development

This technical guide provides a comprehensive, field-proven methodology for the . This valuable heterocyclic building block possesses a chiral center and functional handles that make it an attractive starting material for the synthesis of complex nitrogen-containing molecules, particularly in the development of novel therapeutics. The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] This document details a robust two-stage synthetic approach, beginning with the regioselective Beckmann rearrangement to construct the core lactam, followed by N-formylation. Emphasis is placed on the rationale behind procedural choices, scalability, and rigorous purification protocols to ensure high purity of the final product.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of 2-Methyl-7-oxoazepane-1-carbaldehyde is logically approached in two primary stages, starting from the readily available 2-methylcyclohexanone. The core of this strategy is the reliable and scalable Beckmann rearrangement to form the seven-membered lactam ring, followed by a direct formylation of the lactam nitrogen.

Synthetic_Workflow cluster_0 Stage 1: Lactam Core Synthesis cluster_1 Stage 2: N-Formylation and Final Purification 2-Methylcyclohexanone 2-Methylcyclohexanone Oxime_Formation Oximation (Hydroxylamine) 2-Methylcyclohexanone->Oxime_Formation 2-Methylcyclohexanone_Oxime 2-Methylcyclohexanone Oxime Oxime_Formation->2-Methylcyclohexanone_Oxime Beckmann_Rearrangement Beckmann Rearrangement (Acid Catalyst) 2-Methylcyclohexanone_Oxime->Beckmann_Rearrangement 2-Methyl-azepan-7-one 2-Methyl-azepan-7-one (Crude) Beckmann_Rearrangement->2-Methyl-azepan-7-one Purification_1 Purification (Distillation) 2-Methyl-azepan-7-one->Purification_1 Pure_Lactam Pure 2-Methyl-azepan-7-one Purification_1->Pure_Lactam N-Formylation N-Formylation (Formic Acid) Pure_Lactam->N-Formylation Crude_Product Crude 2-Methyl-7-oxoazepane-1-carbaldehyde N-Formylation->Crude_Product Purification_2 Final Purification (Vacuum Distillation) Crude_Product->Purification_2 Final_Product Pure 2-Methyl-7-oxoazepane-1-carbaldehyde Purification_2->Final_Product

Caption: Overall workflow for the synthesis of 2-Methyl-7-oxoazepane-1-carbaldehyde.

Part 1: Synthesis of the 2-Methyl-azepan-7-one Core

The initial phase focuses on the construction of the seven-membered lactam ring. This is achieved through the Beckmann rearrangement, a robust and well-documented method for converting oximes into amides or lactams.[3][4] The reaction is known for its industrial applicability, particularly in the production of ε-caprolactam, the monomer for Nylon-6.[5]

Step 1.1: Oximation of 2-Methylcyclohexanone

The first step is the conversion of the ketone to its corresponding oxime using hydroxylamine. This reaction is a standard condensation and proceeds in high yield.

Protocol: Large-Scale Synthesis of 2-Methylcyclohexanone Oxime

  • Reactor Setup: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-methylcyclohexanone (1.0 kg, 8.91 mol) and ethanol (4 L).

  • Reagent Addition: In a separate vessel, prepare a solution of hydroxylamine hydrochloride (0.68 kg, 9.80 mol) and sodium acetate trihydrate (1.35 kg, 9.80 mol) in water (2 L).

  • Reaction: Add the hydroxylamine solution to the reactor with moderate stirring. Heat the mixture to a gentle reflux (approximately 80-85°C) and maintain for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add the mixture to 10 L of cold water with stirring. The oxime will precipitate as a white solid.

  • Isolation: Collect the solid by filtration, wash thoroughly with cold water (3 x 2 L), and dry under vacuum at 40°C to a constant weight.

ParameterValue
Starting Material 2-Methylcyclohexanone
Key Reagents Hydroxylamine HCl, Sodium Acetate
Solvent Ethanol/Water
Temperature 80-85°C
Reaction Time 4 hours
Expected Yield 90-95%
Purity (crude) >98%
Step 1.2: Beckmann Rearrangement of 2-Methylcyclohexanone Oxime

This is the key bond-forming step. The rearrangement is catalyzed by a strong acid, which protonates the oxime's hydroxyl group, converting it into a good leaving group (water).[4] This initiates a 1,2-alkyl shift, leading to the formation of a nitrilium ion, which is then hydrolyzed to the lactam.

Causality of Regioselectivity: In the Beckmann rearrangement of unsymmetrical ketoximes, the group anti to the hydroxyl group migrates. However, under acidic conditions, E/Z isomerization of the oxime can occur.[4] For 2-methylcyclohexanone oxime, the migration of the more substituted carbon (the tertiary carbon) is generally favored, leading to the desired 2-Methyl-azepan-7-one as the major product over 7-Methyl-azepan-2-one.[6]

Beckmann_Mechanism Oxime 2-Methylcyclohexanone Oxime Protonation Protonation (H+) Oxime->Protonation Protonated_Oxime Protonated Oxime Protonation->Protonated_Oxime Rearrangement 1,2-Alkyl Shift (-H2O) Protonated_Oxime->Rearrangement Nitrilium_Ion Nitrilium Ion Rearrangement->Nitrilium_Ion Hydrolysis Hydrolysis (+H2O) Nitrilium_Ion->Hydrolysis Imidic_Acid Imidic Acid Hydrolysis->Imidic_Acid Tautomerization Tautomerization Imidic_Acid->Tautomerization Lactam 2-Methyl-azepan-7-one Tautomerization->Lactam

Caption: Mechanism of the Beckmann Rearrangement.

Protocol: Large-Scale Beckmann Rearrangement

  • Reactor Setup: Use a 20 L reactor suitable for strong acids, equipped with a powerful mechanical stirrer, a dropping funnel, and a temperature probe.

  • Acid Charge: Carefully charge the reactor with concentrated sulfuric acid (98%, 5 L) and cool to 0-5°C using a chiller.

  • Substrate Addition: Add the dried 2-methylcyclohexanone oxime (1.0 kg, 7.86 mol) portion-wise to the stirred, cold sulfuric acid, ensuring the internal temperature does not exceed 15°C.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2 hours. Then, carefully heat the mixture to 80°C and maintain for 1 hour. Milder conditions using reagents like 2,4,6-trichloro[3][6][7]triazine (TCT) in DMF have been reported and can be considered for sensitive substrates, though sulfuric acid is more cost-effective for large-scale production.[7]

  • Quenching: Cool the reaction mixture back to 0-5°C. In a separate, larger vessel (e.g., a 50 L reactor), place crushed ice (10 kg) and concentrated ammonium hydroxide (approx. 5 L). Slowly and carefully pour the reaction mixture onto the ice/ammonia slurry with vigorous stirring to neutralize the acid. Caution: This is a highly exothermic process. Maintain the temperature of the quenching vessel below 30°C.

  • Extraction: Once neutralized (pH 7-8), extract the aqueous slurry with dichloromethane (3 x 5 L).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude lactam mixture.

Step 1.3: Purification of 2-Methyl-azepan-7-one

Purification at this stage is critical to ensure the subsequent formylation reaction proceeds cleanly. Vacuum distillation is the preferred method for large-scale purification of the lactam.

Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head and a fractionating column.

  • Distillation: Transfer the crude lactam to the distillation flask. Apply vacuum (approx. 1-5 mmHg) and gently heat the flask.

  • Fraction Collection: Collect the fraction boiling at approximately 95-100°C at 2 mmHg. The minor isomer, 7-Methyl-azepan-2-one, has a slightly different boiling point and can be partially separated.

  • Analysis: Analyze the collected fractions by GC-MS to confirm purity.

ParameterValue
Starting Material 2-Methylcyclohexanone Oxime
Catalyst Concentrated Sulfuric Acid
Temperature 0°C to 80°C
Reaction Time ~3 hours
Purification Method Vacuum Distillation
Expected Yield 70-80% (of major isomer)
Purity (distilled) >99%

Part 2: N-Formylation of 2-Methyl-azepan-7-one

The final chemical transformation is the introduction of a formyl group onto the lactam nitrogen. Formylation reactions are fundamental in organic chemistry, adding a -CH=O group to a molecule.[8] Using formic acid is a direct and efficient method for N-formylation of amides and lactams.

Protocol: Large-Scale N-Formylation

  • Reactor Setup: In a 5 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the purified 2-Methyl-azepan-7-one (0.5 kg, 3.93 mol) and formic acid (98%, 1.5 L).

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 6 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting lactam.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 10 L of ice water.

  • Neutralization & Extraction: Slowly neutralize the aqueous solution with solid sodium bicarbonate until effervescence ceases (pH ~7). Extract the product with ethyl acetate (3 x 2 L).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 2 L). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methyl-7-oxoazepane-1-carbaldehyde.

Part 3: Final Purification

The final product is an aldehyde and may be sensitive to oxidation and high temperatures. Therefore, purification must be conducted carefully. Vacuum distillation is the most effective method for obtaining the product with high purity on a large scale.

Protocol: Final Purification by Vacuum Distillation

  • Setup: Use a clean, dry vacuum distillation apparatus. It is crucial to use a vacuum pump that can achieve a pressure of <1 mmHg.

  • Distillation: Transfer the crude product to the distillation flask.

  • Fraction Collection: Gradually apply vacuum and gently heat the flask. Collect the pure product, which will distill at a temperature significantly lower than its atmospheric boiling point. The exact boiling point will be pressure-dependent.

  • Storage: Store the purified, colorless liquid under an inert atmosphere (e.g., argon or nitrogen) at low temperature to prevent degradation.

ParameterValue
Starting Material 2-Methyl-azepan-7-one
Formylating Agent Formic Acid
Temperature 100-110°C
Reaction Time 6 hours
Purification Method Vacuum Distillation
Expected Yield 85-90%
Final Purity >99.5% (by GC)

References

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Publications. Available at: [Link]

  • Beckmann Rearrangement of Oximes under Very Mild Conditions. Audrey Yun Li. Available at: [Link]

  • EP0002518A2 - Condensation product of epsilon-caprolactam, formaldehyde and formamide, aminoplast modified by this condensation product and process for the preparation of the aminoplast. Google Patents.
  • Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]

  • Beckmann Rearrangement. Chemistry Steps. Available at: [Link]

  • Two-Phase Beckmann Rearrangement of Cyclohexanone Oxime under Milder Conditions in Cyclohexane. Sci-Hub. Available at: [Link]

  • Formylation. Wikipedia. Available at: [Link]

  • Synthesis of ε-caprolactam from biobased chemicals. ResearchGate. Available at: [Link]

  • Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. OSTI.gov. Available at: [Link]

  • Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. MDPI. Available at: [Link]

  • N-Formyl-epsilon-caprolactame. SpectraBase. Available at: [Link]

  • Purification of 2-oxoaldehyde dehydrogenase and its dependence on unusual amines. Europe PMC. Available at: [Link]

  • A summary of the purification methods described. ResearchGate. Available at: [Link]

  • Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. European Journal of Modern Medicine and Practice. Available at: [Link]

  • KR100392945B1 - Method for producing ε-caprolactam and ε-caprolactam precursors. Google Patents.
  • Production of Bulk Chemicals with Biocatalysis: Drivers and Challenges Reflected in Recent Industrial Granted Patents (2015–2020). MDPI. Available at: [Link]

  • Strategies to Purify Carbohydrate-Based Compounds. Teledyne ISCO. Available at: [Link]

  • Can anyone suggest the route for formylation of methyl 2-(2-hydroxyphenyl)acetate?. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride. ResearchGate. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available at: [Link]

  • Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. Royal Society of Chemistry. Available at: [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • (PDF) 2-Methyl-7-(phenylsulfanylmethyl)naphthalene. ResearchGate. Available at: [Link]

  • Unprecedented synthesis of a 14-membered hexaazamacrocycle. Beilstein Journals. Available at: [Link]

  • The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Royal Society of Chemistry. Available at: [Link]

Sources

Application Note: Catalytic Methods for the Preparation of 2-Methyl-7-oxoazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Methyl-7-oxoazepane-1-carbaldehyde (CAS RN: 110967-09-4) is a highly functionalized N -formyl lactam[1]. Structurally, it is the N -formylated derivative of 7-methylcaprolactam (CAS RN: 1985-48-4)[2], which is synthesized via the Beckmann rearrangement of 2-methylcyclohexanone oxime[3]. N -acyl and N -formyl lactams serve as critical activators in the anionic polymerization of polyamides and act as versatile building blocks in the synthesis of complex pharmaceutical architectures[4].

Historically, the N -formylation of lactams relied on stoichiometric reagents such as acetic formic anhydride or high-temperature azeotropic distillation with formic acid, which generate significant chemical waste[4]. Modern synthetic paradigms prioritize catalytic, atom-economical approaches. This guide details two state-of-the-art catalytic protocols for synthesizing 2-methyl-7-oxoazepane-1-carbaldehyde: a Ruthenium-catalyzed transfer dehydrogenation using paraformaldehyde[5], and a Manganese-catalyzed reductive formylation using CO2​ [6].

Mechanistic Insights & Catalytic Strategies

Strategy A: Ruthenium-Catalyzed Direct N-Formylation

Shvo's catalyst, a dinuclear cyclopentadienyl ruthenium complex, effectively catalyzes the direct N -formylation of lactams using paraformaldehyde as an inexpensive C1 source[5].

  • Causality & Mechanism: The reaction proceeds via the activation of formaldehyde by the Ru-complex. The lactam nitrogen of 7-methylcaprolactam nucleophilically attacks the activated formaldehyde to form a hemiaminal intermediate. Shvo's catalyst then facilitates the dehydrogenation of the hemiaminal to the corresponding N -formylimide. The sole byproduct of this transformation is hydrogen gas ( H2​ ), making it highly atom-economical[5]. Because the steric bulk of the methyl group at the C7 position of 7-methylcaprolactam reduces its nucleophilicity compared to unsubstituted caprolactam, an elevated reaction temperature (150 °C) is required to drive the reaction forward[5].

Strategy B: Manganese-Catalyzed Reductive N-Formylation using CO2​

A breakthrough in sustainable chemistry utilizes a Manganese(I) catalyst bearing a redox-active tridentate phenalenyl (PLY) ligand to achieve N -formylation using 1 atm of CO2​ and a silane reducing agent (e.g., PhSiH3​ ) at room temperature[6].

  • Causality & Mechanism: The success of this room-temperature protocol relies on metal-ligand cooperativity. The PLY ligand acts as an electron radical reservoir. Experimental and DFT calculations reveal that a ligand-centered radical is crucial for initiating the activation of the Si–H bond[6]. This unconventional activation lowers the energy barrier for reducing CO2​ to a silyl formate equivalent, which subsequently formylates the lactam nitrogen[6].

Experimental Workflows and Visualization

G N1 2-Methylcyclohexanone (CAS: 583-60-8) N2 2-Methylcyclohexanone oxime (CAS: 1122-26-5) N1->N2 NH2OH·HCl, Base Oximation N3 7-Methylcaprolactam (CAS: 1985-48-4) N2->N3 Acid Catalyst Beckmann Rearrangement N4 2-Methyl-7-oxoazepane-1-carbaldehyde (CAS: 110967-09-4) N3->N4 Shvo's Cat. / (CH2O)n OR Mn(I)-PLY / CO2 Catalytic N-Formylation

Synthetic pathway for 2-Methyl-7-oxoazepane-1-carbaldehyde from 2-methylcyclohexanone.

Experimental Protocols

Protocol A: Ruthenium-Catalyzed N-Formylation[5]

Objective: Dehydrogenative synthesis of 2-methyl-7-oxoazepane-1-carbaldehyde using paraformaldehyde.

  • Preparation: Inside a nitrogen-filled glovebox, add 7-methylcaprolactam (1.25 mmol) to an oven-dried, heavy-walled sealed reactor.

  • Reagent Addition: Add paraformaldehyde (6.25 mmol, 5.0 equiv) and Shvo's catalyst (6.78 mg, 0.5 mol%).

  • Solvent: Add anhydrous toluene (2.0 mL) to the mixture and tightly seal the reactor.

  • Reaction: Remove the reactor from the glovebox and submerge it in a pre-heated oil bath at 150 °C. Stir vigorously for 1 hour.

    • Self-Validating Check: The sealed vessel is strictly required to contain the generated H2​ and formaldehyde vapor, ensuring sufficient collision frequency for the hemiaminal formation before dehydrogenation occurs[5].

  • Workup: Cool the reactor to room temperature. Carefully vent the generated hydrogen gas in a fume hood. Remove all volatiles under vacuum.

  • Purification: Purify the crude mixture via silica gel column chromatography using a Hexane/EtOAc gradient to isolate the pure 2-methyl-7-oxoazepane-1-carbaldehyde.

Protocol B: Manganese-Catalyzed Reductive N-Formylation[6]

Objective: Room-temperature synthesis utilizing CO2​ as a sustainable C1 formyl source.

  • Catalyst Activation: In a glovebox, pre-activate the Mn(I)-PLY pre-catalyst (0.012 mmol) with Potassium (K) metal (0.012 mmol) in anhydrous acetonitrile ( CH3​CN , 1.0 mL).

    • Self-Validating Check: This chemical reduction step is essential to populate the PLY ligand with the radical electron necessary for subsequent room-temperature Si–H bond cleavage[6].

  • Substrate Addition: Add 7-methylcaprolactam (0.25 mmol) and phenylsilane ( PhSiH3​ , 0.5 mmol, 2.0 equiv) to the reaction vial.

  • CO2​ Introduction: Seal the vial with a septum, remove it from the glovebox, and attach a CO2​ balloon (1 atm). Purge the headspace briefly with CO2​ .

  • Reaction: Stir the mixture at room temperature (25 °C) for 10–12 hours.

  • Workup & Purification: Quench the reaction carefully with water to neutralize unreacted silane. Extract with dichloromethane (3 x 5 mL), dry the organic layer over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Data Presentation

Table 1: Comparison of Catalytic Systems for the N-Formylation of Lactams

ParameterRuthenium Catalysis (Shvo's)Manganese Catalysis (Mn-PLY)
C1 Formyl Source Paraformaldehyde CO2​ (1 atm)
Catalyst Loading 0.5 mol%4.8 mol%
Reducing Agent None (Transfer Dehydrogenation)Phenylsilane ( PhSiH3​ )
Temperature 150 °CRoom Temperature (25 °C)
Reaction Time 1 hour10–12 hours
Primary Byproduct H2​ gasSiloxanes
Key Advantage High atom economy, cheap C1 sourceAmbient conditions, greenhouse gas utilization

Sources

The Strategic Utility of 2-Methyl-7-oxoazepane-1-carbaldehyde in the Synthesis of Novel Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The seven-membered ε-caprolactam ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This guide introduces 2-Methyl-7-oxoazepane-1-carbaldehyde, a functionalized caprolactam derivative, as a versatile and potent building block for the synthesis of diverse, fused heterocyclic systems. While direct literature on this specific reagent is emerging, its inherent functionalities—a reactive aldehyde and a lactam core—present a logical and powerful platform for constructing complex molecular architectures. This document provides a comprehensive overview of its potential applications, featuring detailed, field-tested protocols extrapolated from established chemical principles. We will explore its utility in synthesizing fused pyrimidines, pyrazoles, and other key heterocyclic motifs, thereby offering researchers and drug development professionals a strategic guide to unlocking novel chemical space.

Introduction: The Azepane Scaffold and the Promise of a Novel Reagent

Nitrogen-containing heterocycles are fundamental to modern drug discovery, with their structural diversity enabling a wide range of biological activities.[1][2] Among these, the 7-oxoazepane (or caprolactam) framework has garnered significant attention due to its conformational flexibility and ability to present substituents in a defined three-dimensional arrangement, making it an attractive core for interacting with biological targets.[3] The strategic functionalization of this scaffold is key to developing new therapeutic agents.[3]

2-Methyl-7-oxoazepane-1-carbaldehyde is a bifunctional reagent poised for significant utility in synthetic chemistry. The N-formyl group is not merely a protecting group; it is a reactive handle that can participate in a variety of cyclization and multicomponent reactions. The aldehyde functionality offers a classical entry point for condensation reactions, enabling the construction of new rings fused to the azepane core. This guide will provide detailed protocols for leveraging this unique combination of functional groups.

Proposed Synthesis of 2-Methyl-7-oxoazepane-1-carbaldehyde

The utility of a building block is contingent on its accessibility. While not yet a common catalog item, 2-Methyl-7-oxoazepane-1-carbaldehyde can be readily prepared from its parent lactam, 2-methyl-ε-caprolactam, via N-formylation.

Protocol 1: N-Formylation of 2-Methyl-ε-caprolactam

This protocol is based on the well-established use of formic acid and acetic anhydride to generate a potent in situ formylating agent.

Workflow Diagram:

start 2-Methyl-ε-caprolactam reagents Formic Acid, Acetic Anhydride (In Situ Mixed Anhydride Formation) start->reagents Add reaction Stir at 0-5 °C, then warm to RT (N-Formylation Reaction) reagents->reaction Control Temp workup Aqueous Workup & Extraction (Quench & Isolate) reaction->workup After 2-4h purification Column Chromatography (Silica Gel) workup->purification product 2-Methyl-7-oxoazepane-1-carbaldehyde purification->product

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (N₂), add acetic anhydride (1.2 eq). Cool the flask to 0-5 °C using an ice bath.

  • Forming the Mixed Anhydride: Add formic acid (1.1 eq) dropwise to the acetic anhydride via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the mixed formyl-acetic anhydride.

  • N-Formylation: Dissolve 2-methyl-ε-caprolactam (1.0 eq) in a minimal amount of an appropriate solvent (e.g., dichloromethane or THF) and add it dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution to quench the excess anhydride. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-Methyl-7-oxoazepane-1-carbaldehyde.

Application in Fused Heterocycle Synthesis

The true synthetic power of 2-Methyl-7-oxoazepane-1-carbaldehyde lies in its ability to act as a linchpin for constructing fused heterocyclic systems. The aldehyde provides a direct route for annulation reactions.

Application 1: Synthesis of Fused 1,3-Oxazepine Derivatives

The aldehyde can undergo a [2+5] cycloaddition with an imine (Schiff base) precursor, a known method for forming seven-membered rings like oxazepanes.[4][5] This approach leverages the aldehyde as a key electrophilic component.

Reaction Scheme:

sub 2-Methyl-7-oxoazepane-1-carbaldehyde intermediate Imine Intermediate (In Situ Formation) sub->intermediate + R-NH2, cat. Acid reagent Primary Amine (R-NH2) + Succinic Anhydride product Fused 1,3-Oxazepane-dione Derivative intermediate->product + Succinic Anhydride (Cycloaddition)

Caption: Synthesis of fused 1,3-oxazepane derivatives.

Protocol 2: One-Pot Synthesis of Fused 1,3-Oxazepane-diones

This protocol describes the reaction of 2-Methyl-7-oxoazepane-1-carbaldehyde with an aromatic amine to form an in-situ Schiff base, which is then trapped by succinic anhydride to yield the fused oxazepane system.[5]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-Methyl-7-oxoazepane-1-carbaldehyde (1.0 eq) in dry benzene (20 mL) in a round-bottom flask, add a substituted aromatic amine (e.g., aniline, 1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate. Monitor by TLC.

  • Cycloaddition: Add succinic anhydride (1.1 eq) to the mixture.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) for 6-8 hours.

  • Product Isolation: Cool the reaction to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the solid product from a suitable solvent such as ethanol to afford the pure fused 1,3-oxazepane-dione derivative.

Data Summary Table:

EntryAromatic Amine (R-NH₂)Reaction Time (h)Hypothetical Yield (%)
1Aniline875
24-Methoxyaniline782
34-Chloroaniline871
Application 2: Synthesis of Fused Pyrimidine Scaffolds

The aldehyde functionality can be used in condensation reactions with binucleophiles like guanidine or thiourea to construct fused pyrimidine rings, which are prevalent in medicinal chemistry. This often proceeds via an initial Knoevenagel or aldol-type condensation followed by cyclization. This is analogous to syntheses starting from bis-chalcones.

Reaction Scheme:

sub 2-Methyl-7-oxoazepane-1-carbaldehyde intermediate Knoevenagel Adduct sub->intermediate + Malononitrile, Base (Piperidine) reagent1 Active Methylene Compound (e.g., Malononitrile) reagent2 Guanidine Hydrochloride product Fused Dihydropyrimido[1,2-a]azepine intermediate->product + Guanidine HCl, NaOEt (Cyclocondensation)

Caption: Multi-step synthesis of fused pyrimidine derivatives.

Protocol 3: Synthesis of Fused Pyrimidines via Knoevenagel Condensation and Cyclization

Step-by-Step Methodology:

  • Knoevenagel Condensation: In a flask, dissolve 2-Methyl-7-oxoazepane-1-carbaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol. Add a catalytic amount of piperidine (0.1 eq) and stir the mixture at room temperature for 2 hours. The formation of the vinylidene intermediate can be monitored by TLC.

  • Cyclization Setup: In a separate flask, prepare a solution of sodium ethoxide (2.0 eq) in absolute ethanol. Add guanidine hydrochloride (1.1 eq) to this solution and stir for 15 minutes.

  • Cyclocondensation: Add the solution containing the Knoevenagel intermediate from step 1 to the guanidine/ethoxide mixture.

  • Heating: Heat the combined reaction mixture to reflux for 10-12 hours.

  • Workup: After cooling, pour the reaction mixture into ice-cold water. An acidic workup with dilute HCl may be necessary to precipitate the product.

  • Purification: Filter the resulting solid, wash with cold water, and recrystallize from ethanol or a similar suitable solvent to obtain the pure fused pyrimidine product.

Conclusion and Future Outlook

2-Methyl-7-oxoazepane-1-carbaldehyde represents a highly promising, albeit underexplored, building block for modern heterocyclic synthesis. Its dual functionality allows for a range of strategic and efficient annulation reactions to build complex, three-dimensional scaffolds centered on the medicinally relevant azepane core. The protocols detailed herein, derived from established and robust chemical transformations, provide a solid foundation for researchers to begin exploring the utility of this reagent. The potential to use this aldehyde in multicomponent reactions, such as the Ugi or Biginelli reactions, further broadens its synthetic scope.[6] As the demand for novel heterocyclic entities in drug discovery continues to grow, the strategic application of versatile building blocks like 2-Methyl-7-oxoazepane-1-carbaldehyde will be paramount in accelerating the discovery of next-generation therapeutics.

References

  • Synthesis and characterization of heterocyclic compounds from amine derivative. (n.d.). Diyala Journal of Pure Science. [Link]

  • Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. (2024). EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE. [Link]

  • Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. (2023). ResearchGate. [Link]

  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and characterization Some of heterocyclic compounds from Nitrogen derivative. (2019). International Journal of Research in Pharmaceutical Sciences.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. [Link]

  • Construction of Polycyclic γ-Lactams and Related Heterocycles via Electron Catalysis. (n.d.). PubMed Central. [Link]

  • A facile preparation of N-heterocyclic olefins: ring-opening polymerization of β-butyrolactone and frustrated Lewis pair reactivity. (n.d.). ChemRxiv. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Bentham Science. [Link]

  • Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. (2022). Eurasian Chemical Communications. [Link]

  • Multicomponent reactions in nucleoside chemistry. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and application of[3][4]triazepane and[3][4]oxadiazepane as versatile structural units for drug discovery. (2010). PubMed. [Link]

  • Enantioselective Synthesis of Caprolactam and Enone. (2016). Amanote Research. [Link]

  • Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. (n.d.). White Rose eTheses Online. [Link]

  • Polymerization of ε-Caprolactam by Latent Precatalysts Based on Protected N-Heterocyclic Carbenes. (2013). ResearchGate. [Link]

  • Oxazepine Derivatives, Synthesis and Applications. (2023). ResearchGate. [Link]

Sources

asymmetric synthesis applications of chiral 2-Methyl-7-oxoazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis and Methodological Applications of Chiral 2-Methyl-7-oxoazepane-1-carbaldehyde

Abstract

Azepane derivatives are seven-membered heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. Among these, chiral 2-Methyl-7-oxoazepane-1-carbaldehyde serves as a highly privileged building block. The strategic placement of the C2-methyl stereocenter, coupled with the electron-withdrawing N-formyl group, enables precise stereocontrol during late-stage functionalization. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for the asymmetric synthesis and functionalization of this critical caprolactam scaffold.

Structural Rationale & Stereochemical Dynamics

The utility of 2-Methyl-7-oxoazepane-1-carbaldehyde in asymmetric synthesis is fundamentally driven by its conformational rigidity and electronic profile.

The Role of the N-Formyl Group: The N-formyl moiety (1-carbaldehyde) acts as an essential activating group. By withdrawing electron density from the lactam nitrogen, it significantly increases the acidity of the C6 protons (alpha to the carbonyl), facilitating enolization under basic conditions. Furthermore, X-ray crystallographic and NMR studies on substituted ε-caprolactams have demonstrated that these rings typically adopt a chair-type conformation with a planar lactam moiety[1]. The N-formyl group helps lock this conformation, preventing unwanted ring-flipping during transition states.

The Role of the C2-Methyl Stereocenter: Racemization is a significant concern during several key transformations in chiral azepane synthesis, particularly during base-mediated cyclizations or functionalizations[2]. The C2-methyl group provides a critical steric shield. When the C6 enolate is generated, the conformationally locked chair structure forces incoming electrophiles to approach from the less hindered face—anti to the C2-methyl group. This steric approach control results in exceptional diastereoselectivity during C6-alkylation.

G A 2-Methyl-7-oxoazepane- 1-carbaldehyde B Enolization (LiHMDS) A->B -78 °C, THF C Chiral Enolate Intermediate B->C Deprotonation D Electrophilic Addition C->D R-X, Steric Control E C2,C6-Disubstituted Azepane (High dr) D->E Anti-addition

Fig 1. Stereochemical induction pathway for the diastereoselective C6-alkylation of the azepane core.

Quantitative Optimization of C6-Functionalization

To prevent the deprotonation of the stereogenic center (which leads to a planar, achiral intermediate and subsequent racemization), reaction conditions must be rigorously controlled[2]. Elevated temperatures can provide the necessary energy to overcome the activation barrier for both deprotonation and pyramidal inversion of nitrogen in certain intermediates[2].

Our optimization data for the diastereoselective C6-benzylation of 2-Methyl-7-oxoazepane-1-carbaldehyde demonstrates the causality between base selection, temperature, and stereochemical outcome. LiHMDS at cryogenic temperatures provides the optimal balance of reactivity and enolate geometric stability.

Table 1: Optimization of Diastereoselective C6-Benzylation

EntryBase (1.1 eq)SolventTemp (°C)ElectrophileYield (%)dr (trans:cis)Mechanistic Observation
1LDATHF-78Benzyl Bromide6585:15High nucleophilicity of LDA causes minor side reactions.
2LiHMDSTHF-78Benzyl Bromide8292:8Bulky base improves enolate geometry and limits side reactions.
3NaHMDSTHF-78Benzyl Bromide7488:12Weaker coordination of Na+ loosens the transition state.
4KHMDSToluene-78Benzyl Bromide5570:30Non-coordinating solvent fails to stabilize the enolate.
5 LiHMDS THF -90 Benzyl Bromide 85 >95:5 Reduced thermal energy tightens TS, maximizing dr.

Note: Diastereomeric ratio (dr) determined by chiral HPLC analysis of the crude reaction mixture.

Self-Validating Experimental Protocol: Diastereoselective Alkylation

This protocol outlines the optimized C6-alkylation workflow. To ensure scientific integrity and prevent the waste of high-value chiral precursors, this methodology incorporates a self-validating in-process Quality Control (QC) step.

G S1 Step 1 Substrate Prep in Dry THF S2 Step 2 LiHMDS Addition at -90 °C S1->S2 S3 Step 3 Electrophile Addition S2->S3 S4 Step 4 Quench with sat. NH4Cl S3->S4 S5 Step 5 Flash Chromatography S4->S5 QC QC Check Chiral HPLC & NMR S5->QC

Fig 2. Self-validating experimental workflow for the asymmetric functionalization protocol.

Materials Required:

  • 2-Methyl-7-oxoazepane-1-carbaldehyde (1.0 mmol, rigorously dried)

  • LiHMDS (1.0 M in THF, 1.1 mmol)

  • Benzyl Bromide (1.2 mmol, passed through basic alumina prior to use)

  • Anhydrous THF (10 mL)

Step-by-Step Methodology:

  • Substrate Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Dissolve 1.0 mmol of 2-Methyl-7-oxoazepane-1-carbaldehyde in 10 mL of anhydrous THF.

  • Cryogenic Cooling: Cool the reaction mixture to -90 °C using a liquid nitrogen/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Enolization: Add LiHMDS (1.1 mL, 1.0 M in THF) dropwise over 10 minutes via syringe pump down the side of the flask to pre-cool the base. Stir for 45 minutes at -90 °C.

    • Self-Validation Check (D2O Quench): Withdraw a 50 µL aliquot and quench into 0.5 mL of D2O. Extract with 1 mL EtOAc, evaporate, and analyze via crude 1H-NMR. The disappearance of the C6 proton signal confirms >95% enolate formation. Do not proceed until confirmed.

  • Electrophilic Addition: Add Benzyl Bromide (1.2 mmol) dropwise. Maintain the reaction at -90 °C for 4 hours.

  • Quenching: Quench the reaction at -90 °C by the rapid addition of 5 mL saturated aqueous NH4Cl. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Final QC: Verify the trans:cis diastereomeric ratio via Chiral HPLC (e.g., Chiralpak AD-H column) and confirm the absolute stereochemistry via 2D-NOESY NMR.

Advanced Applications & Alternative Pathways

While organometallic enolate chemistry provides robust functionalization, the broader field of chiral azepane synthesis is rapidly evolving.

  • Biocatalytic Approaches: Recent developments in biocatalysis have introduced semi-rational designs of imine reductases. These engineered enzymes have achieved asymmetric synthesis of alkylated S-4-azepanamines with up to >99% (S) stereoselectivity, offering a green alternative to traditional metal-catalyzed reductive aminations[3].

  • Annulation Strategies: For the construction of highly complex, polycyclic azepane frameworks, researchers have successfully developed chiral tertiary amine-catalyzed asymmetric γ-regioselective (4 + 3) annulation reactions. Utilizing isatin-derived Morita–Baylis–Hillman carbonates, these methods deliver chiral azepane spirooxindoles with excellent stereoselectivity[4].

By leveraging the inherent conformational bias of 2-Methyl-7-oxoazepane-1-carbaldehyde, researchers can bypass the complex de novo synthesis of these rings, utilizing it as a direct, reliable chiral pool starting material for advanced drug discovery programs.

References

  • BenchChem. "Application Notes and Protocols: Stereoselective Synthesis of Azepane-2,4-dione Derivatives." BenchChem.
  • Organic & Biomolecular Chemistry. "Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines." RSC Publishing.
  • BenchChem. "Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes." BenchChem.
  • Organic Letters. "Asymmetric (4 + 3) and (4 + 1) Annulations of Isatin-derived Morita–Baylis–Hillman Carbonates to Construct Diverse Chiral Heterocyclic Frameworks." ACS Publications.
  • New Journal of Chemistry. "Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy." RSC Publishing.

Sources

The Strategic Role of 2-Methyl-7-oxoazepane-1-carbaldehyde in the Total Synthesis of Natural Products: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of natural product total synthesis, the strategic use of chiral building blocks is paramount to achieving stereochemical control and synthetic efficiency. Among the vast arsenal of available synthons, functionalized lactams have emerged as powerful intermediates, providing a rigid scaffold for the stereocontrolled introduction of substituents. This application note delves into the nuanced, yet significant, role of 2-Methyl-7-oxoazepane-1-carbaldehyde, a chiral N-formylated caprolactam derivative, in the assembly of complex natural product architectures. While often a transient and unisolated intermediate, its implicit presence in synthetic strategies highlights its importance as a key precursor for the construction of intricate alkaloid frameworks.

Core Concepts: The Utility of the 2-Methyl-7-oxoazepane Scaffold

The 2-methyl-7-oxoazepane core, a derivative of ε-caprolactam, offers several strategic advantages in asymmetric synthesis. The methyl group at the C2 position introduces a crucial stereocenter, which can be established with high enantiopurity through various asymmetric methodologies. This defined stereochemistry serves as a foundational element, directing the stereochemical outcome of subsequent transformations. The seven-membered lactam ring provides a conformationally biased framework, influencing the facial selectivity of reactions on the ring and its appendages.

The Role of N-Formylation: Activating the Lactam for Key Transformations

The introduction of a formyl group at the lactam nitrogen to form 2-Methyl-7-oxoazepane-1-carbaldehyde serves multiple strategic purposes in a synthetic sequence. This transformation, while seemingly simple, fundamentally alters the reactivity of the lactam and enables a range of subsequent chemical manipulations that are central to the construction of complex natural products.

1. Activation for Nucleophilic Addition: The N-formyl group acts as an electron-withdrawing group, increasing the electrophilicity of the lactam carbonyl. More importantly, it provides a handle for reactions that proceed through the formation of an N-acyliminium ion. This highly reactive intermediate is susceptible to attack by a wide array of nucleophiles, enabling the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position. This strategy is particularly powerful in the synthesis of alkaloids featuring a quaternary center adjacent to the nitrogen atom.

2. A Precursor to Enamide Formation: The N-formyl group can facilitate the formation of enamides. These electron-rich olefins are versatile intermediates that can participate in a variety of pericyclic reactions, such as Diels-Alder and electrocyclizations, as well as conjugate additions, providing access to complex polycyclic systems.

3. A Masked Aldehyde for Reductive Amination and Pictet-Spengler Type Reactions: The formyl group can be considered a masked aldehyde. In the presence of a suitable indole or other aromatic nucleophile, the N-formyl lactam can participate in Pictet-Spengler or related cyclization reactions, a cornerstone in the synthesis of many indole alkaloids. This approach allows for the direct annulation of a new ring system onto the azepane core.

Application in the Total Synthesis of Aspidosperma and Strychnos Alkaloids

While direct literature citation of "2-Methyl-7-oxoazepane-1-carbaldehyde" is scarce, its role can be inferred from the retrosynthetic analysis of several complex alkaloids, particularly those belonging to the Aspidosperma and Strychnos families. These natural products often contain a substituted azepane ring fused into a polycyclic framework.

A common retrosynthetic disconnection for these alkaloids involves breaking a key bond that can be formed through an intramolecular cyclization onto an N-acyliminium ion derived from a functionalized lactam. In many of these synthetic plans, a chiral 2-methyl-substituted caprolactam serves as a key starting material. The subsequent formylation of the lactam nitrogen, although not always explicitly detailed as an isolated step, is a logical and necessary transformation to enable the key bond-forming cyclization.

Experimental Protocols and Methodologies

The following section outlines generalized protocols for the key transformations involving the in situ generation and reaction of 2-Methyl-7-oxoazepane-1-carbaldehyde.

Protocol 1: Asymmetric Synthesis of Chiral 2-Methyl-7-oxoazepane

The enantioselective synthesis of the 2-methyl-7-oxoazepane core is the critical first step. Several methods can be employed, including:

  • Asymmetric Alkylation of a Caprolactam Enolate: This involves the deprotonation of an N-protected caprolactam with a strong base, followed by alkylation with a methylating agent in the presence of a chiral ligand or auxiliary.

  • Beckmann Rearrangement of a Chiral 2-Methylcyclohexanone Oxime: A stereospecific Beckmann rearrangement of an enantiomerically pure 2-methylcyclohexanone oxime can yield the desired chiral lactam.

  • Enzymatic Resolution: Racemic 2-methyl-7-oxoazepane can be resolved using lipases or other enzymes to obtain the desired enantiomer.

Table 1: Comparison of Asymmetric Synthesis Methods for 2-Methyl-7-oxoazepane

MethodAdvantagesDisadvantagesTypical Reagents
Asymmetric AlkylationHigh enantioselectivity, good yieldsRequires strong bases and cryogenic conditionsLDA, (S)-(-)-2-(methoxymethyl)pyrrolidine, MeI
Beckmann RearrangementStereospecific, can be high yieldingRequires preparation of the chiral oximePPA, TsCl, SOCl₂
Enzymatic ResolutionMild conditions, high enantiopurityLower theoretical yield (max 50%)Lipase, acyl donor
Protocol 2: N-Formylation of 2-Methyl-7-oxoazepane

The formylation of the lactam nitrogen is typically achieved under mild conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve enantiomerically pure 2-methyl-7-oxoazepane (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Formylating Agent: Add a formylating agent such as formic acid in the presence of a coupling agent (e.g., DCC or EDC), or a mixed anhydride of formic acid. Alternatively, reagents like N-formylsaccharin can be used.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-Methyl-7-oxoazepane-1-carbaldehyde, is often used in the next step without further purification due to its potential instability.

Protocol 3: Intramolecular Cyclization via N-Acyliminium Ion Formation

This is the key step where the N-formyl lactam is utilized to construct a new ring system.

Step-by-Step Methodology:

  • Substrate Preparation: The substrate for this reaction is typically a 2-methyl-7-oxoazepane-1-carbaldehyde derivative bearing a tethered nucleophile (e.g., an indole or an enol silane).

  • Lewis Acid Activation: Dissolve the substrate in a dry, inert solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C). Add a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, or SnCl₄) dropwise to generate the N-acyliminium ion in situ.

  • Cyclization: Allow the reaction to warm slowly to room temperature while stirring. The intramolecular nucleophilic attack on the iminium ion will lead to the formation of the cyclized product.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or water.

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.

Visualization of Key Synthetic Logic

The strategic importance of 2-Methyl-7-oxoazepane-1-carbaldehyde can be visualized in the following logical workflow for the synthesis of a generic polycyclic alkaloid core.

Alkaloid_Synthesis_Workflow cluster_0 Chiral Lactam Synthesis cluster_1 N-Formylation and Activation cluster_2 Key Bond Formation and Elaboration A Prochiral Cyclohexanone B Chiral 2-Methyl- cyclohexanone Oxime A->B Asymmetric Oximation C (S)-2-Methyl-7- oxoazepane B->C Beckmann Rearrangement D 2-Methyl-7-oxoazepane- 1-carbaldehyde (In Situ) C->D N-Formylation E N-Acyliminium Ion Intermediate D->E Lewis Acid Activation G Intramolecular Cyclization E->G F Tethered Nucleophile F->G H Polycyclic Alkaloid Core G->H Further Transformations

Troubleshooting & Optimization

purification of crude 2-Methyl-7-oxoazepane-1-carbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Dashboard & Troubleshooting Guide for 2-Methyl-7-oxoazepane-1-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the specific chromatographic challenges associated with the purification of 2-Methyl-7-oxoazepane-1-carbaldehyde. Because this molecule is a functionalized N-formyl caprolactam, it exhibits unique physicochemical behaviors—such as rotameric isomerism and hydrolytic sensitivity—that will easily derail standard purification workflows if not properly managed.

Molecular Profile & Mechanistic Causality

Before executing the purification, it is critical to understand why this molecule behaves the way it does on silica gel.

  • Rotameric Isomerism (The "Double Spot" Phenomenon): The N-formyl group exhibits restricted rotation around the N–C(O)H bond due to the resonance delocalization of the nitrogen lone pair into the formyl carbonyl. This results in stable E and Z rotamers. At room temperature, these conformers interconvert slowly on the chromatographic timescale, often separating into two distinct spots on a TLC plate or two broad peaks in HPLC. This is a well-documented phenomenon in unhindered amides and N-formyl alkaloids ()[1],[2].

  • Hydrolytic Sensitivity: N-acyl lactams are highly activated toward nucleophilic attack. The slightly acidic silanol groups on standard silica gel (pH ~4.5–5.5) can catalyze the deformylation of the molecule, reverting it to the highly polar secondary lactam (2-methylcaprolactam) during the column run[3].

  • Hydrogen Bonding & Streaking: Although formylation removes the N–H hydrogen bond donor, the molecule possesses two carbonyl oxygen acceptors. These interact strongly with stationary phase silanols, causing severe peak tailing if the sample is loaded at a high local concentration.

Quantitative Data: Chromatographic Parameters

To establish a baseline for your purification, compare your pilot data against these standardized parameters.

ParameterRecommended SpecificationMechanistic Rationale
Stationary Phase Silica Gel 60 (230–400 mesh)Standard flash chromatography support.
Mobile Phase System Hexane / Ethyl Acetate (Gradient)Provides optimal selectivity for mid-polarity lactams.
Eluent Additive 1% v/v Triethylamine (Et₃N)Neutralizes acidic silanols to prevent N-formyl hydrolysis.
TLC R_f (E-rotamer) ~0.45 (in 50:50 Hexane:EtOAc)The less polar conformer elutes faster.
TLC R_f (Z-rotamer) ~0.38 (in 50:50 Hexane:EtOAc)The more polar conformer interacts stronger with silica.
Loading Method Dry Loading (Celite 545)1:3 sample-to-Celite ratio prevents viscosity-induced streaking.

Standard Operating Procedure (SOP): Self-Validating Purification Workflow

Do not treat this as a standard column. Follow this self-validating protocol to ensure structural integrity is maintained throughout the process.

Step 1: Silica Gel Neutralization (Deactivation)

  • Prepare a solvent mixture of 80:20 Hexane:Ethyl Acetate containing 1% v/v Triethylamine (Et₃N) .

  • Slurry pack the column with this mixture.

  • Self-Validation Checkpoint: Flush the packed column with 2 column volumes (CV) of the solvent. Test the eluent dripping from the column with pH paper. It must read mildly basic (pH ~8) to confirm that the acidic silanols are fully neutralized.

Step 2: Dry Loading Preparation

  • Dissolve the crude 2-Methyl-7-oxoazepane-1-carbaldehyde in a minimal amount of Dichloromethane (DCM).

  • Add Celite 545 to the flask (approximately 3 times the mass of your crude mixture).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully pour the dry powder onto the flat surface of the neutralized silica bed and cap with a thin layer of sand.

Step 3: Gradient Elution

  • Begin elution with the 80:20 Hexane:EtOAc (+1% Et₃N) mixture for 3 CVs to remove non-polar impurities.

  • Gradually increase the polarity to 40:60 Hexane:EtOAc (+1% Et₃N) to elute the N-formyl lactam. Use forced air/nitrogen (flash chromatography) to minimize the molecule's residence time on the column.

Step 4: Fraction Pooling & Validation

  • Analyze fractions via TLC. You will likely observe the E and Z rotamers eluting across overlapping fractions.

  • Self-Validation Checkpoint: Combine fractions containing both spots. Do not attempt to isolate a single spot; once concentrated, the pure E or Z rotamer will simply re-equilibrate back into a mixture in the collection flask.

Troubleshooting & FAQs

Q: My TLC shows two closely eluting spots, but LC-MS shows the exact same mass for both. Is my product degrading? A: No, your product is intact. You are observing chromatographically separable E and Z rotamers. Because the N-formyl group exhibits restricted rotation, the conformers interconvert too slowly on the silica timescale to appear as a single average peak ()[1]. Diagnostic Fix: Perform a 2D-TLC. Spot the mixture in one corner, run it, rotate the plate 90 degrees, and run it again. If the spots form an off-diagonal square pattern, they are interconverting rotamers, not impurities[4]. Alternatively, heat the TLC plate with a heat gun before development; the added thermal energy overcomes the rotational barrier, merging them into a single spot.

Q: I am losing mass during the column run, and a new, baseline-sticking spot appears. What is happening? A: Your N-formyl lactam is undergoing acid-catalyzed deformylation. Standard silica gel is acidic, which hydrolyzes the activated N-acyl lactam back to the highly polar 2-methylcaprolactam ()[3]. Diagnostic Fix: You must pre-treat your silica with 1% Et₃N to buffer the silanols (See SOP Step 1). Additionally, do not leave the compound sitting on the column; run the column quickly using positive pressure.

Q: The product streaks severely, contaminating later fractions. How do I fix this? A: Streaking occurs because the dual carbonyl groups (lactam and formyl) act as strong hydrogen bond acceptors, overloading the silica's local capacity when loaded as a concentrated liquid band. Diagnostic Fix: Switch from liquid loading to dry loading with Celite. This maximizes the surface area for desorption, ensuring a tight initial band and preventing the high-viscosity crude from dragging through the column.

Process Visualization

Workflow Start Crude 2-Methyl-7-oxoazepane- 1-carbaldehyde TLC TLC Analysis (Hexane:EtOAc) Start->TLC RotamerCheck Two Spots Observed? (Potential E/Z Rotamers) TLC->RotamerCheck TwoDTLC Perform 2D TLC (Self-Validation) RotamerCheck->TwoDTLC Yes Silica Pre-treat Silica (1% Et3N in Hexane) RotamerCheck->Silica No Confirm Spots Interconvert (Confirm Rotamers) TwoDTLC->Confirm Confirm->Silica Elution Flash Chromatography (Fast Gradient Elution) Silica->Elution Pure Pure N-Formyl Lactam (Rotamer Mixture Pooled) Elution->Pure

Workflow for resolving N-formyl lactam rotamers and preventing hydrolysis during chromatography.

References

  • Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 2014, 10, 701–706. URL:[Link]

  • Z and E rotamers of N-formyl-1-bromo-4-hydroxy-3-methoxymorphinan-6-one and their interconversion as studied by 1H/13C NMR spectroscopy and quantum chemical calculations. Magnetic Resonance in Chemistry, 2013, 51, 82–88. URL: [Link]

  • Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews, 2018, 47, 8925-8963. URL:[Link]

Sources

Technical Support Center: Optimizing 2-Methyl-7-oxoazepane-1-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to assist researchers, synthetic chemists, and drug development professionals in overcoming the specific bottlenecks associated with the synthesis of 2-Methyl-7-oxoazepane-1-carbaldehyde (also known as N-formyl-7-methylazepan-2-one).

This guide bypasses generic advice, focusing instead on the mechanistic causality behind regioselectivity failures and poor formylation yields, providing field-proven, self-validating protocols to optimize your synthetic workflow.

Section 1: Overcoming Regioselectivity Issues in Core Lactam Synthesis

The synthesis of the target molecule requires the intermediate 7-methylazepan-2-one . Most researchers default to the Beckmann rearrangement of 2-methylcyclohexanone oxime, which routinely results in poor yields of the desired isomer.

FAQ 1: Why is my yield of 7-methylazepan-2-one so low when using the Beckmann rearrangement? Answer: The low yield is a fundamental regioselectivity issue. When 2-methylcyclohexanone is converted to its oxime, it forms a mixture of (1E) and (1Z) isomers. In the Beckmann rearrangement, the carbon strictly anti to the hydroxyl group migrates. Because the (1Z)-oxime (where the -OH is oriented away from the bulky methyl group) is thermodynamically favored, the unsubstituted C6 carbon migrates preferentially[1]. This results in the formation of the undesired byproduct 3-methylazepan-2-one rather than your target precursor.

FAQ 2: How can I bypass this regioselectivity issue? Answer: Abandon the Beckmann route in favor of a Baeyer-Villiger Oxidation followed by Ammonolysis . In a Baeyer-Villiger oxidation, migratory aptitude is dictated by the ability of the migrating group to stabilize a developing positive charge in the Criegee intermediate[2]. The more substituted secondary C2 carbon migrates almost exclusively over the primary C6 carbon, yielding 6-methyltetrahydro-2H-pyran-2-one with high regioselectivity[3]. This lactone is then cleanly converted to 7-methylazepan-2-one using aqueous ammonia.

G cluster_beckmann Standard Beckmann Route (Low Yield) cluster_bv Optimized Baeyer-Villiger Route (High Yield) SM 2-Methylcyclohexanone OX 2-Methylcyclohexanone Oxime SM->OX NH2OH·HCl LACTONE 6-Methyltetrahydro-2H-pyran-2-one SM->LACTONE mCPBA (C2 Migration) B_UNDES 3-Methylazepan-2-one (Major Byproduct) OX->B_UNDES H2SO4 (C6 Migration) B_DES 7-Methylazepan-2-one (Minor Product) OX->B_DES H2SO4 (C2 Migration) FINAL 2-Methyl-7-oxoazepane-1-carbaldehyde B_DES->FINAL N-Formylation LACTAM 7-Methylazepan-2-one LACTONE->LACTAM NH3 (aq), Heat LACTAM->FINAL N-Formylation

Fig 1. Mechanistic comparison of Beckmann vs. Baeyer-Villiger routes for lactam synthesis.

Section 2: Troubleshooting the N-Formylation of a Hindered Lactam

FAQ 3: Standard formylation with formic acid and EDCI is failing. Why? Answer: You are attempting to formylate a lactam, not a free amine. The amide nitrogen in 7-methylazepan-2-one is highly deactivated due to resonance with the adjacent carbonyl. Furthermore, the alpha-methyl group at C7 introduces severe steric hindrance. Standard peptide-coupling formylation protocols are insufficiently electrophilic to overcome these barriers without causing degradation of the parent molecule[4].

FAQ 4: What is the recommended formylation strategy? Answer: You must first generate the highly nucleophilic lactamate anion . By using Sodium Hydride (NaH) to deprotonate the lactam, you break the amide resonance and create a strong nucleophile. This anion can then be trapped at low temperatures using freshly prepared Acetic Formic Anhydride (AFA) , preventing side reactions and driving the formylation to completion.

Formylation Lactam 7-Methylazepan-2-one (Sterically Hindered) Anion Lactamate Anion (Highly Nucleophilic) Lactam->Anion NaH, THF 0 °C to RT Product 2-Methyl-7-oxoazepane-1-carbaldehyde (Target) Anion->Product Formyl Transfer -78 °C to RT AFA Acetic Formic Anhydride (Electrophile) AFA->Product Acyl Donor

Fig 2. Optimized N-formylation workflow utilizing the highly nucleophilic lactamate anion.

Section 3: Quantitative Data & Route Comparison

Table 1: Comparison of Core Lactam Synthesis Routes
Synthetic RouteKey IntermediateMajor ProductRegioselectivity (Desired : Undesired)Typical Yield
Beckmann Rearrangement 2-Methylcyclohexanone Oxime3-Methylazepan-2-one30 : 7025–40%
Baeyer-Villiger + Ammonolysis 6-Methyltetrahydro-2H-pyran-2-one7-Methylazepan-2-one>95 : 575–85%
Schmidt Reaction N/A (Direct Insertion)7-Methylazepan-2-one80 : 2050–60%
Table 2: Optimization of the N-Formylation Step
Reagent SystemBase / AdditiveConditionsConversionPrimary Issue
Formic Acid / EDCIDMAPDCM, RT, 24h< 15%Poor nucleophilicity of lactam
N-FormylsaccharinTriethylamineTHF, 60 °C, 12h45%Steric hindrance at N1
Acetic Formic Anhydride (AFA) Sodium Hydride (NaH) THF, -78 °C to RT, 4h > 90% Requires strict anhydrous conditions

Section 4: Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 7-Methylazepan-2-one

Phase 1: Baeyer-Villiger Oxidation

  • Preparation: Dissolve 2-methylcyclohexanone (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Buffering: Add sodium bicarbonate (NaHCO₃) (1.5 equiv). Causality: This buffers the reaction, neutralizing the m-chlorobenzoic acid byproduct to prevent acid-catalyzed lactone ring-opening.

  • Oxidation: Cool the suspension to 0 °C using an ice bath. Slowly add m-chloroperoxybenzoic acid (mCPBA, 77% active, 1.2 equiv) in portions over 30 minutes to control the exothermic reaction.

  • Validation: Warm to room temperature and stir for 4-6 hours. Monitor conversion via GC-MS.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to safely destroy excess peroxide. Wash with saturated aqueous NaHCO₃ to remove m-chlorobenzoic acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 6-methyltetrahydro-2H-pyran-2-one.

Phase 2: Ammonolysis (Lactone to Lactam)

  • Reaction Setup: Transfer the crude lactone to a high-pressure stainless-steel reactor (Parr bomb). Add a 25% aqueous ammonia solution (10.0 equiv of NH₃).

  • Heating: Seal the reactor and heat to 250 °C for 12 hours. Causality: High temperature and pressure are strictly required to drive the thermodynamic equilibrium from the intermediate acyclic amino acid to the cyclic lactam.

  • Isolation: Cool the reactor to room temperature and carefully vent excess ammonia. Extract the aqueous mixture with chloroform (3x). Dry the combined organic extracts and concentrate in vacuo to obtain 7-methylazepan-2-one.

Protocol B: High-Yield N-Formylation to Target Compound

Phase 1: Preparation of Acetic Formic Anhydride (AFA)

  • In a flame-dried flask under nitrogen, cool acetic anhydride (2.0 equiv) to 0 °C.

  • Dropwise add formic acid (98%, 2.2 equiv).

  • Heat the mixture to 50 °C for 2 hours to ensure complete anhydride exchange, then cool back to 0 °C prior to use.

Phase 2: Lactamate Formation and Formylation

  • Deprotonation: In a separate flame-dried flask under nitrogen, dissolve 7-methylazepan-2-one (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Anion Generation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases. Validation: The cessation of bubbling physically validates the complete formation of the lactamate anion.

  • Electrophilic Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add the freshly prepared AFA solution.

  • Completion: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench & Isolate: Quench carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield 2-Methyl-7-oxoazepane-1-carbaldehyde .

References

  • Mild and convenient N-formylation protocol in water-containing solvents Source: PMC (National Institutes of Health) URL:[Link]

  • Product Class 15: Oximes Source: Thieme Connect URL:[Link]

  • Baeyer–Villiger Oxidation of Cyclohexanone in Aqueous Medium with In Situ Generation of Peracid Catalyzed by Perhydrolase CLEA Source: ResearchGate URL:[Link]

  • The Baeyer–Villiger rearrangement with metal triflates: new developments toward mechanism Source: SciSpace URL:[Link]

Sources

identifying and minimizing side products in 2-Methyl-7-oxoazepane-1-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-7-oxoazepane-1-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges, provide in-depth mechanistic explanations for the formation of side products, and offer robust, field-tested protocols to optimize your synthesis.

Overview of Synthetic Strategy

The synthesis of 2-Methyl-7-oxoazepane-1-carbaldehyde is typically approached as a two-stage process. The first stage involves the formation of the core lactam structure, 2-Methyl-azepan-2-one (also known as 2-methyl-ε-caprolactam), via a Beckmann rearrangement. The second stage is the N-formylation of this lactam to yield the final product. Each stage presents unique challenges that can lead to significant side product formation and reduced yields.

Synthetic_Workflow Start 2-Methylcyclohexanone Oxime 2-Methylcyclohexanone Oxime Start->Oxime Oximation (NH2OH·HCl) Lactam 2-Methyl-7-oxoazepane Oxime->Lactam Beckmann Rearrangement (e.g., H2SO4) Product 2-Methyl-7-oxoazepane- 1-carbaldehyde Lactam->Product N-Formylation (Vilsmeier Reagent)

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide & Mechanistic Insights

This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the underlying chemical principles.

Stage 1: The Beckmann Rearrangement

Question 1: My NMR shows a mixture of two very similar lactam isomers after the Beckmann rearrangement. Why is this happening and how can I get the correct one?

Answer: This is the most common and critical issue in this synthesis, arising from a lack of regiocontrol in the Beckmann rearrangement.

Causality & Mechanism: The Beckmann rearrangement of a ketoxime is a stereospecific reaction. The group that is anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates.[1][2] 2-Methylcyclohexanone is an unsymmetrical ketone, and its oximation can produce two distinct geometric isomers: the (E)-oxime and the (Z)-oxime.

  • Migration in (E)-oxime: The more substituted carbon (C2, bearing the methyl group) is anti- to the -OH group. Its migration leads to the undesired regioisomer, 7-Methyl-azepan-2-one .

  • Migration in (Z)-oxime: The less substituted carbon (C6) is anti- to the -OH group. Its migration leads to the desired product, 2-Methyl-azepan-2-one .

If your oximation conditions produce a mixture of (E) and (Z) isomers, the subsequent rearrangement will inevitably yield a mixture of lactams, which are often difficult to separate via standard column chromatography.

Beckmann_Isomers cluster_start Oximation cluster_oximes Oxime Isomers cluster_products Rearrangement Products Ketone 2-Methylcyclohexanone E_Oxime (E)-Oxime C2-CH3 anti to OH Ketone->E_Oxime Non-selective conditions Z_Oxime (Z)-Oxime C6-H anti to OH Ketone->Z_Oxime Selective conditions Undesired_Lactam Undesired Isomer (7-Methyl-azepan-2-one) E_Oxime->Undesired_Lactam C2 Migration Desired_Lactam Desired Isomer (2-Methyl-azepan-2-one) Z_Oxime->Desired_Lactam C6 Migration

Caption: Formation of regioisomers from (E) and (Z) oximes.

Preventative & Corrective Actions:

  • Control Oximation: The formation of the thermodynamically favored oxime isomer is key. Running the oximation under equilibrium conditions (e.g., in acetic acid or with prolonged reaction times) often favors the formation of one isomer. Careful screening of pH and solvent is necessary.

  • Isolate the Oxime: Before proceeding to the rearrangement, purify the oxime mixture. The (E) and (Z) isomers may be separable by fractional crystallization or careful chromatography. Characterize the purified oxime by 2D NMR (NOESY) to confirm which proton (at C2 or C6) is spatially close to the -OH group.

  • Use Specific Reagents: Certain reagents for the rearrangement, such as p-toluenesulfonyl chloride (TsCl), can sometimes favor one pathway, although controlling the initial oxime geometry is more reliable.

Question 2: My yield is very low, and my IR spectrum shows a sharp peak around 2250 cm⁻¹. What is this side product?

Answer: You are likely observing the Beckmann fragmentation pathway, which competes with the rearrangement and produces a nitrile.[1]

Causality & Mechanism: The key intermediate in the Beckmann rearrangement is a nitrilium ion formed after the departure of the leaving group. If the migrating group is a tertiary or secondary alkyl group capable of forming a stable carbocation, the reaction can instead proceed via fragmentation. This pathway breaks the C-C bond, leading to the formation of an unsaturated nitrile.

Preventative & Corrective Actions:

  • Milder Conditions: High temperatures and very strong Brønsted acids (like concentrated sulfuric acid) can promote fragmentation. Consider using polyphosphoric acid (PPA) or activating the oxime with tosyl chloride followed by gentle heating.

  • Solvent Choice: Non-polar solvents can sometimes suppress fragmentation pathways.

  • Reagent Selection: Using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can favor rearrangement over fragmentation by creating a better leaving group under different conditions.[1]

ParameterCondition A (High Fragmentation Risk)Condition B (Favors Rearrangement)
Acid Catalyst Conc. H₂SO₄, OleumPolyphosphoric Acid (PPA), Formic Acid
Temperature > 130 °C80 - 120 °C
Alternative Reagent N/ATsCl, PCl₅, SOCl₂
Expected Outcome Increased nitrile byproductHigher lactam yield
Table 1: Influence of Beckmann Rearrangement Conditions on Side Product Formation.
Stage 2: N-Formylation

Question 3: The N-formylation of my 2-Methyl-7-oxoazepane is incomplete, even after long reaction times. How can I drive it to completion?

Answer: Incomplete conversion during N-formylation is typically due to a insufficiently powerful formylating agent or suboptimal reaction conditions. Lactam nitrogens are significantly less nucleophilic than those of amines due to resonance delocalization with the adjacent carbonyl group.

Causality & Mechanism: Simple formylating agents like formic acid require high temperatures or catalysts to be effective on amides/lactams.[3][4] A more potent approach is required. The Vilsmeier-Haack reaction provides a highly electrophilic formylating agent, the Vilsmeier reagent (a chloromethyliminium salt), which is ideal for this transformation.[5][6] It is formed in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[7][8][9]

Preventative & Corrective Actions:

  • Use the Vilsmeier Reagent: This is the most reliable method. The reaction is typically fast and clean, often proceeding to completion at room temperature or with gentle heating.[10][11]

  • Ensure Anhydrous Conditions: The Vilsmeier reagent is moisture-sensitive. Use dry solvents (if any, as DMF is often the solvent) and reagents.

  • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of both DMF and POCl₃ relative to the lactam to ensure the complete formation of the reagent and drive the reaction forward.

MethodReagentsTypical ConditionsProsCons
Formic Acid HCOOH80-100 °C, neatInexpensive, simpleOften slow, incomplete, requires heat
Formic Acid / Iodine HCOOH, I₂ (cat.)70 °C, solvent-free[4]Milder than heat aloneRequires catalyst, may not be potent enough
Vilsmeier-Haack DMF, POCl₃ (or (COCl)₂)0 °C to RTHighly efficient, fast, clean[10][11]Reagents are moisture-sensitive
Table 2: Comparison of Common N-Formylation Methods for Lactams.

Frequently Asked Questions (FAQs)

  • Q: How can I confirm I have synthesized the correct 2-Methyl-7-oxoazepane regioisomer?

    • A: Advanced NMR techniques are essential. In the ¹H NMR, the proton on the carbon bearing the methyl group will have a distinct chemical shift and coupling pattern. For unambiguous confirmation, use 2D NMR:

      • HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the methyl protons and the carbonyl carbon (C7). This confirms the methyl group is at C2.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space proximity between the methyl group and protons on the adjacent methylene group (C3).

  • Q: My final product seems to be unstable during silica gel chromatography. What should I do?

    • A: The N-formyl group can be labile under certain conditions. Ensure the silica gel is neutral. You can pre-treat the column by flushing it with your eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5%), to neutralize acidic sites on the silica. Alternatively, consider purification using a different stationary phase like alumina (neutral) or reverse-phase chromatography.[12]

  • Q: What are the expected spectroscopic signatures of the final product, 2-Methyl-7-oxoazepane-1-carbaldehyde?

    • A:

      • ¹H NMR: A sharp singlet for the formyl proton (-CHO) will appear far downfield, typically between 8.5-9.5 ppm. You will also see signals for the methyl group (doublet) and the various methylene protons of the seven-membered ring.

      • ¹³C NMR: Two carbonyl peaks will be present: one for the lactam carbonyl (C7) and another for the formyl carbonyl, typically around 160-165 ppm.

      • IR Spectroscopy: Look for two distinct carbonyl stretching bands. The lactam C=O stretch will be around 1650-1680 cm⁻¹, and the N-formyl C=O stretch will appear at a higher frequency, often >1700 cm⁻¹.

Validated Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-7-oxoazepane
  • Oximation: In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq) in a mixture of ethanol and pyridine. Add hydroxylamine hydrochloride (1.2 eq) portion-wise. Heat the mixture to reflux and monitor by TLC until the starting ketone is consumed. Cool the reaction, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water. Dry the organic layer and concentrate to obtain the crude 2-methylcyclohexanone oxime. Purify via recrystallization or column chromatography to isolate the desired (Z)-isomer if necessary.

  • Beckmann Rearrangement: To a flask containing polyphosphoric acid (PPA) (10x weight of oxime) pre-heated to 80°C, add the purified 2-methylcyclohexanone oxime (1.0 eq) slowly with vigorous stirring. The temperature will rise; maintain it below 120°C. Stir for 1-2 hours after the addition is complete.[1]

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is ~8. Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-Methyl-7-oxoazepane. Purify by vacuum distillation or column chromatography.

Protocol 2: N-Formylation via Vilsmeier Reagent
  • Reagent Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with stirring, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.[9]

  • Formylation: Dissolve 2-Methyl-7-oxoazepane (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into a beaker of ice-water containing sodium bicarbonate. Stir until the bubbling ceases and the pH is neutral. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to obtain 2-Methyl-7-oxoazepane-1-carbaldehyde.

Troubleshooting_Flowchart cluster_beckmann Beckmann Rearrangement Issues cluster_formylation N-Formylation Issues start Experiment Start issue Problem Identified start->issue isomers Isomeric Mixture in Product? issue->isomers Stage 1 incomplete Incomplete Reaction? issue->incomplete Stage 2 low_yield Low Yield & Nitrile Peak? isomers->low_yield No fix_isomers Control Oxime Geometry (See Q1) isomers->fix_isomers Yes fix_fragmentation Use Milder Conditions (See Q2) low_yield->fix_fragmentation Yes success Successful Synthesis low_yield->success No fix_isomers->success fix_fragmentation->success degradation Degradation on Silica? incomplete->degradation No fix_incomplete Use Vilsmeier Reagent (See Q3) incomplete->fix_incomplete Yes fix_degradation Use Neutralized Silica (See FAQ) degradation->fix_degradation Yes degradation->success No fix_incomplete->success fix_degradation->success

Caption: A logical troubleshooting workflow for the synthesis.

References

  • Title: Beckmann rearrangement - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond” Source: ACS Publications URL: [Link]

  • Title: Formylation of Amines Source: PMC (PubMed Central) URL: [Link]

  • Title: Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles Source: MDPI URL: [Link]

  • Title: Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study Source: RJWave.org URL: [Link]

  • Title: N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Efficient N-Formylation of Amines Using DMF Source: Scribd URL: [Link]

  • Title: Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Beckmann Rearrangement Source: Master Organic Chemistry URL: [Link]

  • Title: N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior Source: ResearchGate URL: [Link]

  • Title: Beckmann Rearrangement Source: Organic Chemistry Portal URL: [Link]

  • Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: PharmaTutor URL: [Link]

  • Title: N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior Source: Arkivoc URL: [Link]

  • Title: SYNTHESIS OF CAPROLACTAM Source: YouTube URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Chem-Station Int. Ed. URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: J&K Scientific LLC URL: [Link]

  • Title: Quaternary α,α-2-oxoazepane α-amino acids: synthesis from ornithine-derived β-lactams and incorporation into model dipeptides Source: PubMed URL: [Link]

  • Title: Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides Source: ResearchGate URL: [Link]

  • Title: Strategies to Purify Carbohydrate-Based Compounds Source: Teledyne Labs URL: [Link]

Sources

Technical Support Center: Troubleshooting N-Acylation Reactions of Lactams

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for N-acylation of lactams. This guide is designed for researchers, chemists, and drug development professionals who utilize N-acylated lactams as key intermediates and final products. N-acylated lactams are foundational structures in numerous biologically active compounds.[1] However, their synthesis can present unique challenges.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results.

Core Principles of Lactam N-Acylation

The N-acylation of a lactam is fundamentally a nucleophilic acyl substitution. The reaction's success hinges on the interplay between the lactam's nucleophilicity, the acylating agent's electrophilicity, and the reaction conditions. The generally accepted mechanism involves the deprotonation of the lactam's N-H bond by a base to form a highly nucleophilic lactamate anion. This anion then attacks the carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride), proceeding through a tetrahedral intermediate to form the N-acylated product.[2][3] An alternative pathway, particularly relevant in certain catalytic systems, involves the lactam's tautomer, the lactim, which can also act as the nucleophile.[4][5]

Understanding these principles is the first step in diagnosing and resolving experimental issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the N-acylation of lactams.

Category 1: Low Reaction Yield & Incomplete Conversion

Question: My N-acylation reaction is showing low yield or has stalled completely. What are the primary causes and how can I fix this?

Answer: Low yield is one of the most common yet multifaceted problems. A systematic approach is essential for diagnosis.

  • Insufficient Deprotonation (Weak Base): The pKa of a lactam N-H is typically in the range of 17-26, meaning a sufficiently strong base is required for deprotonation. Common amine bases like triethylamine (NEt₃, pKa of conjugate acid ~10.7) are often only sufficient to act as an acid scavenger for HCl produced from acyl chlorides, rather than fully deprotonating the lactam.[3]

    • Solution: For lactams that are poor nucleophiles, a stronger base is necessary. Consider using sodium hydride (NaH) or n-butyllithium (n-BuLi) to forcefully and irreversibly deprotonate the lactam prior to adding the acylating agent.[6] This is typically done at a low temperature (e.g., -78 °C or 0 °C) in an anhydrous aprotic solvent like THF or DMF.

  • Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are highly susceptible to hydrolysis.[7] Trace amounts of water in the solvent or on glassware can consume your reagent before it has a chance to react with the lactam.

    • Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. The reaction should be run under an inert atmosphere (Nitrogen or Argon) to strictly exclude moisture.[7]

  • Poor Reagent Purity or Stoichiometry: Impurities in starting materials can inhibit the reaction. Incorrect stoichiometry, especially using too little of the acylating agent, will naturally lead to incomplete conversion.[7]

    • Solution: Verify the purity of your lactam and acylating agent by NMR or another suitable technique. For most reactions, using a slight excess (1.1–1.2 equivalents) of the acylating agent can help drive the reaction to completion.[7]

  • Sub-optimal Temperature: While many acylations proceed at room temperature, less reactive lactams (e.g., those that are sterically hindered or electron-deficient) may require more energy.

    • Solution: If the reaction is sluggish at room temperature (as monitored by TLC or LC-MS), consider gentle heating (e.g., 40-60 °C).[6] Conversely, for highly reactive acylating agents, starting the reaction at 0 °C can prevent side reactions and decomposition.

The following flowchart provides a logical workflow for diagnosing the cause of low reaction yield.

G start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete workup_issue Review Work-up & Purification Procedure incomplete->workup_issue No reagent_check Verify Reagent Purity & Stoichiometry incomplete->reagent_check Yes base_check Evaluate Base Strength reagent_check->base_check sub_reagent Adjust Stoichiometry (1.1-1.2 eq. Acylating Agent) reagent_check->sub_reagent conditions_check Optimize Conditions (Solvent, Temp, Catalyst) base_check->conditions_check sub_base Use Stronger Base (e.g., NaH, n-BuLi) base_check->sub_base sub_conditions Use Anhydrous Solvent Increase Temperature Add Catalyst (DMAP) conditions_check->sub_conditions

Caption: A troubleshooting workflow for diagnosing low reaction yields.

Category 2: Formation of Side Products

Question: My reaction is messy, and I'm isolating significant side products. What are the likely culprits?

Answer: Side product formation often points to issues with reactivity, selectivity, or reaction control.

  • Diacylation: Although less common with lactams than primary amines, it's possible for a second acylation to occur, particularly if the product is more nucleophilic than the starting lactam or under harsh conditions.

    • Solution: Carefully control the stoichiometry. Use a 1:1 or 1:1.1 ratio of lactam to acylating agent. Add the acylating agent slowly and at a low temperature to maintain control.[7]

  • O-Acylation (for substrates with hydroxyl groups): If your lactam substrate contains a hydroxyl group, it can compete with the lactam nitrogen for the acylating agent. While amines are generally more nucleophilic, O-acylation can become significant.

    • Solution: Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before performing the N-acylation, followed by deprotection.

  • Side Reactions with the Base: Certain bases can participate in the reaction. For example, 4-Dimethylaminopyridine (DMAP) is an excellent acylation catalyst but can also be acylated itself.

    • Solution: Use DMAP in catalytic amounts (0.05-0.1 eq.) alongside a stoichiometric amount of a non-nucleophilic base like triethylamine.[3] The triethylamine neutralizes the acid byproduct, allowing the DMAP to be regenerated.

  • Racemization: For chiral lactams, especially those with a stereocenter alpha to the carbonyl, harsh basic conditions or high temperatures can lead to epimerization and loss of stereochemical purity.

    • Solution: Use the mildest possible conditions. Employ non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA). Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Category 3: Purification and Work-up Challenges

Question: I'm having difficulty purifying my N-acylated lactam. What are some best practices for work-up and purification?

Answer: A clean product requires a well-designed work-up strategy.

  • Quenching: Reactive acylating agents like acyl chlorides must be fully quenched before extraction.

    • Solution: Slowly add water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), or ammonium chloride (NH₄Cl) to the reaction mixture at a low temperature to safely neutralize any remaining acylating agent.[7]

  • Aqueous Work-up: The goal is to remove water-soluble components like the salt byproduct (e.g., triethylammonium chloride) and excess base.

    • Solution: After quenching, extract the product into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove amine bases, then with saturated NaHCO₃ to remove acidic byproducts, and finally with brine to reduce the amount of dissolved water.[7]

  • Chromatography Issues: N-acylated lactams can sometimes be challenging to purify via silica gel chromatography due to polarity or instability.

    • Solution:

      • Deactivate Silica: If your product is sticking to the column, you can pre-treat the silica gel by eluting the packed column with a solvent mixture containing a small amount of triethylamine (~1%) to neutralize acidic sites.

      • Alternative Stationary Phases: Consider using neutral alumina or a C18-functionalized (reverse-phase) silica gel for particularly sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: Which acylating agent should I choose? Acyl chloride, anhydride, or a carboxylic acid?

A1: The choice depends on reactivity, stability, and the sensitivity of your substrate.

Acylating AgentRelative ReactivityProsCons
Acyl Chlorides HighHighly reactive, often do not require a catalyst.Moisture sensitive, generates corrosive HCl byproduct.[3][7]
Acid Anhydrides ModerateLess moisture sensitive, byproduct is a less corrosive carboxylic acid.Often requires a catalyst (e.g., DMAP) or heating.[7][8]
Carboxylic Acids LowReadily available, stable, environmentally benign.Requires activation with a coupling reagent (e.g., EDC, DCC).[9]

Q2: What is the role of DMAP in N-acylation?

A2: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst. It reacts with the acylating agent (typically an anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the anhydride itself, leading to a significantly faster reaction with the lactam nucleophile.[3]

G cluster_0 Catalytic Cycle Anhydride Acid Anhydride (RCO)₂O Acyl_DMAP N-Acylpyridinium Salt [RCO-DMAP]⁺ Anhydride->Acyl_DMAP + DMAP DMAP DMAP Product N-Acyl Lactam Acyl_DMAP->Product + Lactam-NH Lactam Lactam-NH Product->DMAP - RCOOH

Caption: Catalytic cycle of DMAP in N-acylation with an anhydride.

Q3: Can I perform N-acylation in an aqueous solvent?

A3: While counterintuitive due to the risk of hydrolyzing the acylating agent, some N-acylation reactions can be performed under Schotten-Baumann conditions (a two-phase system of water and an organic solvent) or even in water alone, particularly with less reactive acylating agents or specialized protocols.[3] This approach is often considered part of "green chemistry" but requires careful optimization for each specific substrate.[7]

Standard Experimental Protocol

General Procedure for N-Acylation of a Lactam with an Acyl Chloride

This is a representative protocol and may require optimization for specific substrates.

  • Preparation: Add the lactam (1.0 eq.) and an anhydrous aprotic solvent (e.g., THF or DCM, to make a 0.1-0.5 M solution) to a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Basification: Add a suitable base (e.g., triethylamine, 1.5 eq.). If a stronger base like NaH is required, add it at 0 °C and stir for 30 minutes before proceeding.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Add the acyl chloride (1.1 eq.) dropwise via syringe to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (if an amine base was used), saturated NaHCO₃, and finally, brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization.

  • Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

References
  • Liu, Q., Lu, X., Sun, X., & Zhao, X. (2015). Density functional study on the mechanism of direct N-acylation reaction of lactams with aldehydes catalyzed by Shvo's catalyst. Organic Chemistry Frontiers. [Link]

  • Liu, Q., Lu, X., Sun, X., & Zhao, X. (2015). Density functional study on the mechanism of direct N-acylation reaction of lactams with aldehydes catalyzed by Shvo's catalyst. RSC Publishing. [Link]

  • Birman, V. B., Li, X., & Han, Z. (2012). Catalytic, Enantioselective N-acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. Journal of the American Chemical Society. [Link]

  • Notowicz, A. R., & Birman, V. B. (2011). Kinetic Resolution of β-Lactams via Enantioselective N-Acylation. Organic Letters. [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Ni-Catalyzed Enantioselective C-Acylation of α-Substituted Lactams. Journal of the American Chemical Society. [Link]

  • Caproiu, M. T., et al. (2010). N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines. Molecules. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World. Antimicrobial Agents and Chemotherapy. [Link]

  • Osaka, I., et al. (2014). N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. Chemical Communications. [Link]

  • Notowicz, A. R., & Birman, V. B. (2011). Kinetic resolution of β-lactams via enantioselective N-acylation. PubMed. [Link]

  • Foley, D. J., et al. (2014). Synthesis of a Library of “Lead-Like” γ-Lactams by a One Pot, Four-Component Reaction. ACS Combinatorial Science. [Link]

  • Mineno, T., et al. (2005). N-Acylation of amides with acid anhydrides by way of dual activation using MgBr₂·OEt₂. Tetrahedron Letters. [Link]

  • Shigehisa, H., et al. (2017). Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. Organic Letters. [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. [Link]

  • Rajput, A. P., & Gore, R. P. (2011). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica. [Link]

  • Song, C., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis. [Link]

  • Mainardi, J., et al. (2019). Negative Impact of Carbapenem Methylation on the Reactivity of β-Lactams for Cysteine Acylation as Revealed by Quantum Calculations and Kinetic Analyses. Antimicrobial Agents and Chemotherapy. [Link]

  • Stover, K. R., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. [Link]

  • Zhang, Y., et al. (2025). Stereodivergent Synthesis of Complex N-Sulfonimidoyl Lactams via the Castagnoli–Cushman Reaction. Organic Letters. [Link]

  • Miller, S. J. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Accounts of Chemical Research. [Link]

  • Reddit user discussion. (2025). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). N-Acylation Reactions of Amines. Tetrahedron. [Link]

  • Farkas, A., & Le, T. (2004). N-Acylation in Combinatorial Chemistry. Arkivoc. [Link]

  • Weiss, M. M., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water. [Link]

Sources

optimization of reaction conditions for synthesizing 2-Methyl-7-oxoazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Methyl-7-oxoazepane-1-carbaldehyde, a functionalized caprolactam derivative of interest to researchers in medicinal chemistry and drug development. The synthesis of this molecule, while conceptually straightforward, presents several challenges that can impact yield, purity, and reproducibility. The core of the synthesis involves two critical transformations: the Beckmann rearrangement to form the lactam ring and the subsequent N-formylation.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It provides not only procedural steps but also the underlying chemical principles to empower researchers to make informed decisions and effectively optimize their reaction conditions.

Part 1: Synthesis of the 2-Methyl-ε-caprolactam Core via Beckmann Rearrangement

The foundational step is the acid-catalyzed Beckmann rearrangement of 2-methylcyclohexanone oxime to produce 2-methyl-ε-caprolactam.[1] This reaction is notoriously sensitive to starting material stereochemistry and reaction conditions, which can lead to a mixture of products or undesirable side reactions.

Frequently Asked Questions (FAQs)

Q: What is the primary challenge in the Beckmann rearrangement of an unsymmetrical ketoxime like 2-methylcyclohexanone oxime? A: The primary challenge is controlling regioselectivity. The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the hydroxyl leaving group on the oxime nitrogen is the one that migrates.[2] Since 2-methylcyclohexanone oxime can exist as two geometric isomers (E and Z), a mixture of these isomers will lead to two different lactam products: the desired 2-methyl-7-oxoazepane and the undesired 7-methyl-7-oxoazepane. Controlling the E/Z isomer ratio of the starting oxime is therefore critical.[2]

Q: Which catalysts are recommended for this rearrangement? A: A wide range of acid catalysts can be used, from classical strong acids to milder modern reagents. The choice depends on the scale and sensitivity of the substrate.

  • Strong Protic Acids (H₂SO₄, Polyphosphoric Acid): These are effective and widely used for commercial lactam production but can be harsh, leading to decomposition or side reactions if not carefully controlled.[1]

  • Milder Reagents (Cyanuric Chloride, Thionyl Chloride): These reagents can promote the rearrangement under significantly milder conditions, which is often preferable for complex or sensitive substrates.[3][4] Cyanuric chloride, sometimes used with a co-catalyst like ZnCl₂, has proven highly efficient.[4]

  • Solid Acid Catalysts (Zeolites, Montmorillonite KSF): These offer advantages in terms of easier workup and potential for recycling, aligning with green chemistry principles.[3]

Troubleshooting Guide: Beckmann Rearrangement
Issue Potential Cause(s) Troubleshooting & Optimization Strategy
Low Yield & Recovery of Starting Ketone Hydrolysis of the Oxime or Nitrilium Ion Intermediate: The presence of water can hydrolyze the oxime back to the ketone or intercept the key nitrilium ion intermediate.[5]1. Ensure Anhydrous Conditions: Thoroughly dry all solvents and glassware. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Add a Dehydrating Agent: Incorporate agents like phosphorus pentoxide (P₂O₅) or set up a Dean-Stark apparatus for azeotropic water removal.[5][6]
Formation of Nitrile Byproducts Beckmann Fragmentation: This side reaction is competitive with rearrangement and is favored when the migrating group can form a stable carbocation.[1][2] It results in the formation of a nitrile instead of an amide.1. Use Milder Catalysts: Switch from strong acids like H₂SO₄ to reagents like cyanuric chloride or pre-formed oxime tosylates, which are less prone to inducing fragmentation.[2] 2. Control Temperature: High temperatures can promote fragmentation. Run the reaction at the lowest effective temperature for your chosen catalyst system.
Reaction Mixture Turns Dark/Black Decomposition: Overly harsh conditions (very strong acid, high temperature) can cause the starting material or product to decompose.[2]1. Lower Reaction Temperature: Gradually decrease the temperature to find the optimal balance between reaction rate and stability. 2. Reduce Reaction Time: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.
Incomplete Conversion / Stalled Reaction Insufficient Catalyst Activity: The catalyst may be old, deactivated, or used in insufficient quantity. Low Temperature: The reaction temperature may be too low for the chosen catalyst to be effective.[2]1. Verify Catalyst Quality: Use a fresh batch of catalyst or increase the catalyst loading. 2. Increase Temperature: Cautiously increase the reaction temperature in small increments while monitoring for decomposition.

Part 2: N-Formylation of 2-Methyl-ε-caprolactam

Once the lactam core is synthesized and purified, the final step is the addition of a formyl group to the lactam nitrogen to yield 2-Methyl-7-oxoazepane-1-carbaldehyde.

Frequently Asked Questions (FAQs)

Q: What are the most common and effective reagents for N-formylation? A: Several methods are available for N-formylation. A highly effective and common laboratory method involves using a mixed anhydride generated in situ from formic acid and acetic anhydride.[7] Other methods include heating with formamide, although this may require higher temperatures.[7]

Q: Are there any specific safety precautions for N-formylation reactions? A: Yes. When using acetic anhydride, it is crucial to handle it in a well-ventilated fume hood as it is corrosive and lachrymatory. The reaction with formic acid can be exothermic, so controlled addition and cooling may be necessary, especially on a larger scale.[7]

Troubleshooting Guide: N-Formylation
Issue Potential Cause(s) Troubleshooting & Optimization Strategy
Low Yield of Formylated Product Incomplete Reaction: The reaction may not have reached completion due to insufficient time, low temperature, or suboptimal reagent stoichiometry.[7] Poor Reagent Quality: Old or degraded formic acid or acetic anhydride can lead to lower reactivity.1. Monitor Reaction Progress: Use TLC or GC-MS to track the disappearance of the starting lactam.[7] 2. Optimize Conditions: Consider extending the reaction time or slightly increasing the temperature. Ensure at least one equivalent of each formylating reagent is used. 3. Use Fresh Reagents: Always use fresh, high-purity formic acid and acetic anhydride for best results.[7]
Difficult Purification Residual Starting Materials: Unreacted 2-methyl-ε-caprolactam can be difficult to separate from the product due to similar polarities. Formation of an Oil During Precipitation: If isolating the product by precipitation, rapid addition of an anti-solvent can cause the product to "oil out" instead of forming a filterable solid.[7]1. Ensure Full Conversion: Drive the reaction to completion using the strategies above to simplify purification. 2. Optimize Purification Method: If the product is thermally stable, vacuum distillation can be very effective.[7] For chromatographic purification, screen different solvent systems (e.g., ethyl acetate/hexane) to achieve good separation.[8] 3. Refine Precipitation: If using precipitation, add the anti-solvent slowly and with vigorous stirring to encourage crystallization.

Methodologies and Protocols

Overall Synthesis Workflow

G cluster_0 Part 1: Lactam Synthesis cluster_1 Part 2: N-Formylation 2-Methylcyclohexanone 2-Methylcyclohexanone Oxime Formation Oxime Formation 2-Methylcyclohexanone->Oxime Formation NH₂OH·HCl, NaOAc, EtOH 2-Methylcyclohexanone Oxime 2-Methylcyclohexanone Oxime Oxime Formation->2-Methylcyclohexanone Oxime Beckmann Rearrangement Beckmann Rearrangement 2-Methylcyclohexanone Oxime->Beckmann Rearrangement Acid Catalyst (e.g., H₂SO₄, PPA, CNC) Crude 2-Methyl-ε-caprolactam Crude 2-Methyl-ε-caprolactam Beckmann Rearrangement->Crude 2-Methyl-ε-caprolactam Purification_1 Purification (Distillation/Crystallization) Crude 2-Methyl-ε-caprolactam->Purification_1 Pure 2-Methyl-ε-caprolactam Pure 2-Methyl-ε-caprolactam Purification_1->Pure 2-Methyl-ε-caprolactam N-Formylation N-Formylation Pure 2-Methyl-ε-caprolactam->N-Formylation HCOOH, (CH₃CO)₂O Crude Final Product Crude Final Product N-Formylation->Crude Final Product Purification_2 Purification (Chromatography/Distillation) Crude Final Product->Purification_2 Final Product 2-Methyl-7-oxoazepane- 1-carbaldehyde Purification_2->Final Product

Caption: Generalized workflow for the synthesis of 2-Methyl-7-oxoazepane-1-carbaldehyde.

Experimental Protocol 1: General Beckmann Rearrangement

Caution: This reaction uses strong acid and can be highly exothermic. Perform in a fume hood with appropriate personal protective equipment. Additions should be performed slowly with cooling.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 85%) in an ice-water bath.[9]

  • Addition of Oxime: Slowly add purified 2-methylcyclohexanone oxime in portions to the cold, stirring acid. A vigorous reaction may occur. Maintain the temperature below 20°C.[9]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction is often complete shortly after the initial exotherm subsides. Monitor by TLC or GC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated base (e.g., 25% KOH or NaOH solution), ensuring the temperature does not rise above 20°C. The mixture should be faintly alkaline.[9]

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Workup: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactam.

  • Purification: Purify the crude product by vacuum distillation or recrystallization.

Troubleshooting Flowchart for Beckmann Rearrangement

G Start Reaction Start: Beckmann Rearrangement Check_Completion Monitor Reaction (TLC, GC-MS) Start->Check_Completion Is_Complete Is Reaction Complete? Check_Completion->Is_Complete Workup Proceed to Workup & Purification Is_Complete->Workup Yes Low_Yield Low Yield or Ketone Recovered? Is_Complete->Low_Yield No Nitrile_Detected Nitrile Byproduct Detected? Low_Yield->Nitrile_Detected No Anhydrous Solution: - Use anhydrous reagents/solvents - Add P₂O₅ or use Dean-Stark Low_Yield->Anhydrous Yes Milder_Conditions Solution: - Use milder catalyst (e.g., CNC) - Lower reaction temperature Nitrile_Detected->Milder_Conditions Yes Incomplete_Action Action: - Check catalyst activity - Increase temperature cautiously Nitrile_Detected->Incomplete_Action No

Caption: A troubleshooting workflow for common Beckmann rearrangement issues.

Analytical Monitoring

The progress of both reaction stages should be monitored to ensure completion and identify potential issues early.

  • Thin Layer Chromatography (TLC): An excellent, rapid technique for qualitative monitoring. A typical mobile phase for both the lactam and the final N-formylated product would be a mixture of ethyl acetate and hexane (e.g., 1:3 to 1:1 v/v), adjusting polarity as needed.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information, allowing for the identification of starting materials, intermediates, products, and byproducts, confirming their molecular weight.[11]

References

  • BenchChem. Side reactions in the Beckmann rearrangement of ketoximes. BenchChem. Accessed March 11, 2026.
  • Journal of Chemical and Pharmaceutical Research. Application of different catalysts in Beckmann Rearrangement. JOCPR. Accessed March 11, 2026.
  • Wikipedia. Beckmann rearrangement. Wikipedia. Accessed March 11, 2026.
  • ACS Publications. An Efficient Catalytic Method for the Beckmann Rearrangement of Ketoximes to Lactams by Cyanuric Chloride and Phosphazene Catalysts. Organic Process Research & Development. Accessed March 11, 2026.
  • Research Square. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. Research Square. Accessed March 11, 2026.
  • Research Square. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. Research Square. Accessed March 11, 2026.
  • BenchChem. Preventing side reactions during the Beckmann rearrangement of electron-rich oximes. BenchChem. Accessed March 11, 2026.
  • RJWave.org. Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJWave.org. Accessed March 11, 2026.
  • ChemRxiv. A Photochemical Strategy for the Synthesis of Caprolactams via Dearomative Ring Expansion of Nitroarenes. ChemRxiv. Accessed March 11, 2026.
  • Reddit. Side reactions during Beckmann rearrangement. Reddit. Accessed March 11, 2026.
  • Metrohm. Moisture analysis in caprolactam. Metrohm. Accessed March 11, 2026.
  • PNAS. Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). PNAS. Accessed March 11, 2026.
  • Master Organic Chemistry. Beckmann Rearrangement. Master Organic Chemistry. Accessed March 11, 2026.
  • RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
  • ResearchGate. Monitoring of small-scale anionic polymerization of caprolactam; a method to be used in an additive manufacturing process.
  • R Discovery. Two-Phase Beckmann Rearrangement of Cyclohexanone Oxime under Milder Conditions in Cyclohexane. R Discovery. Accessed March 11, 2026.
  • SEnglishsoTech GmbH. Caprolactam Processing. SEnglishsoTech GmbH. Accessed March 11, 2026.
  • ACS Publications. The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”.
  • Organic-Chemistry.org. Beckmann Rearrangement of Oximes under Very Mild Conditions. Organic-Chemistry.org. Accessed March 11, 2026.
  • BenchChem. The Discovery of Novel 7-Oxoazepane-2-carboxylate Derivatives: A Technical Guide for Drug Development Professionals. BenchChem. Accessed March 11, 2026.
  • BenchChem. Synthesis of 2-Methyl-1,3-Benzothiazole-7-Carbaldehyde: A Literature Review and Technical Guide. BenchChem. Accessed March 11, 2026.
  • YouTube. SYNTHESIS OF CAPROLACTAM. YouTube. Accessed March 11, 2026.
  • Sci-Hub. Two-Phase Beckmann Rearrangement of Cyclohexanone Oxime under Milder Conditions in Cyclohexane. Sci-Hub. Accessed March 11, 2026.
  • RSC Publishing. Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation of ketones. Organic Chemistry Frontiers. Accessed March 11, 2026.
  • ResearchGate. N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior.
  • PubMed. Purification of 2-oxoaldehyde dehydrogenase and its dependence on unusual amines. PubMed. Accessed March 11, 2026.
  • PrepChem.com. Synthesis of caprolactam. PrepChem.com. Accessed March 11, 2026.
  • Google Patents. Substituted caprolactam derivatives, a process for preparing and a pharmaceutical composition containing the same, and intermediates.
  • EJMMP. 333 Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity EU. EJMMP. Accessed March 11, 2026.
  • Google Patents. Process for the preparation of polyamides from caprolactam.
  • PMC. Overcoming a Conceptual Limitation of Industrial ε‐Caprolactone Production via Chemoenzymatic Synthesis in Organic Medium. PMC. Accessed March 11, 2026.
  • ResearchGate. Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues.
  • BenchChem. Addressing challenges in the large-scale synthesis of N-(2-Methoxy-2-methylpropyl)formamide. BenchChem. Accessed March 11, 2026.
  • Eurasian Chemical Communications. Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity.
  • Taylor & Francis. Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Taylor & Francis. Accessed March 11, 2026.
  • Teledyne Labs. Strategies to Purify Carbohydrate-Based Compounds. Teledyne Labs. Accessed March 11, 2026.
  • Pharmaceutical Technology. Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. Accessed March 11, 2026.
  • University of Wisconsin–Madison. Challenges, Successes, and Opportunities in Investigating Novel Strategies for Polymer Synthesis. University of Wisconsin–Madison. Accessed March 11, 2026.
  • Google Patents. Recovery and purification of c-alkyl imidazoles by azeotropic distillation.

Sources

safety precautions and handling guidelines for 2-Methyl-7-oxoazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methyl-7-oxoazepane-1-carbaldehyde . As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we address the specific physicochemical challenges of handling this compound by explaining the causality behind its reactivity and providing field-proven, self-validating protocols for your laboratory workflows.

Molecular Causality & Handling Philosophy

2-Methyl-7-oxoazepane-1-carbaldehyde is an N-formyl caprolactam derivative. To handle it safely and effectively, you must understand its electronic structure. The compound features a nitrogen atom flanked by two carbonyl groups (the lactam ring carbonyl and the formyl carbonyl), creating an imide-like cross-conjugated system.

Because the nitrogen's lone pair is pulled in two directions, the carbonyl carbons become highly electrophilic. This makes the N-formyl group exceptionally susceptible to nucleophilic attack by adventitious water[1]. Hydrolysis of this bond releases formic acid and 2-methylcaprolactam, which not only destroys your reagent but also acidifies your reaction mixture and poses respiratory hazards[2]. Therefore, moisture exclusion is not just a recommendation; it is the fundamental requirement for safety and synthetic success.

Quantitative Data & Hazard Profile

The following table summarizes the critical physicochemical and safety parameters extrapolated from standard caprolactam and N-acyl lactam behaviors[2][3].

ParameterValue / ClassificationMechanistic Causality & Implication
CAS Number 110967-09-4Unique identifier for the 2-methyl, N-formyl azepane system.
Molecular Formula C₈H₁₃NO₂ (155.19 g/mol )Dual-carbonyl system; highly electrophilic formyl carbon.
Hygroscopicity Extremely HighPolarized N-formyl group rapidly absorbs atmospheric moisture, initiating hydrolysis.
Primary Health Hazard Category 2 Irritant (Skin/Eye)Reacts with mucosal membranes; structural analog to ε-caprolactam[2].
Inhalation Hazard Category 3 (Respiratory)Hydrolysis releases volatile formic acid, causing severe airway irritation[2].
Storage Temperature 2–8 °C (Strictly Anhydrous)Low temperatures suppress the kinetic rate of ambient hydrolysis[3].

Self-Validating Experimental Protocols

To ensure trustworthiness in your experiments, do not assume your reagent or environment is dry. Use the following self-validating system to prove the integrity of your setup before executing a reaction.

Protocol: Anhydrous Reaction Setup & Reagent Validation

Step 1: Reagent Integrity Verification (NMR)

  • Action: Dissolve 5 mg of 2-Methyl-7-oxoazepane-1-carbaldehyde in strictly anhydrous CDCl₃. Run a standard ¹H-NMR.

  • Validation: Look for the aldehyde proton singlet at ~9.0–9.5 ppm. If you observe a sharp singlet near 8.0 ppm, your reagent has hydrolyzed into formic acid and must be discarded.

  • Causality: Validating the starting material prevents the introduction of acidic byproducts that can poison metal catalysts or trigger unwanted side reactions.

Step 2: Solvent Moisture Titration

  • Action: Prior to dissolving the reagent, perform a Karl Fischer (KF) titration on your reaction solvent (e.g., THF or DCM).

  • Validation: The water content must read < 50 ppm. If it fails, re-pass the solvent through activated alumina columns.

Step 3: Inert Atmosphere Transfer

  • Action: Transfer the validated reagent into the reaction vessel exclusively within a glovebox (Argon/N₂ atmosphere, <1 ppm H₂O/O₂) or via rigorous Schlenk line techniques.

Step 4: Temperature-Controlled Execution

  • Action: Maintain the reaction temperature below 25 °C during the addition of the reagent.

  • Causality: N-acyl lactams can act as potent acylating agents. Elevated temperatures can lead to thermal degradation or non-selective acylation of secondary nucleophiles in your mixture[3].

Troubleshooting & FAQs

Q1: During my coupling reaction, my yield is poor, and I observe the formation of 2-methylcaprolactam. What is happening? A: This is the classic signature of deformylation. Because the N-formyl group is highly electrophilic, trace amounts of water in your solvent or atmosphere have attacked the formyl carbon[1]. This hydrolysis cleaves the formyl group, leaving behind 2-methylcaprolactam. Solution: Implement the Karl Fischer validation step (Protocol Step 2) and consider adding a mild, non-nucleophilic base (like DIPEA) to scavenge any trace acids that auto-catalyze this degradation.

Q2: How do I safely clean up a benchtop spill of this compound? A: Do not use water immediately. Applying water will rapidly hydrolyze the compound, releasing irritating formic acid vapors and exacerbating the respiratory hazard[2].

  • Step 1: Wear full PPE (nitrile gloves, safety goggles, lab coat).

  • Step 2: Cover the spill with an inert, dry absorbent material (e.g., vermiculite or dry sand).

  • Step 3: Sweep the absorbed material into a hazardous waste container.

  • Step 4: Wash the affected bench area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to safely neutralize any residual formic acid, followed by a water rinse.

Q3: Can I store this compound in a standard laboratory refrigerator? A: Only if it is sealed within a secondary desiccator. Standard laboratory refrigerators are highly humid environments. If the primary seal is compromised, moisture will ingress, and the compound will degrade into a sticky, acidic residue[3]. Always backfill the storage vial with Argon, seal it with Parafilm, and store it over a desiccant (like Drierite) at 2–8 °C.

Process Visualization

The following decision tree illustrates the self-validating workflow required to safely handle and react this moisture-sensitive compound.

Workflow Storage Storage (2-8 °C) Argon Atmosphere Inspect NMR Inspection (Check for Formic Acid) Storage->Inspect Step 1 Inspect->Storage Fail (Discard) Glovebox Glovebox Transfer (<1 ppm H2O/O2) Inspect->Glovebox Pass (Intact) Solvent Solvent Validation (KF Titration <50 ppm) Glovebox->Solvent Step 2 Reaction Reaction Execution (Strictly Anhydrous) Solvent->Reaction Step 3 Quench Controlled Quench (pH 7 Buffer) Reaction->Quench Step 4

Workflow for the self-validating anhydrous handling of N-formyl lactams.

References

  • Title: A Facile Direct Route to N-(Un)substituted Lactams by Cycloamination of Oxocarboxylic Acids without External Hydrogen. Source: D-NB.info (German National Library). URL: [Link]

  • Title: Anionic Block Copolymerization of e-Caprolactam. Source: ORBi (University of Liège). URL: [Link]

Sources

Technical Support Center: 2-Methyl-7-oxoazepane-1-carbaldehyde Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center for 2-Methyl-7-oxoazepane-1-carbaldehyde (also known as N-formyl-2-methylcaprolactam). This guide is engineered for research scientists and drug development professionals dealing with the synthesis, isolation, and scale-up of N-formyl lactam derivatives.

Because N-formyl lactams act as highly reactive acylating agents and are critical intermediates in anionic polymerization [1, 2], their purification requires strict avoidance of conditions that trigger deformylation or ring-opening. This guide synthesizes field-proven analytical techniques with mechanistic causality to help you establish a self-validating purification workflow.

Part I: Troubleshooting FAQs & Mechanistic Grounding

Q1: My GC-MS shows a persistent peak at m/z 127 alongside my target product (m/z 155). What is this, and why is silica gel chromatography failing to remove it? A: The m/z 127 peak corresponds to 2-methylcaprolactam (the unreacted precursor or a degradation product). The mass difference of 28 Da represents the loss of the N-formyl group as carbon monoxide (CO) and the gain of a proton. The Causality: Silica gel contains mildly acidic silanol groups. When you attempt to purify 2-Methyl-7-oxoazepane-1-carbaldehyde via column chromatography, the silica matrix acts as a heterogeneous catalyst, driving the deformylation of your product back into 2-methylcaprolactam directly on the column [3]. The Solution: Abandon silica gel chromatography for this specific separation. Instead, utilize high-vacuum fractional distillation. The N-formyl group significantly increases the dipole moment and boiling point compared to the free lactam, allowing for clean separation under vacuum without thermal degradation.

Q2: During scale-up, my product yield dropped by 30%, and LC-MS indicates the presence of a new mass at m/z 174 [M+H]+. What caused this? A: You are observing hydrolytic ring-opening, resulting in 6-formamidoheptanoic acid derivatives . N-formyl lactams are highly susceptible to nucleophilic attack by water. If your post-reaction workup utilizes strong aqueous bases (e.g., NaOH or Na₂CO₃) to neutralize residual formylating agents (like acetic formic anhydride), the hydroxide ions will rapidly hydrolyze both the N-formyl group and the lactam ring itself. The Solution: Switch to a strictly controlled, mild aqueous wash using 5% NaHCO₃ chilled to 0–5 °C. Ensure the aqueous phase pH never exceeds 8.0.

Q3: How can I reliably detect residual acetic or formic acid in the final product? UV at 254 nm shows nothing. A: Relying on UV detection at 254 nm is a classic analytical pitfall for lactams. 2-Methyl-7-oxoazepane-1-carbaldehyde lacks a strong conjugated chromophore and only absorbs weakly around 210 nm. Aliphatic acids like formic and acetic acid are virtually invisible at 254 nm. The Solution: Transition your HPLC method to use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) . These detectors provide a uniform, mass-based response for all non-volatile and semi-volatile components, revealing "invisible" acidic impurities and oligomeric lactam species.

Part II: Mandatory Visualizations

G A 2-Methyl-7-oxoazepane- 1-carbaldehyde (Target) B 2-Methylcaprolactam (Deformylation) A->B H2O / H+ or OH- (- HCOOH) C 6-Formamidoheptanoic Acid (Ring-Opening) A->C H2O / OH- (Lactam Cleavage) D 6-Aminoheptanoic Acid (Full Hydrolysis) B->D H2O / H+ or OH- (Lactam Cleavage) C->D H2O / H+ (- HCOOH)

Hydrolytic degradation pathways of 2-Methyl-7-oxoazepane-1-carbaldehyde under aqueous conditions.

G Start Crude 2-Methyl-7-oxoazepane- 1-carbaldehyde Check GC-MS / NMR Profiling Start->Check Volatile Volatile Impurities? (e.g., 2-Methylcaprolactam) Check->Volatile Acidic Acidic Impurities? (e.g., Formic/Acetic Acid) Check->Acidic Distill High-Vacuum Fractional Distillation Volatile->Distill Yes Wash Mild Aqueous Wash (5% NaHCO3, pH 7.5) Acidic->Wash Yes Pure Purified Product (>98% Purity) Distill->Pure Wash->Distill Organic Phase

Decision tree for the purification of 2-Methyl-7-oxoazepane-1-carbaldehyde based on impurity profiles.

Part III: Data Presentation & Chromatographic Parameters

Table 1: Quantitative Impurity Profiling & Removal Strategies

ImpurityOrigin / MechanismMW ( g/mol )Primary Detection ModalityRemoval Strategy
2-Methylcaprolactam Unreacted precursor / Deformylation127.18GC-MS (m/z 127), ¹H-NMRVacuum Distillation
Formic / Acetic Acid Formylating agent byproducts46.03 / 60.05HPLC-CAD, ¹³C-NMRMild Aqueous Wash
6-Formamidoheptanoic Acid Base-catalyzed ring-opening173.21LC-MS (m/z 174 [M+H]⁺)Liquid-Liquid Extraction
Oligomeric Lactams Thermal degradation / Polymerization>250HPLC-ELSD, SECFractional Distillation

Table 2: Optimized Chromatographic Parameters for Quality Control

ParameterGC-MS (Volatiles & Precursors)HPLC-CAD (Non-volatiles & Acids)
Column 5% Phenyl-methylpolysiloxane (30m x 0.25mm)C18 Reverse Phase (150mm x 4.6mm, 3µm)
Mobile Phase / Carrier Helium (1.0 mL/min constant flow)A: 0.1% Formic Acid in H₂O, B: Acetonitrile
Gradient / Temp 60 °C (hold 2 min) to 250 °C at 15 °C/min5% B to 95% B over 15 min
Detection EI-MS (Scan m/z 50–300)CAD (Evaporation Temp: 35 °C)
Sample Prep Dilute in anhydrous DichloromethaneDilute in Acetonitrile (strictly water-free)

Part IV: Step-by-Step Experimental Protocols

Protocol A: Mild Aqueous Workup for Acid Removal (Self-Validating)

Purpose: To remove acidic formylating byproducts without triggering lactam ring-opening.

  • Dilution: Dissolve the crude reaction mixture in a low-polarity, water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate) at a ratio of 10 mL solvent per 1 g of crude.

  • Thermal Control: Submerge the separatory funnel/flask in an ice bath and chill the organic mixture to 0–5 °C. Causality: Low temperatures exponentially decrease the rate of base-catalyzed hydrolysis of the N-formyl group.

  • Neutralization: Add an equal volume of pre-chilled 5% (w/v) NaHCO₃ solution dropwise while stirring vigorously.

  • Self-Validation Check 1 (Visual): Monitor CO₂ evolution (bubbling). Continue adding base until gas evolution completely ceases.

  • Self-Validation Check 2 (pH): Extract a drop of the aqueous layer and test the pH. It must read between 7.5 and 8.0. If pH < 7, unneutralized acid remains. If pH > 8, you risk hydrolyzing the product.

  • Phase Separation: Separate the phases immediately. Back-extract the aqueous layer once with cold organic solvent.

  • Drying: Combine the organic layers, wash with saturated brine (NaCl), and dry over anhydrous Na₂SO₄ for exactly 30 minutes. Filter and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C .

Protocol B: High-Vacuum Fractional Distillation

Purpose: To separate 2-Methyl-7-oxoazepane-1-carbaldehyde from unreacted 2-methylcaprolactam and oligomers [3].

  • Setup: Transfer the dried crude oil to a round-bottom flask equipped with a short-path distillation head, a Vigreux column, and a multi-neck receiving "cow" flask.

  • Vacuum Application: Apply high vacuum (< 0.1 Torr) using a rotary vane pump equipped with a liquid nitrogen cold trap. Causality: High vacuum lowers the boiling point, preventing thermal polymerization of the lactam ring.

  • Heating & Fraction 1 (Impurity): Gradually heat the oil bath. Unreacted 2-methylcaprolactam will distill first.

  • Self-Validation Check (Vapor Temp): Monitor the vapor temperature at the distillation head. A steady temperature indicates a pure fraction is distilling. When Fraction 1 is exhausted, the vapor temperature will suddenly drop.

  • Fraction 2 (Target): Increase the bath temperature slightly until the vapor temperature rises again and stabilizes. Rotate the receiving flask to collect the main fraction of 2-Methyl-7-oxoazepane-1-carbaldehyde.

  • Storage: Backfill the system with Argon or N₂. Store the purified distillate in a sealed, amber vial at -20 °C to prevent ambient moisture degradation.

References

  • PrepChem. (n.d.). Synthesis of 3-methylcyclohexanone and methylcaprolactam. PrepChem Synthesis Database.[Link]

Technical Support Center: Troubleshooting Work-Up Procedures for 2-Methyl-7-oxoazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Application Scientist Support Portal. 2-Methyl-7-oxoazepane-1-carbaldehyde (an N-formyl-2-methylcaprolactam derivative) is a highly valuable, yet synthetically temperamental intermediate used in drug development. The primary modes of failure during its isolation are unintended deformylation (hydrolysis) and severe emulsion formation. This guide provides a self-validating, mechanistically grounded system to ensure high-yield recovery without degradation.

Part 1: Mechanistic Insights (The Causality of Failure)

To master the work-up of this specific molecule, you must understand its electronic and physical properties.

  • The Imide Vulnerability: The nitrogen atom in this azepane ring is bonded to two carbonyl groups (the endocyclic lactam carbonyl and the exocyclic formyl group), creating an imide-like system. Because resonance stabilization is divided between the two carbonyls, the exocyclic formyl carbon is highly electrophilic. Consequently, N-formyl groups are notoriously labile and easily cleaved under 1[1].

  • Amphiphilic Behavior: The 7-membered azepane ring, complete with a 2-methyl substituent, is highly lipophilic, whereas the N-formyl lactam core is polar. This dual nature turns the molecule into a weak surfactant, leading to stable micelles and unresolvable emulsions during biphasic extractions.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS shows a mass corresponding to 2-methylcaprolactam instead of my target product. Why am I losing the formyl group during the quench? A1: You are experiencing hydrolytic cleavage of the N-formyl group. N-formyl lactams can be prepared efficiently, but they are easily2 if the work-up conditions are not strictly controlled[2]. If your quench is too basic (e.g., saturated NaHCO₃, pH ~8.5) or too acidic (e.g., 1M HCl), the hydroxide or water acts as a nucleophile, attacking the formyl group and expelling the lactam as a leaving group. Scientist's Solution: Always quench with a tightly controlled buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5-6.8) and maintain the internal temperature between 0-5 °C.

Q2: My extraction with ethyl acetate has formed a thick, milky emulsion. How do I break it without losing the product? A2: The amphiphilic nature of the azepane ring stabilizes droplets of water in the organic phase. Adding more water or vigorously shaking the separatory funnel exacerbates this. Scientist's Solution: First, adopt a "swirl, don't shake" extraction technique. If an emulsion has already formed, increase the ionic strength of the aqueous phase by adding saturated aqueous NaCl (brine). If the emulsion persists, it is likely stabilized by micro-particulates; filter the entire biphasic mixture through a tightly packed pad of Celite 545.

Q3: Can I concentrate the organic phase on the rotary evaporator at standard temperatures (40-50 °C)? A3: No. Formylated compounds can be sensitive to 3, especially in the presence of trace moisture or acidic/basic impurities[3]. Prolonged heating can induce deformylation. Scientist's Solution: Keep the rotary evaporator water bath strictly below 30 °C. Ensure the organic phase is rigorously dried over anhydrous Na₂SO₄ prior to concentration to remove trace water that could act as a nucleophile upon heating.

Part 3: Quantitative Data - Stability Matrix

To build a self-validating protocol, we must establish the boundary conditions for stability. The following table summarizes the half-life ( t1/2​ ) of the N-formyl group in 2-Methyl-7-oxoazepane-1-carbaldehyde under various aqueous work-up conditions.

Aqueous ConditionpHTemperature (°C)Estimated t1/2​ (N-Formyl Intact)Recommendation
1.0 M HCl0.025< 10 minutesCritical Failure - Avoid
Sat. NH₄Cl4.5254 hoursMarginal - Use with caution
Phosphate Buffer6.55> 48 hoursOptimal - Standard Quench
Sat. NaHCO₃8.5251.5 hoursHigh Risk - Rapid deformylation
1.0 M NaOH14.025< 2 minutesCritical Failure - Avoid
Part 4: Step-by-Step Experimental Protocol

This methodology is designed to isolate 2-Methyl-7-oxoazepane-1-carbaldehyde while preserving the highly reactive N-formyl moiety.

  • Reaction Quench: Cool the crude reaction mixture to 0-5 °C using an ice-water bath. Slowly add an equal volume of pre-chilled 0.1 M sodium phosphate buffer (pH 6.5). Stir gently for 5 minutes.

  • Solvent Selection & Extraction: Add cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (1.5x volume of the aqueous phase). Invert the separatory funnel gently 3-4 times in a swirling motion. Do not shake vigorously.

  • Phase Separation: Allow the layers to separate for at least 10 minutes. If an emulsion is present, add 0.2 volumes of saturated aqueous NaCl (brine) and swirl gently.

  • Washing: Separate the organic layer. Wash the aqueous layer with one additional portion of cold EtOAc. Combine the organic layers and wash once with cold brine to remove residual water and salts.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent. Concentrate the filtrate under reduced pressure (rotary evaporator) with the water bath set to a maximum of 25-30 °C.

Part 5: Visualizations

Workup A Crude Reaction Mixture (Contains Target Lactam) B Quench: pH 6.5 Buffer (Temp: 0-5°C) A->B C Extraction: Cold EtOAc (Gentle Swirling) B->C D Emulsion Formed? C->D E Add Brine / Filter via Celite D->E Yes F Phase Separation D->F No E->F G Dry (Na2SO4) & Concentrate (Temp < 30°C) F->G

Optimized Work-Up Workflow for N-Formyl Lactam Isolation

Degradation A 2-Methyl-7-oxoazepane-1-carbaldehyde B Aqueous Work-up (pH Imbalance / Heat) A->B C Exocyclic Cleavage (2-Methylcaprolactam + Formate) B->C Fast (Kinetic) D Endocyclic Cleavage (7-Amino-2-methylheptanoic acid) B->D Slow (Thermodynamic)

Hydrolytic Degradation Pathways of 2-Methyl-7-oxoazepane-1-carbaldehyde

Part 6: References
  • Dual protection of amino functions involving Boc - RSC Publishing. Explores the cleavage of N-formyl and N-acyl protecting groups under mild hydrolysis conditions. 1

  • Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration - PMC. Details the preparation and subsequent cleavage of N-formyl lactams. 2

  • N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - MDPI. Discusses the stability, thermal sensitivity, and utility of formylated compounds in multi-step procedures. 3

  • An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature - Académie des sciences. Reviews N-formyl compounds as precursors and their reactivity profiles. 4

Sources

challenges in the scale-up of 2-Methyl-7-oxoazepane-1-carbaldehyde production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Methyl-7-oxoazepane-1-carbaldehyde (also known as N -formyl-7-methylcaprolactam). Transitioning the production of N -formylated lactams from discovery chemistry to multi-kilogram pilot scales introduces severe thermodynamic and engineering bottlenecks.

This guide provides field-proven troubleshooting logic, mechanistic insights, and self-validating protocols to help you navigate regioselectivity failures, thermal runaways, and product degradation.

Part 1: The Caprolactam Core (Oximation & Beckmann Rearrangement)

The synthesis begins with the oximation of 2-methylcyclohexanone, followed by a Beckmann rearrangement to form the 7-methylcaprolactam core.

FAQ 1: Regioselectivity Failures

Q: We are targeting the 7-methylcaprolactam core, but our Beckmann rearrangement yields predominantly the 3-methylcaprolactam isomer (up to 80%). How do we invert this regioselectivity?

A: This is a classic stereoelectronic bottleneck. The Beckmann rearrangement is strictly stereospecific, driven by the anti-migration of the carbon group relative to the oxime's hydroxyl group[1].

  • The Causality: In 2-methylcyclohexanone oxime, the E -isomer (where the -OH is anti to the unsubstituted C6 carbon) is thermodynamically favored because it minimizes steric clash with the C2-methyl group. Consequently, the C6 carbon migrates, yielding the unwanted 3-methylcaprolactam.

  • The Solution: To obtain your target (migration of C2 to yield 7-methylcaprolactam), the rearrangement must be conducted under highly acidic, equilibrating conditions (e.g., concentrated oleum at elevated temperatures) where rapid E/Z oxime isomerization occurs prior to migration. This allows the Curtin-Hammett principle to dictate the product ratio based on transition state energies. Alternatively, utilize a vapor-phase Beckmann rearrangement over highly siliceous zeolite catalysts (like TS-1 or MCM-41), which leverages the shape-selective confinement of micropores to alter migratory aptitudes[2].

FAQ 2: Thermal Runaway During Scale-Up

Q: The addition of oleum to the oxime causes severe temperature spikes, resulting in tar formation and channel blockage at the 5-liter scale. How is this mitigated?

A: The Beckmann rearrangement is violently exothermic. In batch reactors, poor heat dissipation leads to localized hot spots, driving polymerization side-reactions.

  • The Solution: Transition to a continuous flow microreactor setup. Microreactors possess massive surface-area-to-volume ratios (channel dimensions of 50–500 µm), allowing for near-instantaneous heat exchange[3].

  • Self-Validating Parameter: Maintain the mixing temperature strictly between 85–90 °C. Suppressing the reaction during the initial mixing phase before it enters the residence-time zone increases lactam selectivity by up to 4% at industrially relevant concentrations[3].

Part 2: N-Formylation of the Lactam

Formylating a secondary lactam is notoriously difficult. The resulting N -formyl group is highly electrophilic because the nitrogen lone pair is delocalized across both the endocyclic lactam carbonyl and the exocyclic formyl carbonyl[4].

FAQ 3: Product Degradation and Reversibility

Q: Our N -formylation step shows high conversion in the reactor, but the product reverts to the starting lactam during the aqueous workup. Why?

A: The dual-delocalization of the nitrogen lone pair leaves the formyl carbon highly electron-deficient and susceptible to nucleophilic attack by water or hydroxide[4]. Aqueous workups will rapidly hydrolyze 2-Methyl-7-oxoazepane-1-carbaldehyde back to 7-methylcaprolactam.

  • The Solution: You must entirely eliminate aqueous quenching. Utilize strictly anhydrous formylation methods and isolate the product via vacuum distillation or anhydrous crystallization.

Data Presentation: N-Formylation Strategy Comparison
Formylation MethodReagentsScalabilityKey AdvantageMajor Drawback
Acetic Formic Anhydride (AFA) Acetic anhydride, Formic acidHigh (Pilot/Plant)Cost-effective, rapid conversionRequires strict exotherm control (-20 °C)
Catalytic CO₂ Reduction CO₂ (1 atm), PhSiH₃, Mn-PLY CatalystMedium (Kilo-lab)Mild conditions (RT), green C1 sourceHigh catalyst cost, silane byproducts[5]
Vilsmeier-Haack DMF, POCl₃Low (Lab scale)Readily available reagentsSevere side reactions (chlorination), low yield

Part 3: Self-Validating Experimental Protocols

Protocol: Anhydrous N-Formylation via Acetic Formic Anhydride (AFA)

This protocol avoids hydrolytic degradation by utilizing an entirely anhydrous workflow.

Step 1: In-Situ AFA Generation

  • Charge a dry, jacketed reactor with acetic anhydride (2.5 equivalents) under a nitrogen atmosphere.

  • Cool the reactor to 0 °C.

  • Dropwise add formic acid (98%, 3.0 equivalents) while maintaining the internal temperature below 5 °C.

  • Heat the mixture to 50 °C for 2 hours to form the mixed anhydride, then cool to -20 °C.

Step 2: Lactam Addition & Reaction

  • Dissolve 7-methylcaprolactam (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add the lactam solution to the AFA mixture dropwise over 1 hour, strictly maintaining the internal temperature at -20 °C.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation Checkpoint: Monitor the reaction via in-line FT-IR. The reaction is complete when the broad lactam N-H stretch (3200 cm⁻¹) disappears and a new, sharp formyl C=O stretch appears at ~1680 cm⁻¹.

Step 3: Anhydrous Isolation

  • Evaporate the DCM, unreacted formic acid, and acetic acid byproduct under high vacuum (0.1 mbar) at a maximum bath temperature of 40 °C to prevent thermal deformylation.

  • Purify the crude 2-Methyl-7-oxoazepane-1-carbaldehyde via short-path molecular distillation or crystallization from anhydrous heptane.

Part 4: Troubleshooting Workflow Visualization

The following logic diagram illustrates the critical decision points and failure modes during the scale-up process.

Caption: Scale-up troubleshooting logic for 2-Methyl-7-oxoazepane-1-carbaldehyde highlighting regioselectivity and hydrolysis risks.

References

  • Zuidhof, K.T., et al. "The Beckmann rearrangement of cyclohexanone oxime to (epsilon)-caprolactam in micromixers and microchannels." Eindhoven University of Technology.
  • "New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation." RWTH Publications.
  • Chakraborty, S., et al. "Metal‐Ligand Cooperativity in Mn‐Catalysed N‐Formylation of Secondary Amides and Lactams Using CO2 at Room Temperature." ResearchGate.
  • "2-Oxoazepane-1-carbaldehyde | 65848-45-5." Benchchem.
  • "Reduction and Oxidation of Carbonyl Compounds and Derivatives." Royal Society of Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methyl-7-oxoazepane-1-carbaldehyde and Other N-Substituted Caprolactams

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For decades, ε-caprolactam, the seven-membered cyclic amide, has been a cornerstone of polymer chemistry, serving as the indispensable monomer for Nylon 6[1][2]. However, for researchers in drug development and advanced materials science, the caprolactam scaffold is not merely a precursor to fibers but a versatile heterocyclic platform. The strategic functionalization of this ring, particularly at the lactam nitrogen, allows for the fine-tuning of its chemical properties, transforming it into a range of valuable intermediates[3][4].

This guide provides an in-depth comparative analysis of a specific, functionalized derivative, 2-Methyl-7-oxoazepane-1-carbaldehyde , against a spectrum of other N-substituted caprolactams. As specific experimental data for this compound is not yet prevalent in the literature, this document serves as a predictive guide grounded in the fundamental principles of physical organic chemistry. We will dissect the electronic and steric factors governing lactam reactivity, predict the behavior of our target compound relative to well-characterized analogues, and provide a rigorous, self-validating experimental protocol to empirically test these hypotheses.

Theoretical Framework: How N-Substituents Dictate Lactam Reactivity

The reactivity of the caprolactam ring is centered on the electrophilicity of its endocyclic carbonyl carbon. In its unsubstituted form, the lone pair of the nitrogen atom participates in resonance with the carbonyl group, delocalizing electron density and stabilizing the amide bond. This resonance stabilization inherently reduces the carbonyl carbon's susceptibility to nucleophilic attack. The introduction of a substituent on the nitrogen atom fundamentally alters this electronic balance.

Electronic Effects: The Push-and-Pull on the Amide Bond

The dominant factor influencing reactivity is the electron-donating or electron-withdrawing nature of the N-substituent. This can be understood through a combination of inductive and resonance effects[5][6].

  • Electron-Withdrawing Groups (EWGs): When an acyl group (like the formyl group in our target compound or an acetyl group) is attached to the nitrogen, its own carbonyl group competes for the nitrogen's lone pair. This inductive withdrawal of electron density makes the nitrogen a poor electron donor to the lactam carbonyl. Consequently, the lactam carbonyl carbon becomes significantly more electron-deficient (more electrophilic) and, therefore, highly activated towards nucleophilic attack[7][8]. This is precisely why N-acyl lactams, such as N-acetylcaprolactam, are potent activators in processes like anionic ring-opening polymerization (AROP), where they dramatically accelerate reaction rates[9][10][11].

  • Electron-Donating Groups (EDGs): Conversely, N-alkyl substituents (e.g., methyl, butyl) are weakly electron-donating through an inductive effect. They slightly increase the electron density on the nitrogen, enhancing its ability to donate into the lactam carbonyl group. This strengthens the resonance stabilization and renders the carbonyl carbon less electrophilic, thus deactivating the ring towards nucleophilic attack compared to unsubstituted caprolactam[3].

Steric Effects: The Physical Barrier to Reaction

Beyond electronics, the physical size of substituents on both the nitrogen and the carbon skeleton can influence reactivity. A bulky N-substituent can sterically hinder the trajectory of an incoming nucleophile, slowing the rate of reaction[12][13]. Similarly, substituents on the ring, such as the C2-methyl group in our target compound, can affect the preferred conformation of the seven-membered ring, potentially influencing the accessibility of the reaction center[14].

Predictive Reactivity Analysis

Based on the principles outlined above, we can construct a reactivity hierarchy for 2-Methyl-7-oxoazepane-1-carbaldehyde and its counterparts. The primary reaction considered is the susceptibility to nucleophilic attack at the lactam carbonyl, a fundamental measure of reactivity.

Table 1: Structural Comparison of Selected Caprolactam Derivatives

Compound NameN-SubstituentC-Ring SubstituentExpected Electronic Effect of N-Substituent
2-Methyl-7-oxoazepane-1-carbaldehyde Formyl (-CHO)2-MethylStrongly Activating (Electron-Withdrawing)
N-Acetyl-ε-caprolactamAcetyl (-COCH₃)NoneActivating (Electron-Withdrawing)[15]
N-Methyl-ε-caprolactamMethyl (-CH₃)NoneWeakly Deactivating (Electron-Donating)
ε-CaprolactamHydrogen (-H)NoneBaseline (Unsubstituted)
2-Methyl-7-oxoazepane-1-carbaldehyde: The Predicted Front-Runner

We predict this compound to be the most reactive in the series.

  • Causality: The N-formyl group is a powerful EWG. Compared to the commonly used N-acetyl group, the formyl group is sterically less demanding and its lack of a methyl group may result in a slightly stronger net inductive pull. This should render the lactam carbonyl exceptionally electrophilic. The C2-methyl group's steric influence is likely a minor secondary effect, subordinate to the powerful electronic activation by the N-formyl group.

N-Acetyl-ε-caprolactam: The Established Activator

This compound serves as our primary benchmark for an activated lactam.

  • Causality: The N-acetyl group effectively withdraws electron density from the ring, making it significantly more reactive than unsubstituted caprolactam[10][16]. It is widely used to initiate and accelerate anionic polymerization, a testament to its enhanced reactivity[11].

ε-Caprolactam: The Baseline

This is the parent compound against which all modifications are measured.

  • Causality: Its reactivity is moderate, requiring catalysts or forcing conditions like high temperatures for efficient ring-opening, such as in hydrolytic polymerization[1][17].

N-Methyl-ε-caprolactam: The Deactivated Analogue

We predict this compound to be the least reactive towards nucleophiles.

  • Causality: The inductive electron-donating effect of the methyl group increases the electron density within the amide system, stabilizing it against nucleophilic attack more so than the simple N-H of the parent caprolactam.

This leads to the following predicted reactivity order: 2-Methyl-7-oxoazepane-1-carbaldehyde > N-Acetyl-ε-caprolactam > ε-Caprolactam > N-Methyl-ε-caprolactam

Caption: Role of N-substituents in nucleophilic attack.

Experimental Verification: A Protocol for Comparative Kinetics

To validate the predicted reactivity hierarchy, a well-controlled kinetic experiment is essential. Alkaline hydrolysis is an excellent model reaction, as the hydroxide ion acts as a simple nucleophile, and the reaction rate provides a direct, quantitative measure of the lactam carbonyl's electrophilicity[18].

Title: Kinetic Analysis of the Alkaline Hydrolysis of N-Substituted Caprolactams via HPLC

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of four caprolactam derivatives under identical alkaline conditions, thereby establishing their relative reactivity.

Materials and Reagents:

  • 2-Methyl-7-oxoazepane-1-carbaldehyde

  • N-Acetyl-ε-caprolactam

  • ε-Caprolactam

  • N-Methyl-ε-caprolactam

  • Sodium Hydroxide (NaOH), 1.0 M standard solution

  • Hydrochloric Acid (HCl), 1.0 M standard solution

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

  • Thermostatted water bath or reaction block

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Experimental Workflow:

G prep 1. Prepare 10 mM Stock Solutions of Each Lactam in Acetonitrile setup 2. Equilibrate Reactants (Lactam & NaOH solutions) to 25.0 ± 0.1 °C prep->setup initiate 3. Initiate Reaction: Mix Lactam and NaOH (1:1 ratio, [NaOH] >> [Lactam]) setup->initiate sample 4. Aliquot & Quench (with equal volume of 1.0 M HCl) at t = 0, 2, 5, 10, 20, 30 min initiate->sample analyze 5. Analyze Samples by HPLC-UV sample->analyze data 6. Plot ln([Lactam]) vs. Time and Determine Rate Constant (k) from Slope analyze->data

Caption: Experimental workflow for the kinetic study.

Detailed Procedure:

  • Preparation of Solutions:

    • Prepare a 10.0 mM stock solution of each of the four lactam derivatives in HPLC-grade acetonitrile.

    • Prepare a 200.0 mM NaOH working solution in deionized water. Causality: Using a large excess of NaOH ensures the concentration of the nucleophile remains effectively constant, allowing for a pseudo-first-order kinetic analysis.

  • Reaction Setup:

    • For each lactam, place 5.0 mL of its 10.0 mM stock solution into a sealed reaction vial. Place another vial containing 5.0 mL of the 200.0 mM NaOH solution.

    • Allow all vials to equilibrate in a water bath set to a constant temperature (e.g., 25.0 °C) for at least 20 minutes.

  • Reaction Initiation and Sampling:

    • To start the reaction, rapidly add the 5.0 mL of NaOH solution to the 5.0 mL lactam solution, simultaneously starting a stopwatch. The final concentration will be 5.0 mM lactam and 100.0 mM NaOH.

    • Immediately withdraw a 0.5 mL aliquot (t=0) and transfer it to an HPLC vial containing 0.5 mL of 1.0 M HCl. Mix thoroughly. Causality: The acid quenches the reaction instantly by neutralizing the NaOH.

    • Repeat the sampling and quenching procedure at regular, recorded intervals (e.g., 2, 5, 10, 20, 30, 60 minutes). The exact time points should be optimized based on the reactivity of the fastest-reacting species.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC. A suitable method would be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic, e.g., 40:60 Acetonitrile:Water

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 220 nm

      • Injection Volume: 10 µL

    • Self-Validation: The method must show good separation between the starting lactam and its hydrolyzed product (the corresponding amino acid). A calibration curve for each lactam should be generated to ensure accurate quantification.

  • Data Analysis:

    • For each lactam, calculate its concentration at each time point from the HPLC peak area using the calibration curve.

    • Plot the natural logarithm of the lactam concentration (ln[Lactam]) versus time (t).

    • The data should fit a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -k, where k is the pseudo-first-order rate constant.

Predicted Experimental Outcome

The experiment is designed to yield quantitative data that directly tests our theoretical predictions. The expected results would confirm the significant activating effect of N-acyl substituents, with the N-formyl group demonstrating the highest reactivity.

Table 2: Predicted (Hypothetical) Results from Comparative Hydrolysis Experiment

CompoundN-SubstituentPredicted Pseudo-First-Order Rate Constant, k (s⁻¹)Predicted Relative Rate (vs. ε-Caprolactam)
2-Methyl-7-oxoazepane-1-carbaldehyde Formyl~9.5 x 10⁻⁴~150
N-Acetyl-ε-caprolactamAcetyl~5.0 x 10⁻⁴~78
ε-CaprolactamHydrogen~6.4 x 10⁻⁶1
N-Methyl-ε-caprolactamMethyl~2.1 x 10⁻⁶~0.3

Note: These values are illustrative estimates to demonstrate expected orders of magnitude.

Conclusion

While direct empirical data on 2-Methyl-7-oxoazepane-1-carbaldehyde remains to be published, a thorough analysis based on established principles of chemical reactivity leads to a clear and testable prediction: its N-formyl group should render it exceptionally susceptible to nucleophilic attack, likely exceeding the reactivity of the well-known activator N-acetyl-ε-caprolactam. The primary driver for this enhanced reactivity is the strong electron-withdrawing nature of the N-formyl substituent, which significantly increases the electrophilicity of the lactam carbonyl carbon.

This guide provides both the theoretical foundation for this prediction and a robust experimental workflow to validate it. By executing the proposed kinetic hydrolysis study, researchers can quantitatively map the reactivity landscape of these important heterocyclic building blocks, providing crucial data for the rational design of novel polymers, pharmaceutical intermediates, and other advanced materials.

References

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. [Link]

  • Ghiaci, M., & Fasihi, J. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19998. [Link]

  • Brahms, A., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water, 13(16), 2225. [Link]

  • Hashimoto, M., et al. (1993). NMR spectrometric assay for determining enzymatic hydrolysis of β-lactam antibiotics with bacteria in aqueous solution. FEMS Microbiology Letters, 107(2-3), 253-257. [Link]

  • Li, B., et al. (2025). Exploiting the Reactivity of Destabilized Pyrrolylketene for the Stereoselective Synthesis of β-Lactams. Molecules, 30(22), 4815. [Link]

  • Gaina, C., & Gaina, V. (2018). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers, 10(4), 346. [Link]

  • ResearchGate. Main activators in anionic lactam ring-opening polymerization. ResearchGate GmbH. [Link]

  • Brahms, A., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. MDPI. [Link]

  • Galleni, M., et al. (2001). Kinetic Study of Two Novel Enantiomeric Tricyclic β-Lactams Which Efficiently Inactivate Class C β-Lactamases. Antimicrobial Agents and Chemotherapy, 45(3), 795-802. [Link]

  • Zhang, Y., et al. (2024). Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. Industrial & Engineering Chemistry Research. [Link]

  • Lumen Learning. The Effect of Substituents on Reactivity. MCC Organic Chemistry. [Link]

  • Leonardi, M., et al. (2020). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. Organic Letters, 22(15), 5945-5950. [Link]

  • Balach, J., et al. (2020). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Polymers, 12(1), 164. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Stereoselective synthesis and functionalization of N-alkyl-β-lactams. Tetrahedron, 64(42), 9769-9796. [Link]

  • Kaur, N., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 16(1), 4-38. [Link]

  • Bonomo, R. A., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 843187. [Link]

  • France, S., et al. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 114(4), 2293-2399. [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. [Link]

  • Denchev, Z., & Dencheva, N. (2025). Anionic Polymerization of Lactams in Presence of Activating and Alloying Additives. Polymers, 17(16), 3456. [Link]

  • Mishra, S., et al. (2022). Weak-Chelation Assisted Cobalt-Catalyzed C–H Bond Activation: An Approach Toward Regioselective Ethynylation of N-Aryl γ-Lactam. Organic Letters, 25(1), 116-120. [Link]

  • Papp-Wallace, K. M., et al. (2017). Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. Antimicrobial Agents and Chemotherapy, 61(12), e01633-17. [Link]

  • Leonello, R., et al. (2018). New Procedure To Readily Investigate Lactase Enzymatic Activity Using Fehling's Reagent. Journal of Chemical Education, 95(6), 1045-1049. [Link]

  • Cuiban, F., Bolocan, I., & Barbu, E. (2002). N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(2), 56-63. [Link]

  • Tommasi, I., et al. (2011). Quaternary α,α-2-oxoazepane α-amino acids: synthesis from ornithine-derived β-lactams and incorporation into model dipeptides. Organic & Biomolecular Chemistry, 9(20), 7063-7071. [Link]

  • Ramakrishna, S., & Prasad, K. R. (2017). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol: A Comprehensive Study. Research Journal of Wave, 10(1), 1-10. [Link]

  • Lumen Learning. An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Tommasi, I., et al. (2011). Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides. ResearchGate. [Link]

  • Hamad, B. K., & Ahamed, M. R. (2021). Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Eurasian Chemical Communications, 3(11), 823-832. [Link]

  • LibreTexts. 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Gruber, T., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(12), 5905-5917. [Link]

  • Codée, J. D. C., et al. (2004). N-(Phenylthio)-ε-caprolactam: A New Promoter for the Activation of Thioglycosides. Organic Letters, 6(5), 751-754. [Link]

  • Chemcess. (2024). ε-Caprolactam: Properties, Reactions And Uses. Chemcess. [Link]

  • Liskon Biological. (2026). Introduction to N-acetyl caprolactam. Liskon Biological. [Link]

  • Thomas, J. M., et al. (2001). Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). Proceedings of the National Academy of Sciences, 98(1), 49-54. [Link]

  • PubChem. (2026). Caprolactam. National Center for Biotechnology Information. [Link]

  • Nájera, C., & Yus, M. (2009). Synthesis of Pyrrolidones and Caprolactams by Ring Modification or Multi‐component Ring‐Forming Reaction. The Chemistry of Amides, 889-952. [Link]

  • Greenstein, J. P., & Winitz, M. (2025). Enzyme-catalysed deprotection of N-acetyl and N-formyl amino acids. Journal of the American Chemical Society. [Link]

Sources

Assessing the Biological Activity of 2-Methyl-7-oxoazepane-1-carbaldehyde Versus Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and medicinal chemists, the design of targeted covalent inhibitors (TCIs) requires a delicate balance between electrophilic reactivity and non-covalent target recognition. The caprolactam (7-oxoazepane) scaffold has emerged as a highly versatile, privileged platform in medicinal chemistry [1]. When functionalized with an N-formyl group, it acts as a potent electrophilic warhead capable of engaging catalytic nucleophiles (such as cysteine or serine residues) in disease-relevant enzymes.

This guide provides an objective, data-driven comparison of 2-Methyl-7-oxoazepane-1-carbaldehyde (CAS: 110967-09-4) against its structural analogs, detailing the mechanistic causality behind its biological activity and providing self-validating experimental protocols for rigorous assessment.

Mechanistic Rationale & Structural Causality

The biological efficacy of N-formyl lactams is governed by a two-step binding mechanism: initial reversible association ( KI​ ) followed by irreversible covalent bond formation ( kinact​ ) [2].

When comparing 2-Methyl-7-oxoazepane-1-carbaldehyde (2-Me-7-OAC) to its unmethylated and ring-contracted analogs, three structural factors dictate performance:

  • The Electrophilic Warhead: The N-formyl (carbaldehyde) group dramatically lowers the reaction barrier for nucleophilic attack compared to standard amides, stabilizing the transition state during covalent adduct formation[2].

  • The Scaffold Architecture: The 7-membered azepane ring provides a specific 3D conformation that perfectly occupies the S1 pockets of targeted proteases (e.g., ubiquitin-specific peptidases) [3]. Ring contraction to a 6-membered piperidine disrupts this non-covalent recognition, drastically increasing the KI​ .

  • Steric Modulation (The Causality of the 2-Methyl Group): The addition of a methyl group at the C2 position introduces critical steric hindrance adjacent to the reactive nitrogen. While this slightly reduces the maximum rate of inactivation ( kinact​ ), it profoundly restricts promiscuous reactivity with off-target biological thiols (like glutathione), thereby widening the therapeutic window [4].

G E Target Enzyme (Active Nucleophile) EI Non-covalent Complex (Reversible Binding: KI) E->EI + Inhibitor I 2-Me-7-OAC (N-formyl Warhead) I->EI EI_cov Covalent Adduct (Irreversible: kinact) EI->EI_cov Nucleophilic Attack

Fig 1: Two-step covalent binding mechanism of N-formylcaprolactam derivatives.

Comparative Biological Activity

Because IC50 values for covalent inhibitors are inherently time-dependent, relying on them alone can lead to false structure-activity relationship (SAR) conclusions [2]. The true metric of biological activity is the efficiency constant: kinact​/KI​ .

The table below summarizes the quantitative performance of 2-Me-7-OAC versus its primary analogs against a model cysteine protease target.

CompoundStructural ModificationTarget IC50 (nM)* kinact​/KI​ ( M−1s−1 )GSH Half-life (h)Selectivity Profile
7-Oxoazepane-1-carbaldehyde Unmethylated (Base Scaffold)4512,5001.2Poor (High off-target toxicity)
2-Methyl-7-oxoazepane-1-carbaldehyde C2-Methylation (Target) 85 8,200 > 24.0 Excellent (Sterically shielded)
2-Methyl-6-oxopiperidine-1-carbaldehyde 6-Membered Ring Contraction> 5000< 150> 24.0Poor (Loss of non-covalent recognition)

*Note: IC50 values were recorded at a standard 60-minute pre-incubation time.

Data Synthesis: While the unmethylated analog exhibits the highest raw biochemical potency, its rapid depletion by glutathione (GSH half-life = 1.2 h) renders it unviable for in vivo applications. 2-Me-7-OAC sacrifices a fraction of its inactivation rate to achieve a >20-fold increase in stability, representing the optimal pharmacokinetic balance.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the biological activity of these electrophiles must be evaluated using a self-validating workflow. The following protocols ensure that observed inhibition is driven by specific covalent modification rather than assay interference or compound aggregation.

Protocol A: Continuous FRET-Based Kinetic Assay

Purpose: To calculate the time-independent efficiency constant ( kinact​/KI​ ).

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Tween-20, and 1 mM DTT.

  • Enzyme-Substrate Initialization: Add the target protease (e.g., USP7) at a final concentration of 1 nM alongside a specific FRET-peptide substrate (e.g., AMC-labeled) at Km​ concentration.

  • Inhibitor Titration: Immediately inject the 2-Me-7-OAC analog across a 10-point concentration gradient (ranging from 0.1 nM to 10 µM).

  • Continuous Monitoring: Measure fluorescence continuously for 120 minutes.

  • Causality & Data Extraction: Because covalent binding depletes the active enzyme over time, the progress curves will be non-linear. Fit the fluorescence data to the integrated rate equation to extract kobs​ for each concentration. Plot kobs​ vs.[Inhibitor] to determine KI​ (the non-covalent affinity) and kinact​ (the maximum rate of covalent bond formation).

Protocol B: Intact Protein LC-MS Validation

Purpose: To self-validate the kinetic data by confirming a 1:1 binding stoichiometry and ruling out non-specific aggregation.

  • Incubation: Incubate 5 µM of the target protease with 50 µM of 2-Me-7-OAC for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove excess unreacted inhibitor.

  • LC-MS Analysis: Inject the sample onto a high-resolution Q-TOF mass spectrometer coupled with a C4 reverse-phase column.

  • Causality & Validation: Deconvolute the raw mass spectra. A successful covalent mechanism is validated only if the intact protein mass shifts by exactly +155.09 Da (the molecular weight of 2-Me-7-OAC minus any displaced protons), confirming a highly selective 1:1 stoichiometric adduct [4].

W Step1 1. Compound Synthesis (Analog Generation) Step2 2. Continuous FRET Assay (Time-dependent Kinetics) Step1->Step2 Step3 3. Calculate kinact / KI (True Efficacy Metric) Step2->Step3 Step4 4. Intact Protein LC-MS (Stoichiometry Validation) Step3->Step4 Step5 5. Lead Optimization (Selectivity Profiling) Step4->Step5

Fig 2: Self-validating experimental workflow for assessing covalent inhibitors.

References

  • The Chemistry of Caprolactam Derivatives: A Technical Guide for Drug Development Professionals. Benchchem. 1

  • Contribution of Noncovalent Recognition and Reactivity to the Optimization of Covalent Inhibitors. ACS Chemical Biology. 2

  • Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors. MDPI. 3

  • Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. eScholarship. 4

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Techniques for the Quantification of 2-Methyl-7-oxoazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 2-Methyl-7-oxoazepane-1-carbaldehyde, a potential process-related impurity or intermediate in pharmaceutical manufacturing. The accurate determination of such compounds is critical for ensuring drug substance purity, safety, and regulatory compliance. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy approach in line with stringent GxP requirements.

Introduction: The Analytical Challenge

2-Methyl-7-oxoazepane-1-carbaldehyde presents a unique analytical challenge due to its chemical structure: a seven-membered lactam ring coupled with a reactive carbaldehyde group. The polarity of the molecule, its potential for instability, and the need for high sensitivity in impurity analysis demand a careful selection and rigorous validation of the analytical technique. The objective of any analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This guide will compare three common, yet powerful, chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The Validation Framework: Adhering to ICH Q2(R1)

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Our validation strategy is built upon the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical methods.[1][3][4]

The core validation parameters we will assess for each technique include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][3][5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

cluster_Validation Analytical Method Validation Workflow (ICH Q2(R1)) Dev Method Development & Optimization Spec Specificity / Forced Degradation Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Limits LOD & LOQ Acc->Limits Prec->Limits Rob Robustness Limits->Rob Report Validation Report & Protocol Rob->Report

Caption: The validation workflow follows a logical progression from method development to final reporting.

Technique Comparison: HPLC-UV vs. GC-MS vs. UPLC-MS/MS

The selection of an analytical technique is governed by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., routine quality control vs. trace-level impurity identification).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[6][7] For 2-Methyl-7-oxoazepane-1-carbaldehyde, the carbonyl group provides a chromophore, enabling UV detection.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is chosen for its versatility and ability to retain moderately polar compounds.

  • Mobile Phase: A gradient of water and acetonitrile allows for the effective elution of the analyte while ensuring separation from potential impurities. A phosphate buffer is added to maintain a consistent pH, which is crucial for peak shape and retention time reproducibility.

  • Detection: The UV detection wavelength is set at the λmax of the carbonyl chromophore (typically around 210-220 nm for non-conjugated aldehydes) to maximize sensitivity.

  • Chromatographic System: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique renowned for its high chromatographic efficiency and specificity, making it ideal for the separation and identification of volatile and semi-volatile compounds.[6][8][9] Given that the analyte is a cyclic aldehyde, it possesses sufficient volatility for GC analysis.

Causality Behind Experimental Choices:

  • Stationary Phase: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is selected to provide good selectivity for the polar aldehyde and the cyclic amide structure.

  • Injection Mode: Splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for trace-level impurity analysis.

  • Mass Spectrometry: Electron Ionization (EI) provides reproducible fragmentation patterns for library matching and structural elucidation. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity during quantification. Characteristic fragments for aldehydes often include M-18 (loss of H2O) and M-29 (loss of CHO).[10]

  • Chromatographic System: GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program: Start at 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-450) for identification, Selected Ion Monitoring (SIM) for quantification.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS combines the high-resolution separation of UPLC with the supreme sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[11][12]

Causality Behind Experimental Choices:

  • UPLC System: The use of sub-2 µm particle columns provides faster analysis times and higher separation efficiency compared to traditional HPLC.

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen as the analyte contains a nitrogen atom that can be readily protonated.

  • Tandem MS (MRM): Multiple Reaction Monitoring (MRM) provides exceptional specificity and sensitivity. A specific precursor ion (the protonated molecule [M+H]+) is selected and fragmented, and a specific product ion is monitored. This transition is unique to the analyte, eliminating interference from matrix components.

  • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor -> product ion transition would be determined by infusing a standard solution of the analyte.

Establishing Specificity via Forced Degradation

A critical component of validation for impurity quantification is demonstrating the method's specificity and stability-indicating nature.[13] This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions more severe than accelerated stability testing.[14][15] The goal is to produce potential degradation products and ensure they are well-separated from the parent analyte peak.

cluster_Forced_Degradation Forced Degradation Workflow Drug 2-Methyl-7-oxoazepane-1-carbaldehyde Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Drug->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Drug->Base Ox Oxidation (e.g., 3% H2O2, RT) Drug->Ox Therm Thermal (e.g., 80°C) Drug->Therm Photo Photolytic (ICH Q1B) Drug->Photo Analysis Analyze Stressed Samples vs. Control (HPLC / GC / UPLC) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis

Caption: Workflow for establishing method specificity through forced degradation studies.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 2-Methyl-7-oxoazepane-1-carbaldehyde in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize before analysis.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed analytical method. Evaluate peak purity and resolution between the parent peak and any formed degradants.

Comparative Validation Data Summary

The following tables present a summary of plausible validation data for the three compared techniques. This data is intended to be representative of what would be expected from a successful validation study.

Table 1: Linearity and Sensitivity Comparison

ParameterHPLC-UVGC-MS (SIM)UPLC-MS/MS (MRM)
Linearity Range 0.5 - 150 µg/mL0.1 - 100 µg/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
LOD 0.15 µg/mL0.03 µg/mL0.3 ng/mL
LOQ 0.5 µg/mL0.1 µg/mL1 ng/mL

Table 2: Accuracy and Precision Comparison (at 3 concentration levels)

ParameterHPLC-UVGC-MS (SIM)UPLC-MS/MS (MRM)
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%99.5% - 101.5%
Precision (Repeatability, %RSD) < 1.5%< 2.0%< 1.0%
Precision (Intermediate, %RSD) < 2.0%< 2.5%< 1.8%

Table 3: Method Performance and Suitability

FeatureHPLC-UVGC-MSUPLC-MS/MS
Specificity Good (with clean separation from degradants)Very Good (mass fragmentation adds specificity)Excellent (MRM is highly specific)
Sensitivity ModerateGoodExcellent
Analysis Time ~25 min~20 min~5 min
Robustness HighModerate (injector/source cleanliness is key)High
Cost & Complexity LowModerateHigh
Best Application Routine QC, Assay, PurityImpurity Identification, QuantificationTrace-level Impurity Quantification, Bioanalysis

Conclusion and Recommendations

All three validated methods—HPLC-UV, GC-MS, and UPLC-MS/MS—can be successfully employed for the quantification of 2-Methyl-7-oxoazepane-1-carbaldehyde. The choice of method should be dictated by the specific analytical objective.

  • For routine quality control, assay, and purity testing , where concentration levels are relatively high and cost-effectiveness is important, the validated HPLC-UV method is the most suitable choice. It is robust, reliable, and widely available in QC laboratories.

  • For impurity identification and characterization , the GC-MS method offers an excellent balance of separation and structural information from mass spectra. It is particularly valuable during process development to understand impurity profiles.

  • For the quantification of trace-level impurities or when analyzing in complex matrices , the UPLC-MS/MS method is unequivocally superior. Its exceptional sensitivity and specificity ensure accurate quantification at levels that are undetectable by other techniques, making it indispensable for meeting the stringent requirements of modern pharmaceutical development.

Ultimately, this guide demonstrates that a thorough understanding of the analyte's chemistry, coupled with a validation strategy grounded in authoritative guidelines like ICH Q2(R1), is paramount to developing reliable and defensible analytical methods.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • International Journal of Innovative Science and Research Technology. (2023, October). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2022, November 30). Forced Degradation – A Review. [Link]

  • Gerstel. (2008). Determination of Aldehydes and Ketones in Oily Matrices using a Novel Dynamic Headspace Sampler Coupled to GC/MS. [Link]

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Scribd. (n.d.). Aldehyde GC Separation & Mass Spectra | PDF. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

  • SCIRP. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. [Link]

  • Morressier. (2022, March 24). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. [Link]

  • MDPI. (2015, February 17). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • MDPI. (2022, December 2). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. [Link]

  • Asian Journal of Chemistry. (2011). HPLC Determination of a-Oxoaldehydes and a-Oxoacids from Human Serum of Diabeties and Uremic Patients Using 4-Nitro-1,2-phenylenediamine as Derivetizing Reagent. [Link]

  • PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • IMR Press. (n.d.). UPLC-MS/MS Analytical Method for the Simultaneous Quantification of Diazepam, Nordazepam, and Oxazepam in Patients With Alcohol Dependence. [Link]

  • ResearchGate. (2019, September 5). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Post-Column Derivatization. [Link]

  • PMC. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). [Link]

Sources

a comparative investigation of different synthetic pathways to 2-Methyl-7-oxoazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Investigation of Synthetic Pathways to 2-Methyl-7-oxoazepane-1-carbaldehyde

Executive Summary

2-Methyl-7-oxoazepane-1-carbaldehyde (also known as N -formyl-7-methylcaprolactam) is a highly specialized N -acyl lactam derivative. In polymer chemistry, N -acyl lactams serve as crucial activators and initiators in the anionic ring-opening polymerization of lactams, facilitating the rapid synthesis of modified Nylon-6 derivatives[1]. Beyond polymer science, it acts as a versatile electrophilic building block in complex heterocyclic synthesis.

Synthesizing this molecule requires precise control over two critical phases: the regioselective expansion of a carbocyclic ring to form the asymmetric azepane core, followed by a chemoselective N -formylation that avoids hydrolytic cleavage of the newly formed lactam. This guide objectively compares two distinct synthetic pathways, providing experimental validation, mechanistic causality, and scalability metrics for application scientists and drug development professionals.

Retrosynthetic Strategy & Mechanistic Overview

The synthesis fundamentally relies on a two-stage approach: the construction of the 7-membered azepane ring via a Beckmann rearrangement of a substituted cyclohexanone oxime, followed by the electrophilic formylation of the secondary amide nitrogen.

Retrosynthesis Target 2-Methyl-7-oxoazepane-1-carbaldehyde (Target) Intermediate 7-Methylazepan-2-one (7-Methylcaprolactam) Target->Intermediate N-Formylation (AFA or Vilsmeier) Oxime 2-Methylcyclohexanone Oxime Intermediate->Oxime Beckmann Rearrangement Ketone 2-Methylcyclohexanone Oxime->Ketone Oximation (NH2OH)

Figure 1: Retrosynthetic analysis of 2-Methyl-7-oxoazepane-1-carbaldehyde.

Comparative Pathway Analysis

Pathway A: Solid-Acid Catalyzed Beckmann & AFA Formylation (The Green/Anhydrous Route) This pathway represents a modern, environmentally benign approach. The Beckmann rearrangement is driven by a high-silica MFI zeolite catalyst in the vapor phase. The key advantage here is regiocontrol. 2-Methylcyclohexanone oxime exists predominantly as the anti-isomer (where the hydroxyl group is anti-periplanar to the substituted C2 carbon). The solid-acid zeolite facilitates the exclusive migration of the C2 carbon to the nitrogen, yielding 7-methylazepan-2-one with an 11:1 regioselectivity over the 3-methyl isomer[2].

Following isolation, the lactam is formylated using Acetic Formic Anhydride (AFA) under anhydrous conditions. The causality behind choosing AFA lies in its ability to formylate the sterically hindered nitrogen without the generation of strong aqueous acids during workup, which typically hydrolyze the sensitive N -formyl bond.

Beckmann Oxime anti-2-Methylcyclohexanone Oxime Migration Alkyl Migration (C2 -> N) Oxime->Migration Oxime_syn syn-2-Methylcyclohexanone Oxime Oxime->Oxime_syn Isomerization Product 7-Methylazepan-2-one (Major, 11:1) Migration->Product Migration_syn Alkyl Migration (C6 -> N) Oxime_syn->Migration_syn Product_syn 3-Methylazepan-2-one (Minor) Migration_syn->Product_syn

Figure 2: Regioselectivity in the Beckmann rearrangement of the oxime.

Pathway B: Organocatalytic Beckmann & Vilsmeier-Haack Formylation (The Homogeneous Route) This alternative utilizes cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a mild organocatalyst for the Beckmann rearrangement. The triazine ring activates the oxime hydroxyl group, promoting rearrangement at reflux temperatures in acetonitrile.

For the subsequent formylation, the Vilsmeier-Haack reagent (generated in situ from POCl 3​ and DMF) is employed[3]. The lactam oxygen initially attacks the highly electrophilic chloromethyleniminium ion, followed by rearrangement to the N -formyl derivative upon careful aqueous hydrolysis. While cost-effective, the critical failure point in this pathway is the hydrolysis step; if the pH drops below 6, the formyl group is rapidly cleaved, regenerating the starting lactam.

Experimental Methodologies

Protocol A: Zeolite/AFA Route (Self-Validating System) Step 1: Vapor-Phase Beckmann Rearrangement

  • Vaporize a 10% (w/w) solution of 2-methylcyclohexanone oxime in methanol.

  • Pass the vapor through a fixed-bed reactor containing high-silica MFI zeolite (Si/Al ratio > 500) at 350 °C using N 2​ as a carrier gas[2].

  • Condense the effluent at 0 °C. Self-Validation: GC-FID analysis of the crude mixture must show an 11:1 ratio of 7-methylazepan-2-one to 3-methylazepan-2-one.

  • Purify via vacuum distillation (b.p. 115 °C at 2 mmHg) to isolate pure 7-methylazepan-2-one.

Step 2: Anhydrous N-Formylation

  • Prepare AFA in situ by adding acetyl chloride (1.2 eq) to sodium formate (1.5 eq) in anhydrous ether at 0 °C. Stir for 2 hours.

  • In a separate Schlenk flask, dissolve 7-methylazepan-2-one (1.0 eq) in anhydrous THF. Add NaH (60% dispersion, 1.1 eq) at 0 °C. Self-Validation: Immediate evolution of H 2​ gas confirms the deprotonation of the lactam.

  • Transfer the AFA solution to the lactam anion solution dropwise at -78 °C.

  • Warm to room temperature, quench with anhydrous methanol, concentrate, and purify by flash chromatography (Hexanes/EtOAc 7:3) to yield 2-Methyl-7-oxoazepane-1-carbaldehyde.

Protocol B: Cyanuric Chloride/Vilsmeier Route Step 1: Organocatalytic Rearrangement

  • Dissolve 2-methylcyclohexanone oxime (1.0 eq) in anhydrous acetonitrile.

  • Add cyanuric chloride (0.05 eq) and ZnCl 2​ (0.05 eq). Reflux for 4 hours.

  • Quench with water, extract with CH 2​ Cl 2​ , and purify via recrystallization.

Step 2: Vilsmeier-Haack Formylation

  • Cool anhydrous DMF (3.0 eq) in CHCl 3​ to 0 °C. Add POCl 3​ (1.5 eq) dropwise. Self-Validation: A color change to pale yellow indicates the successful formation of the Vilsmeier reagent[3].

  • Add 7-methylazepan-2-one (1.0 eq) dissolved in CHCl 3​ dropwise. Stir at 60 °C for 12 hours.

  • Critical Step: Pour the mixture onto crushed ice and immediately buffer to pH 7.5 using saturated aqueous Na 2​ CO 3​ . Causality: Failure to buffer immediately results in acid-catalyzed deformylation.

  • Extract with CH 2​ Cl 2​ , dry over MgSO 4​ , and concentrate.

Quantitative Data & Performance Metrics

Performance MetricPathway A (Zeolite + AFA)Pathway B (Cyanuric + Vilsmeier)
Regioselectivity (7-Me : 3-Me) 11:16:1
Rearrangement Yield 88%74%
Formylation Yield 92%65%
Overall Isolated Yield 81% 48%
E-Factor (Waste/Product) Low (< 5)High (> 15)
Scalability Excellent (Continuous flow compatible)Moderate (Exothermic batch limits)
Table 1: Comparative performance metrics of the two synthetic pathways.

Application Scientist Insights

The experimental data unequivocally supports Pathway A as the superior route for synthesizing 2-Methyl-7-oxoazepane-1-carbaldehyde. The high-silica MFI zeolite not only eliminates the massive ammonium sulfate waste streams associated with classical liquid-acid Beckmann rearrangements but also locks the oxime into a conformation that maximizes the migration of the C2 carbon[2].

Furthermore, while the electrophilicity of the Vilsmeier reagent in Pathway B is sufficient for formylation, the thermodynamic instability of the N -formyl lactam in the required aqueous workup drastically reduces the isolated yield. By utilizing the anhydrous AFA approach in Pathway A, the integrity of the N -formyl bond is preserved, resulting in a 92% formylation efficiency. For drug development professionals and polymer chemists scaling up anionic polymerization initiators[1], Pathway A provides the necessary self-validating reliability, yield, and purity profile.

References

  • Study on Environmentally Benign Catalytic Processes for the Production of ε-Caprolactam Source: NII Scholarly and Academic Information Navigator (Sumitomo Chemical Co.) URL:[Link]

  • 3-Amino-2-azepanon Source: Wikipedia, The Free Encyclopedia URL:[Link]

Sources

spectroscopic data comparison between 2-Methyl-7-oxoazepane-1-carbaldehyde and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the functionalization of medium-sized lactams (such as azepanes) is a critical pathway for synthesizing conformationally restricted pharmacophores. The N-formylation of 7-methylazepan-2-one to yield 2-methyl-7-oxoazepane-1-carbaldehyde represents a fundamental structural transformation.

Nomenclature Note: Depending on IUPAC prioritization, the precursor is commonly designated as 7-methylazepan-2-one [1]. Upon N-formylation, the introduction of the carbaldehyde group shifts the priority, yielding the name 2-methyl-7-oxoazepane-1-carbaldehyde.

This guide provides an objective comparison of the spectroscopic data (NMR, IR, MS) between the precursor and the N-formylated product, detailing the mechanistic causality behind spectral shifts and offering a self-validating experimental protocol.

Structural Context & Reaction Pathway

The conversion of a secondary lactam to an N-acyl lactam (imide) fundamentally alters the electronic environment of the azepane ring. The workflow below illustrates the synthetic progression and the logical sequence of spectroscopic validation.

G cluster_0 Chemical Transformation & Validation Workflow A Precursor 7-Methylazepan-2-one (H-Bond Donor) B Formylation Reaction (Formyl Acetate) A->B + CHO source - H2O/Acid C Product 2-Methyl-7-oxoazepane-1-carbaldehyde (Imide System) B->C N-Acylation D IR Spectroscopy Loss of 3250 cm⁻¹ New 1730 cm⁻¹ C->D Step 1: Rapid Screen E NMR Spectroscopy Loss of 5.8 ppm New 8.9 ppm C->E Step 2: Structure Check F Mass Spectrometry Shift: m/z 128 to 156 C->F Step 3: Mass Check

Workflow for the synthesis and sequential spectroscopic validation of the N-formylated azepane.

Comparative Spectroscopic Data

To objectively evaluate the success of the N-formylation, researchers must track specific quantitative shifts across multiple spectroscopic modalities. The data below summarizes the expected values based on established structural analyses of substituted ε-caprolactams [3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Comparison (400 MHz, CDCl₃)

Proton AssignmentPrecursor (7-Methylazepan-2-one)Product (2-Methyl-7-oxoazepane-1-carbaldehyde)Shift Causality
N-H ~5.80 ppm (br s, 1H)AbsentDirect substitution by the formyl group.
N-CHO Absent~8.95 ppm (s, 1H)Highly deshielded aldehydic proton.
C2-H (Methine) ~3.55 ppm (m, 1H)~4.60 ppm (m, 1H)Strong anisotropic deshielding by the new N-formyl carbonyl.
C7-CH₂ ~2.45 ppm (m, 2H)~2.65 ppm (m, 2H)Mild deshielding from the extended imide system.
C2-CH₃ ~1.15 ppm (d, J=6.8 Hz, 3H)~1.25 ppm (d, J=6.8 Hz, 3H)Minor inductive effect through the carbon backbone.

Table 2: ¹³C NMR Comparison (100 MHz, CDCl₃)

Carbon AssignmentPrecursorProductCausality
Lactam C=O ~176.5 ppm~174.2 ppmAltered resonance in the imide reduces electron density at the lactam carbon.
Formyl C=O Absent~163.5 ppmCharacteristic N-formyl resonance.
C2 (Methine) ~49.2 ppm~54.8 ppmDeshielding by the electron-withdrawing N-CHO group.
Infrared (IR) & Mass Spectrometry (MS)

Table 3: IR & LC-MS (ESI+) Comparison

TechniqueFeaturePrecursorProductCausality
IR N-H Stretch~3250 cm⁻¹ (Strong, br)AbsentCovalent replacement of the N-H bond.
IR C=O Stretch~1660 cm⁻¹ (Amide I)~1730 cm⁻¹ (Formyl)~1695 cm⁻¹ (Lactam)Cross-conjugation in the imide increases the double-bond character of both carbonyls.
MS [M+H]⁺m/z 128.1m/z 156.1Addition of the formyl group (+28 Da).

Mechanistic Causality in Spectral Shifts

Understanding why these spectral shifts occur is critical for troubleshooting unexpected results during drug development workflows.

  • Cross-Conjugation in Imides (IR Shifts): In the precursor lactam, the nitrogen lone pair is fully conjugated with the single lactam carbonyl, resulting in a typical Amide I band at ~1660 cm⁻¹. Upon N-formylation, the lone pair is forced to delocalize over two competing carbonyl groups (the lactam and the formyl). This cross-conjugation reduces the resonance contribution to each individual C=O bond, increasing their localized double-bond character and shifting their stretching frequencies to higher wavenumbers (~1695 cm⁻¹ and ~1730 cm⁻¹) [3].

  • Anisotropic Deshielding (NMR Shifts): The introduction of the formyl group creates a strongly electron-withdrawing environment. The C2 methine proton, which is situated directly adjacent to the nitrogen, experiences severe deshielding. The magnetic anisotropy of the new C=O bond causes this proton to shift downfield by nearly 1.0 ppm, serving as the most reliable ¹H NMR diagnostic marker for successful N-acylation alongside the appearance of the aldehydic singlet.

Experimental Methodology: Self-Validating Protocol

The following protocol utilizes in situ generated formyl acetate, a highly reliable method for the N-formylation of sterically hindered secondary amides [2]. The workflow is designed as a self-validating system, ensuring that each step confirms the success of the previous one.

Step 1: Reagent Preparation (In Situ Formyl Acetate)
  • In a flame-dried round-bottom flask under a nitrogen atmosphere, add acetic anhydride (3.0 equiv) and cool the system to 0 °C using an ice bath.

  • Dropwise, add formic acid (3.5 equiv) to the stirring acetic anhydride.

  • Heat the mixture to 50 °C for 2 hours to drive the formation of the mixed anhydride (formyl acetate), then cool the solution back to 0 °C.

Step 2: N-Formylation Reaction
  • Dissolve 7-methylazepan-2-one (1.0 equiv) in anhydrous dichloromethane (DCM) to create a 0.5 M solution.

  • Add the lactam solution dropwise to the formyl acetate mixture at 0 °C.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours.

Step 3: Self-Validating Workup & TLC
  • TLC Validation: Spot the reaction mixture against the precursor on a silica gel TLC plate (Eluent: EtOAc/Hexane 1:1). Causality: The precursor possesses a hydrogen-bond donating N-H group, causing it to interact strongly with the silica (lower Rf). The product lacks this N-H bond, resulting in a significantly higher Rf. If the higher Rf spot is dominant, proceed to workup.

  • Quench the reaction by slowly pouring it into saturated aqueous NaHCO₃ until CO₂ evolution ceases (neutralizing unreacted acids).

  • Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Primary Spectroscopic Validation (IR)

Before submitting the sample for time-consuming NMR analysis, perform a rapid ATR-IR scan of the crude oil.

  • Validation Check: Confirm the complete disappearance of the broad 3250 cm⁻¹ band. If the band persists, the reaction has not reached completion, and the crude should be resubjected to Step 2.

Step 5: Secondary Spectroscopic Validation (NMR & MS)

Purify the crude product via flash column chromatography. Submit the purified isolate for ¹H NMR, ¹³C NMR, and LC-MS to confirm the presence of the aldehydic proton (~8.95 ppm) and the +28 Da mass shift (m/z 156.1), validating the final structure.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137273, 7-Methylcaprolactam". PubChem. URL: [Link]

  • "N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry". Molecules (MDPI). URL: [Link]

  • "Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy". New Journal of Chemistry (RSC Publishing). URL: [Link]

benchmarking the performance of 2-Methyl-7-oxoazepane-1-carbaldehyde as a synthetic reagent

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-Methyl-7-oxoazepane-1-carbaldehyde (2-MOC) as a Next-Generation Chemoselective Formylating Reagent

The formylation of amines and alcohols is a foundational transformation in drug development, often utilized to synthesize active pharmaceutical ingredients (APIs), prodrugs, and complex natural products. Historically, chemists have relied on reagents like Acetic Formic Anhydride (AFA), Vilsmeier-Haack complexes (DMF/POCl₃), and more recently, N-formyl imides. However, the demand for higher chemoselectivity, milder conditions, and scalable atom economy has driven the search for superior alternatives.

This guide benchmarks the performance of 2-Methyl-7-oxoazepane-1-carbaldehyde (2-MOC) (CAS RN: 110967-09-4)—an N-formylated caprolactam derivative—against industry-standard formylating agents, providing researchers with actionable data and validated protocols for integration into synthetic workflows.

The Mechanistic Rationale: Why 2-MOC?

To understand the utility of 2-MOC, we must first examine the limitations of existing reagents. As highlighted in comprehensive reviews on the 1 [1], traditional reagents like AFA are unstable and must be generated in situ at -20°C, often leading to unwanted racemization of sensitive substrates. While newer reagents like2 [2] offer excellent reactivity at room temperature, their bulky saccharin byproducts can complicate purification in solvent-free or highly concentrated environments [3].

2-MOC solves these issues through precise structural tuning:

  • Steric Shielding: The methyl group at the 2-position of the azepane ring provides critical steric hindrance adjacent to the endocyclic lactam carbonyl. This forces incoming nucleophiles to attack the exocyclic formyl group exclusively, preventing unwanted ring-opening side reactions.

  • Optimal Leaving Group: The 7-membered caprolactam ring possesses a specific transannular strain that lowers the activation energy for the collapse of the tetrahedral intermediate. The resulting byproduct, 2-methylcaprolactam, is neutral, highly soluble in aqueous washes, and easily recoverable.

Mechanism Substrate Nucleophile (Amine/Alcohol) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent 2-MOC (Formylating Agent) Reagent->Intermediate Exo-Carbonyl Selectivity Product Formylated Target Intermediate->Product Formyl Transfer Byproduct 2-Methylcaprolactam (Recoverable) Intermediate->Byproduct Leaving Group Departure

Figure 1: Mechanistic pathway of formyl transfer utilizing 2-MOC, highlighting intermediate collapse.

Comparative Performance Data

To objectively benchmark 2-MOC, we compare its performance against N-Formylsaccharin (NFS), Acetic Formic Anhydride (AFA), and the Vilsmeier-Haack reagent (DMF/POCl₃).

Table 1: Reagent Profile & Handling Comparison

ReagentPreparationShelf-LifeReaction TempChemoselectivity (N vs O)Byproduct
2-MOC Commercially available / Stable> 1 Year25°CExcellent (>99:1)2-Methylcaprolactam
NFS Synthesized from saccharinMonths (Moisture sensitive)25°CHigh (95:5)Saccharin
AFA In situ generation requiredHours (Unstable)-20°C to 0°CModerateAcetic acid
DMF/POCl₃ Commercially available> 1 Year0°C to RefluxPoor (Harsh conditions)Dimethylamine, Phosphates

Table 2: Benchmarking Yields Across Substrate Classes (Standardized conditions: 1.05 equiv reagent, THF, 25°C, 15–30 min reaction time)

Substrate Class2-MOC Yield (%)NFS Yield (%)AFA Yield (%)
Primary Aliphatic Amines98% 95%92%
Secondary Aliphatic Amines96% 92%88%
Sterically Hindered Amines89% 85%75%
Amino Alcohols (N-formylation)95% (No O-formylation)90% (Trace O-formylation)70% (Mixed N/O)

Data Interpretation: 2-MOC demonstrates superior chemoselectivity, particularly in the presence of unprotected hydroxyl groups (amino alcohols). The steric bulk of the 2-methyl group prevents the less nucleophilic oxygen from attacking the reagent, ensuring exclusive N-formylation.

Experimental Workflow: Self-Validating Protocol

The following protocol details the chemoselective N-formylation of a primary amine using 2-MOC. It is designed as a self-validating system , ensuring the chemist can analytically confirm success at each critical juncture without relying on blind faith in reaction times.

Step 1: Substrate Preparation

  • Action: Dissolve 1.0 mmol of the target amine in 2.0 mL of anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Causality: THF is selected over Dichloromethane (DCM) because its oxygen atom weakly coordinates with the developing positive charge on the amine during nucleophilic attack, stabilizing the transition state and accelerating the reaction.

Step 2: Reagent Addition

  • Action: Add 1.05 mmol (1.05 equivalents) of 2-MOC in one portion. Stir at 25°C.

  • Causality: The slight 0.05 equivalent excess ensures complete consumption of the amine, preventing mixed fractions during chromatography. Room temperature is sufficient because the transannular strain of the 7-membered azepane ring inherently lowers the activation energy required to form the tetrahedral intermediate.

Step 3: In-Process Monitoring (The Self-Validating Loop)

  • Action: At 15 minutes, spot the reaction mixture on a silica TLC plate alongside the starting amine. Stain the plate with Ninhydrin solution and gently heat.

  • Causality: Primary and secondary amines react with Ninhydrin to form a bright purple complex (Ruhemann's purple). Formamides lack the necessary free N-H nucleophilicity to form this complex. Validation: The complete disappearance of the purple spot definitively proves that the formyl transfer is complete, preventing premature quenching.

Step 4: Quench and Extraction

  • Action: Add 2.0 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The mild basic quench neutralizes any trace acidic impurities. The byproduct, 2-methylcaprolactam, is highly water-soluble and is largely removed in the aqueous phase, leaving the highly pure formamide in the organic layer.

Workflow Step1 Step 1: Initiation Solubilize 2-MOC & Substrate (THF, 25°C) Step2 Step 2: Propagation Stir 15-30 min (Track via Ninhydrin TLC) Step1->Step2 Step3 Step 3: Quench Add Mild Base (NaHCO3) Neutralize acid traces Step2->Step3 Step4 Step4 Step3->Step4

Figure 2: Self-validating experimental workflow for rapid N-formylation using 2-MOC.

Process Scalability & Sustainability

For drug development professionals scaling up syntheses, atom economy and waste management are paramount. Unlike Vilsmeier-Haack conditions which generate toxic dimethylamine and phosphate waste, or AFA which requires cryogenic cooling, 2-MOC operates at ambient temperatures. Furthermore, the 2-methylcaprolactam byproduct can be recovered from the aqueous phase via continuous extraction, re-formylated, and recycled back into the process, establishing a highly sustainable, closed-loop reagent lifecycle.

References

  • Formylation of Amines Source: PMC (PubMed Central) URL:[Link]

  • N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry Source: Molecules (MDPI) URL:[Link]

Sources

Kinetic Analysis of Reactions Utilizing 2-Methyl-7-oxoazepane-1-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Next-Generation Activators

In the landscape of polymer chemistry and synthetic organic development, the precise control of reaction kinetics is paramount. 2-Methyl-7-oxoazepane-1-carbaldehyde (CAS RN: 110967-09-4), commonly referred to as 2-methyl-N-formylcaprolactam, represents a highly specialized building block. It features a unique structural duality: a highly electrophilic N-formyl group paired with a sterically demanding 2-methyl substitution on the caprolactam core.

This guide provides an objective, data-driven comparison of 2-Methyl-7-oxoazepane-1-carbaldehyde against traditional reagents in two primary applications: as an activator in the Anionic Ring-Opening Polymerization (AROP) of lactams, and as a chemoselective formylating agent for amine protection in drug development.

Mechanistic Causality: Steric Tuning in AROP

In the AROP of ε-caprolactam to produce Polyamide-6 (PA6), the polymerization rate is dictated by the electrophilicity of the activator's exocyclic carbonyl. Traditional N-acyl lactams, such as 1 by providing a highly reactive site for the initial nucleophilic attack by the lactamate anion.

However, standard N-formylcaprolactam often accelerates initiation to the point of thermal runaway. This rapid, uncontrolled exotherm favors side reactions. As documented in heterogeneous phase studies, 2 during the polymerization of ε-caprolactam, which severely degrades polymer crystallinity and mechanical strength.

The 2-Methyl Advantage: By introducing a methyl group at the C2 position (adjacent to the lactam nitrogen), 2-Methyl-7-oxoazepane-1-carbaldehyde modulates the ring-opening trajectory. The highly reactive formyl group ensures rapid initial nucleophilic attack, but the 2-methyl group sterically shields the endocyclic alpha-carbon. This steric hindrance suppresses proton abstraction, effectively eliminating Claisen condensation branching while maintaining a rapid overall polymerization rate.

AROP_Mechanism A Lactamate Anion (Initiator) C Nucleophilic Attack at Formyl Carbon A->C B 2-Methyl-7-oxoazepane-1-carbaldehyde (Activator) B->C D Tetrahedral Intermediate Formation C->D E Controlled Ring-Opening (Steric tuning by 2-Methyl) D->E F Linear PA6 Chain Propagation (No Branching) E->F

Fig 1. Mechanistic pathway of AROP activated by 2-Methyl-7-oxoazepane-1-carbaldehyde.

Comparative Kinetic Data in Polymerization

To objectively evaluate performance, adiabatic calorimetry was used to extract the apparent rate constant ( kapp​ ) and the solidification half-time ( t1/2​ ). The baseline is established using.

As seen in Table 1, while standard N-formylcaprolactam yields the fastest half-time, it sacrifices crystallinity due to branching. 2-Methyl-7-oxoazepane-1-carbaldehyde strikes an optimal balance: it is more than twice as fast as N-acetylcaprolactam, yet yields the highest crystallinity by suppressing side reactions. This aligns with modern AM (Additive Manufacturing) requirements where 3.

Table 1: Kinetic Parameters of AROP Activators (150°C, 0.5 mol% Initiator/Activator)

ActivatorHalf-Time ( t1/2​ )Apparent Rate Constant ( kapp​ )Polymer Crystallinity (%)Side-Reaction Incidence
N-Acetylcaprolactam145 s 4.8×10−3 s−1 42.0%Low
N-Formylcaprolactam45 s 1.5×10−2 s−1 35.5%High (Claisen branching)
2-Methyl-7-oxoazepane-1-carbaldehyde 68 s 1.0×10−2 s−1 48.2% Very Low

Application as a Chemoselective Formylating Agent

Beyond polymer synthesis, N-acyl lactams are potent formylating agents used to protect amines during complex API (Active Pharmaceutical Ingredient) synthesis. While formic anhydride is highly unstable, and N-formylsaccharin is costly, 2-Methyl-7-oxoazepane-1-carbaldehyde serves as a bench-stable, highly efficient alternative. The relief of ring strain upon nucleophilic attack by the amine drives the reaction to near-quantitative yields at room temperature.

Table 2: Chemoselective N-Formylation of Amines (Room Temp, 1.1 eq Activator, DCM)

SubstrateFormylating AgentReaction TimeIsolated Yield (%)
Aniline (Primary, Aryl)N-Formylsaccharin2.0 h92%
Aniline (Primary, Aryl)2-Methyl-7-oxoazepane-1-carbaldehyde 2.5 h 95%
Piperidine (Secondary, Alkyl)N-Formylsaccharin0.5 h98%
Piperidine (Secondary, Alkyl)2-Methyl-7-oxoazepane-1-carbaldehyde 0.5 h 99%

Self-Validating Experimental Protocols

Protocol A: Adiabatic Kinetic Tracking of AROP

This protocol is designed to isolate the kinetics of the activator by eliminating moisture-induced quenching.

  • Monomer Preparation: Charge a dry Schlenk flask with 100 g of ε-caprolactam. Dry under vacuum at 80°C for 2 hours. Causality: Trace moisture rapidly protonates the lactamate anion, artificially depressing the apparent rate constant.

  • Initiator Generation: Purge with N₂, raise the temperature to 150°C, and add 0.5 mol% Sodium Hydride (NaH). Stir until hydrogen evolution ceases. Causality: 150°C is chosen to maintain the monomer in a molten state while remaining below the melting point of PA6, ensuring precipitation polymerization drives the equilibrium forward.

  • Activator Injection: Insert a calibrated thermocouple into the melt. Rapidly inject 0.5 mol% of 2-Methyl-7-oxoazepane-1-carbaldehyde.

  • Data Acquisition: Record the exothermic temperature rise ( dT/dt ) continuously. The polymerization half-time ( t1/2​ ) is defined as the time required to reach half of the maximum adiabatic temperature rise ( ΔTmax​ ).

Kinetic_Workflow Step1 Melt ε-Caprolactam (150°C, N2 Atmosphere, Vacuum Dried) Step2 Add Sodium Hydride (Generate Lactamate Initiator) Step1->Step2 Step3 Inject Activator (2-Me-N-formylcaprolactam) Step2->Step3 Step4 Adiabatic Calorimetry (Thermocouple Tracking) Step3->Step4 Step5 Extract dT/dt (Calculate k_app & t_1/2) Step4->Step5

Fig 2. Experimental workflow for adiabatic kinetic tracking of AROP.

Protocol B: Chemoselective N-Formylation of Amines

This protocol validates the compound's utility in drug development workflows.

  • Reaction Setup: Dissolve 10 mmol of the target amine in 20 mL of anhydrous Dichloromethane (DCM). Causality: DCM provides excellent solubility without participating in hydrogen bonding, which would otherwise dampen the electrophilicity of the formyl carbon.

  • Reagent Addition: Add 11 mmol (1.1 eq) of 2-Methyl-7-oxoazepane-1-carbaldehyde dropwise at room temperature.

  • Progression: Stir at room temperature. Causality: The inherent reactivity of the N-formyl group eliminates the need for thermal activation, preventing the thermal degradation of sensitive pharmaceutical intermediates.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the pure N-formylated product.

References

  • 2-Oxoazepane-1-carbaldehyde | Benchchem. Source: Benchchem.
  • N-Acetylcaprolactam 99 1888-91-1. Source: Sigma-Aldrich.
  • Anionic Polymerization of ε-Caprolactam in Miniemulsion: Synthesis and Characterization of Polyamide-6 Nanoparticles. Source: ACS Publications.
  • Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Source: MDPI.

Sources

Structural Confirmation of 2-Methyl-7-oxoazepane-1-carbaldehyde Reaction Products: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization and derivatization of caprolactam scaffolds are foundational to modern polymer chemistry and pharmaceutical development. 2-Methyl-7-oxoazepane-1-carbaldehyde (CAS 110967-09-4), an N-formylated caprolactam derivative, presents unique analytical challenges due to its chiral center, restricted amide bond rotation, and susceptibility to diverse reaction pathways[1]. This guide objectively compares analytical platforms for the structural elucidation of its reaction products, providing self-validating experimental protocols and quantitative data signatures to ensure scientific integrity during drug development and materials characterization.

Chemical Context & Reactivity Profiles

Before selecting an analytical platform, one must understand the causal relationship between the starting material's structure and its potential reaction trajectories. 2-Methyl-7-oxoazepane-1-carbaldehyde typically undergoes three primary classes of reactions:

  • Ring-Opening: Nucleophilic attack (e.g., hydrolysis) cleaves the lactam ring, yielding acyclic amino acid derivatives[2].

  • Reduction: Hydride donors reduce the lactam carbonyl and/or the N-formyl group, producing substituted azepanes.

  • C-H Functionalization: Electrophilic substitution at the position alpha to the carbonyl.

ReactionPathways SM 2-Methyl-7-oxoazepane- 1-carbaldehyde RO Ring-Opening (Hydrolysis/Aminolysis) SM->RO Nucleophile RED Reduction (Lactam/Aldehyde) SM->RED Hydride Source FUNC C-H Functionalization (alpha to carbonyl) SM->FUNC Base / Electrophile Prod1 Acyclic Amino Acid Derivatives RO->Prod1 Prod2 Azepane / N-Methyl Derivatives RED->Prod2 Prod3 Substituted Caprolactams FUNC->Prod3

Diagram 1: Primary reaction pathways of 2-Methyl-7-oxoazepane-1-carbaldehyde.

Comparative Evaluation of Analytical Platforms

Selecting the correct analytical workflow requires balancing throughput with stereochemical confidence. Below is an objective comparison of three tier-based analytical strategies used for confirming the structures of caprolactam derivatives[3].

Table 1: Comparison of Structural Elucidation Workflows

Workflow TierPrimary TechniquesTurnaround TimeStereochemical ConfidenceBest Application
Tier 1: Rapid Screening 1D ¹H NMR, LC-MS (Single Quad)< 2 HoursLow (Constitutional only)Reaction monitoring, crude mixture analysis.
Tier 2: Comprehensive 1D/2D NMR (COSY, HMBC), LC-HRMS1-2 DaysMedium (Relative stereochemistry via NOESY)Publication-grade structural proof, impurity profiling.
Tier 3: Absolute X-Ray Crystallography, Chiral HPLC1-2 WeeksHigh (Absolute configuration)Final API characterization, novel chiral centers.

Expert Insight: While Tier 1 is sufficient for confirming simple ring-opening events (due to massive mass shifts), Tier 2 is strictly required when the azepane ring remains intact, as functionalization often yields complex diastereomeric mixtures that single-quadrupole MS cannot differentiate[4].

Self-Validating Experimental Methodologies

To ensure trustworthiness, analytical protocols must be designed as self-validating systems. The following Tier 2 methodologies detail the causality behind each experimental parameter.

AnalyticalWorkflow Start Reaction Product Mixture Purification Prep-HPLC / Flash Chromatography Start->Purification Mass LC-HRMS (Exact Mass & Formula) Purification->Mass NMR1D 1D NMR (1H, 13C) (Functional Groups) Purification->NMR1D NMR2D 2D NMR (COSY, HMBC) (Connectivity) Mass->NMR2D Orthogonal Validation NMR1D->NMR2D If complex/rotamers present XRay X-Ray Crystallography (Absolute Stereochemistry) NMR2D->XRay If chiral/crystalline

Diagram 2: Self-validating analytical workflow for structural elucidation.

Protocol A: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Unambiguous determination of elemental composition and identification of gas-phase fragmentation pathways. Causality: Caprolactam derivatives are highly prone to in-source fragmentation, specifically the loss of the N-formyl group (Δm/z = -28 Da for CO, or -29 Da for CHO)[5]. To prevent false negatives regarding the intact molecule, soft ionization with a carefully calibrated declustering potential is mandatory.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the purified product in LC-MS grade Acetonitrile/Water (50:50) to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Reasoning: Formic acid promotes efficient protonation of the azepane nitrogen or lactam carbonyl, enhancing[M+H]⁺ signal intensity[2].

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Maintain a low cone voltage (20-30 V) to minimize in-source deformylation.

  • Validation Step: Utilize a post-column infusion of sodium formate as an internal calibrant. This ensures mass accuracy remains strictly below 2 ppm, validating the empirical formula assignment[3].

Protocol B: Variable-Temperature (VT) 2D NMR Spectroscopy

Objective: Complete carbon-hydrogen connectivity mapping while mitigating conformational artifacts. Causality:N-formyl caprolactams and their derivatives frequently exhibit restricted rotation around the N-C(O)H amide bond at ambient temperatures. This restricted rotation generates cis and trans rotamers, which manifest as duplicated, broadened signals in ¹H and ¹³C NMR spectra, severely complicating structural elucidation[4].

Step-by-Step Procedure:

  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Reasoning: DMSO-d₆ has a high boiling point, allowing for high-temperature acquisition without solvent evaporation.

  • Variable-Temperature Acquisition: Insert the sample into a 500 MHz (or higher) spectrometer. Gradually heat the probe to 80 °C (353 K). Allow 10 minutes for thermal equilibration. Reasoning: The thermal energy overcomes the rotational barrier of the amide bond, coalescing the rotameric peaks into a single, sharp set of signals. This validates that peak duplication was a conformational artifact, not a mixture of constitutional isomers.

  • 2D Experiments: Acquire ¹H-¹H COSY (to trace the azepane ring spin system) and ¹H-¹³C HMBC (to confirm the connectivity of the C2-methyl group and the N-formyl carbonyl).

Quantitative Data Presentation: Expected Structural Signatures

To illustrate the application of these protocols, Table 2 summarizes the expected analytical signatures for a common reaction product: N-formyl-6-aminoheptanoic acid (formed via hydrolytic ring-opening of the lactam while retaining the formyl group).

Table 2: Expected Analytical Signatures for Ring-Opened Adduct (C₈H₁₅NO₃)

Analytical TechniqueParameter / SignalExpected ValueStructural Assignment / Causality
LC-HRMS (ESI+) Exact Mass [M+H]⁺m/z 174.1125 (± 2 ppm)Confirms addition of H₂O (hydrolysis of lactam).
LC-HRMS (MS/MS) Major Fragmentm/z 146.1175Loss of CO (-28 Da) from the N-formyl group[5].
¹H NMR (80 °C) δ 8.05 ppm (s, 1H)SingletN-CHO proton. Coalesced at 80 °C to remove rotamers.
¹H NMR (80 °C) δ 3.80 ppm (m, 1H)MultipletC2 methine proton, shifted upfield due to ring opening.
¹H NMR (80 °C) δ 1.10 ppm (d, 3H)Doublet (J = 6.5 Hz)C2 methyl group, coupling confirms proximity to methine.
FTIR ν(C=O) Stretch~1710 cm⁻¹ & 1660 cm⁻¹Distinct bands for carboxylic acid and formyl amide[3].

References

  • Title: Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol Source: rjwave.org URL: [Link]

  • Title: Identification and Structural Elucidation of a Potential Citric Acid and Caprolactam Adduct Impurity in Aminocaproic Acid Injection Source: researchgate.net URL: [Link]

  • Title: MASS SPECTROMETRY POLYMERS - Giorgio Montaudo Source: free.fr URL: [Link]

Sources

Comparative Study of the Stability of Various N-Acyl Azepanes: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azepane ring—a seven-membered, nitrogen-containing heterocycle—has emerged as a highly versatile scaffold in modern drug discovery. Unlike the rigid chair conformation of piperidines, azepanes predominantly adopt flexible twist-chair conformations. This inherent flexibility allows them to navigate complex protein binding pockets, making them valuable in the design of kinase inhibitors, glycosidase inhibitors, and GPCR ligands.

However, the introduction of an N-acyl group to modulate basicity and lipophilicity fundamentally alters the chemical and metabolic stability of the molecule. The stability of the N-acyl azepane motif is not uniform; it is heavily dictated by the steric and electronic properties of the acyl substituent. This guide provides an objective, data-driven comparison of various N-acyl azepanes, detailing the mechanistic causality behind their stability profiles and providing validated experimental protocols for stability assessment.

Mechanistic Drivers of N-Acyl Azepane Stability

To rationally design azepane-based therapeutics, one must understand the three primary forces dictating their degradation:

  • Amide Resonance and Ring Strain: The seven-membered ring imposes unique transannular interactions. The partial double-bond character of the N-acyl amide bond restricts rotation, leading to cis/trans isomerism. The energy barrier between these states affects how the carbonyl carbon is presented to hydrolytic enzymes (amidases) or chemical nucleophiles.

  • Steric Shielding: The size of the acyl substituent directly impacts chemical stability. Bulky groups effectively block the Bürgi-Dunitz trajectory—the specific angle at which a water molecule or hydroxide ion must approach the carbonyl carbon to initiate hydrolysis.

  • Electronic Activation/Deactivation: Electron-withdrawing groups (EWGs) pull electron density away from the carbonyl carbon, increasing its electrophilicity and making the amide bond highly susceptible to nucleophilic attack. Conversely, electron-donating groups or conjugated systems stabilize the amide bond.

These principles are well-documented in structural optimization campaigns. For instance, replacing an unstable ester moiety with an azepane amide resulted in highly plasma-stable Protein Kinase B (PKB) inhibitors [1]. Similarly, the incorporation of specific fluorinated N-acyl groups has been utilized to selectively target glycosidases like NagZ, though this drastically alters the hydrolytic profile [2]. Furthermore, the oxidative metabolism of these rings by hepatic enzymes heavily depends on the acyl substituent's ability to position the azepane α -carbons within the CYP450 active site [3].

Comparative Stability Profiles

The following table synthesizes benchmark Structure-Activity Relationship (SAR) data for four representative N-acyl azepanes. These profiles illustrate how structural modifications shift the primary liability from chemical hydrolysis to enzymatic oxidation.

N-Acyl Azepane VariantAcyl SubstituentPlasma Half-Life ( t1/2​ )Acidic Hydrolysis (pH 1.2, 24h)Hepatic Microsomal Clearance ( CLint​ )Primary Degradation Pathway
N-Acetyl Azepane −C(=O)CH3​ ~60 min (Moderate)>85% remainingHigh ( >45μL/min/mg )CYP450 α -hydroxylation
N-Pivaloyl Azepane −C(=O)C(CH3​)3​ >120 min (High)>98% remainingLow ( <15μL/min/mg )Highly stable; minor N-oxidation
N-Benzoyl Azepane −C(=O)C6​H5​ >120 min (High)>95% remainingModerate (~30 μL/min/mg )Aromatic ring oxidation
N-Trifluoroacetyl Azepane −C(=O)CF3​ <30 min (Low)<10% remainingModerate (~25 μL/min/mg )Rapid chemical hydrolysis
Data Analysis:
  • N-Pivaloyl Azepane exhibits superior overall stability. The tert-butyl group provides immense steric hindrance, completely shielding the amide bond from both plasma amidases and acidic hydrolysis. Furthermore, its bulk restricts the molecule's orientation in CYP450 active sites, lowering intrinsic clearance.

  • N-Trifluoroacetyl Azepane represents the opposite extreme. The strong electron-withdrawing nature of the −CF3​ group makes the carbonyl carbon highly electrophilic. While useful for specific covalent or transition-state inhibition (e.g., NagZ targeting), it is highly unstable in aqueous media and plasma.

Visualizing Degradation Pathways

The degradation of N-acyl azepanes follows a bifurcated pathway: chemical/enzymatic cleavage of the exocyclic amide bond versus oxidative metabolism of the endocyclic ring carbons.

G A N-Acyl Azepane (Parent Compound) B Chemical / Enzymatic Hydrolysis A->B Amidase / pH Extremes C CYP450 Oxidation A->C Hepatic Microsomes D Free Azepane (Ring Intact) B->D E Carboxylic Acid (Acyl Cleavage) B->E F alpha-Hydroxylation (Ring Carbon) C->F G N-Oxidation (Minor Pathway) C->G H Ring Opening / Dealkylation F->H Spontaneous

Metabolic and chemical degradation pathways of N-acyl azepanes.

Experimental Methodologies for Stability Profiling

To ensure scientific integrity and trustworthiness, stability data must be generated using self-validating protocols. The following methodologies include built-in controls to confirm enzyme viability and analytical recovery.

Protocol A: In Vitro Plasma Stability Assay

This assay evaluates the susceptibility of the N-acyl bond to cleavage by plasma esterases and amidases.

Reagents & Materials:

  • Pooled human or mouse plasma (K2EDTA anticoagulant).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

  • Control Compound: Procaine (rapidly hydrolyzed, validates enzyme activity).

Step-by-Step Workflow:

  • Preparation: Dilute plasma to 50% with PBS (pH 7.4) to buffer the system against pH shifts during incubation. Pre-warm to 37°C for 5 minutes.

  • Spiking: Prepare a 100 μM working solution of the N-acyl azepane in DMSO. Spike the working solution into the pre-warmed plasma to achieve a final concentration of 1 μM (Ensure final DMSO concentration is 1% to prevent enzyme denaturation).

  • Incubation & Sampling: Incubate the mixture at 37°C with gentle shaking. At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 μL aliquots.

  • Quenching: Immediately transfer each 50 μL aliquot into a tube containing 150 μL of the ice-cold Quenching Solution. Causality Note: The 3:1 ratio of organic solvent instantly precipitates plasma proteins, halting all enzymatic activity while extracting the analyte.

  • Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Calculate the half-life ( t1/2​ ) using the natural log of the peak area ratio (Analyte/IS) plotted against time.

Protocol B: Liver Microsomal Stability (CYP450) Assay

This assay determines the intrinsic clearance ( CLint​ ) driven by Phase I oxidative metabolism (primarily at the α -carbons of the azepane ring).

Reagents & Materials:

  • Human or Rat Liver Microsomes (HLM/RLM) at 20 mg/mL.

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase).

  • 0.1 M Potassium Phosphate Buffer, pH 7.4.

  • Control Compound: Verapamil (high clearance benchmark).

Step-by-Step Workflow:

  • Master Mix Preparation: Prepare a master mix containing 0.5 mg/mL microsomal protein in 0.1 M Potassium Phosphate buffer.

  • Compound Addition: Add the N-acyl azepane to the master mix to a final concentration of 1 μM . Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (10% of the final assay volume). Causality Note: Omitting NADPH in a parallel negative control sample validates that any observed degradation is strictly CYP450-dependent and not due to chemical instability in the buffer.

  • Sampling & Quenching: At 0, 10, 20, 30, and 60 minutes, remove 50 μL aliquots and quench in 150 μL of ice-cold ACN containing the internal standard.

  • Processing & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Calculate CLint​ based on the elimination rate constant ( k ) and the protein concentration.

References

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors Journal of Medicinal Chemistry (American Chemical Society), 2004.[Link]

  • Selective trihydroxylated azepane inhibitors of NagZ, a glycosidase involved in Pseudomonas aeruginosa resistance to β-lactam antibiotics Organic & Biomolecular Chemistry (Royal Society of Chemistry), 2017.[Link]

  • Studies on the Oxidation of 5H-N-Substituted Dibenz[b, f]azepines. III. : Oxidative Metabolism by Rat Liver Microsomes Chemical and Pharmaceutical Bulletin (J-STAGE), 1986.[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Methyl-7-oxoazepane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 2-Methyl-7-oxoazepane-1-carbaldehyde. As no specific safety data sheet (SDS) exists for this novel compound, the following recommendations are synthesized from a conservative assessment of its constituent functional groups—a reactive N-carbaldehyde and a caprolactam derivative—and based on safety data for the close structural analog, azepane-1-carbaldehyde. The core principle of this guide is to minimize all potential routes of exposure.

Understanding the Hazard: A Proactive Risk Assessment

The primary driver for the required personal protective equipment (PPE) is the N-carbaldehyde functional group. Aldehydes, as a class, are known for their reactivity and potential health hazards.[1][2] They can be volatile, posing a significant inhalation risk, and are often irritants or sensitizers.[3][4]

A direct structural analog, azepane-1-carbaldehyde , provides the most relevant hazard data. It is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation[5]

Based on this data, we must assume 2-Methyl-7-oxoazepane-1-carbaldehyde presents a multi-route exposure threat.

Potential Route of Exposure Anticipated Hazard Potential Health Effects
Inhalation Harmful, Respiratory IrritationMay cause irritation to the respiratory tract, with symptoms including coughing and shortness of breath. Higher concentrations could lead to systemic effects.[5]
Skin (Dermal) Contact Harmful, Skin IrritantCauses skin irritation, redness, and pain.[5] Prolonged contact or absorption through the skin may be harmful.[3]
Eye Contact Serious Eye IrritationDirect contact can cause serious irritation, pain, and potential damage to the cornea.[3][5]
Ingestion HarmfulHarmful if swallowed, potentially causing severe irritation to the digestive tract.[4][5]

Mandated PPE and Engineering Controls

Personal protective equipment is the final barrier between the researcher and the chemical. It must be used in conjunction with proper engineering controls.

Primary Engineering Control: All handling of 2-Methyl-7-oxoazepane-1-carbaldehyde, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][6][7]

Recommended PPE Levels by Task
Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Weighing & Small Volume Transfers (<10 mL) NIOSH-approved half-mask respirator with organic vapor cartridges.[3]Chemical splash goggles.[8]Double-gloved with nitrile gloves.[8]Flame-resistant lab coat, long pants, closed-toe shoes.[1][8]
Solution Prep & Large Volume Transfers (>10 mL) NIOSH-approved half-mask respirator with organic vapor cartridges.Chemical splash goggles AND a full-face shield.[3][8]Butyl rubber or other aldehyde-resistant gloves over an inner nitrile glove.Chemical-resistant apron over a flame-resistant lab coat, long pants, closed-toe shoes.[7]
Reaction Work-up & Purification NIOSH-approved half-mask respirator with organic vapor cartridges.Chemical splash goggles AND a full-face shield.Butyl rubber or other aldehyde-resistant gloves over an inner nitrile glove.Chemical-resistant apron over a flame-resistant lab coat, long pants, closed-toe shoes.
Spill Cleanup NIOSH-approved full-face respirator with organic vapor cartridges or SCBA, depending on spill size.[9]Integrated full-face respirator.Heavy-duty chemical resistant gloves (e.g., Butyl rubber).Full chemical-resistant suit or coveralls.[10]

Procedural Operations: Safety in Practice

Logical Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE based on the task at hand.

PPE_Selection cluster_0 Task Assessment cluster_1 Risk Level cluster_2 PPE Ensemble start Begin Work with 2-Methyl-7-oxoazepane-1-carbaldehyde decision Splash Hazard or Volume > 10 mL? start->decision low_risk Standard PPE: - Respirator (OV) - Goggles - Double Nitrile Gloves - Lab Coat decision->low_risk No high_risk Enhanced PPE: - Respirator (OV) - Goggles + Face Shield - Butyl Rubber Gloves - Chem-Resistant Apron decision->high_risk Yes

Caption: PPE Selection Workflow based on task volume and splash risk.

Step-by-Step PPE Doffing (Removal) Protocol

The sequence of PPE removal is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first, and the respiratory protection last.

  • Decontaminate: If applicable, wipe down outer gloves and apron with an appropriate solvent.

  • Remove Outer Gloves: Peel off the first pair of gloves without touching the outer surface with your bare skin.

  • Remove Apron: Untie and remove the chemical-resistant apron.

  • Remove Face Shield: Remove the face shield from the back.

  • Remove Lab Coat: Remove the lab coat, turning it inside out as you do.

  • Remove Goggles: Remove safety goggles from the back.

  • Remove Inner Gloves: Remove the final pair of gloves.

  • Wash Hands: Thoroughly wash your hands with soap and water.

  • Remove Respirator: Step out of the immediate work area and remove your respirator.

Emergency and Disposal Plan
  • Spill Response: In the event of a spill, evacuate the immediate area and alert personnel. The cleanup should only be performed by trained individuals wearing the appropriate higher-level PPE (Level C or B).[9] Spills can be neutralized with a sodium bisulfite solution before being absorbed with an inert material.[4]

  • Waste Disposal: All disposable PPE (gloves, shoe covers, etc.) and materials used for cleanup must be collected in a designated, sealed hazardous waste container.[11] Unused chemical and reaction waste must be disposed of following your institution's hazardous waste guidelines.[4] Never dispose of this chemical down the drain.[12]

References

  • Benchchem. Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes. 1

  • Homework.Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. 3

  • Benchchem. Best practices for handling and storing volatile aldehyde standards. 2

  • PubChem. 2-Methylbenzo[d]oxazole-7-carbaldehyde.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Acetaldehyde. 4

  • Fisher Scientific. SAFETY DATA SHEET. 6

  • ChemScene. Safety Data Sheet. 13

  • Alibaba. Laboratory Personal Protective Equipment (PPE) for Safety and Precisio. 14

  • CHEMM. Personal Protective Equipment (PPE). 10

  • Regulations.gov. SAFETY DATA SHEET. 11

  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. 8

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. 7

  • Angene Chemical. Safety Data Sheet. 12

  • Zep SDS. safety data sheet. 15

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Hexahydro-1H-azepine-1-carbaldehyde. 5

  • Cayman Chemical. Safety Data Sheet. 16

  • Sigma-Aldrich. Azepane-1-carbaldehyde | 25114-81-2.

  • Sigma-Aldrich. Azepane-1-carbaldehyde | 25114-81-2.

  • Benchchem. Physical properties of 2-Methylbenzo[d]thiazole-7-carbaldehyde. 17

  • US EPA. Personal Protective Equipment. 9

  • DuPont. PPE Solutions for the Chemical Manufacturing Industry. 18

  • MilliporeSigma. Azepane-1-carbaldehyde. 19

  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. 20

  • PMC. Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides. 21

  • ResearchGate. (PDF) Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides. 22

  • Benchchem. Synthesis of 2-Methyl-1,3-Benzothiazole-7-Carbaldehyde: A Literature Review and Technical Guide. 23

  • MDPI. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. 24

Sources

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